Betulin palmitate
Description
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Properties
Molecular Formula |
C46H80O3 |
|---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(3aS,5aR,5bR,7aS,11aR,11bS,13aR,13bS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-27-28-43(6)37(42(39,4)5)26-29-45(8)38(43)24-23-36-41-35(34(2)3)25-30-46(41,33-47)32-31-44(36,45)7/h35-39,41,47H,2,9-33H2,1,3-8H3/t35?,36-,37-,38+,39?,41+,43+,44-,45-,46-/m1/s1 |
InChI Key |
NAXJLYBHSMUSAV-HYSOGOHASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Betulin Palmitate in Plants: A Technical Guide to Its Sources, Analysis, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of betulin (B1666924) palmitate's presence in the plant kingdom. Recognizing the limited direct evidence of its natural occurrence, this document focuses on its precursor, betulin, a widely available plant-derived triterpenoid (B12794562). This guide details the natural sources of betulin, presents quantitative data, outlines experimental protocols for its extraction and analysis, and describes methods for the synthesis of betulin palmitate, a compound of significant interest for pharmaceutical research and development.
Natural Occurrence of this compound and Related Triterpenoid Esters
Direct phytochemical analysis identifying this compound as a naturally occurring compound in plants is limited in publicly available scientific literature. However, the broader class of triterpenoid fatty acid esters is known to exist in various plant species. These esters are formed by the esterification of a triterpenoid, such as betulin, with a fatty acid.
While specific data for this compound is scarce, one study has reported the isolation of fatty acid esters of the related triterpenoid, betulinic acid, from the leaves of Pouteria macahensis. Furthermore, it is generally accepted that C-3 fatty esters of pentacyclic triterpenes do occur in plants. Given that betulin possesses two hydroxyl groups available for esterification and palmitic acid is a ubiquitous fatty acid in plants, it is plausible that this compound is biosynthesized in certain plant tissues, albeit likely in low concentrations. The primary challenge remains its definitive identification and quantification from natural sources.
The vast majority of research has focused on the isolation and characterization of betulin and betulinic acid in their free forms. Betulin, the direct precursor for the synthesis of this compound, is abundantly found in nature.
Betulin: The Precursor to this compound
Betulin (lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpenoid that is most famously abundant in the outer bark of birch trees (Betula species), where it can constitute up to 30% of the dry weight of the bark.[1] Its presence is not limited to birch; it has been identified in over 200 different plant species.[1]
Major Plant Sources of Betulin
The most significant and commercially viable source of betulin is the bark of various birch species.
| Plant Family | Genus/Species | Plant Part | Reported Betulin Content (% of dry weight) |
| Betulaceae | Betula pendula (Silver Birch) | Outer Bark | Up to 30%[1] |
| Betulaceae | Betula pubescens (Downy Birch) | Outer Bark | High concentrations |
| Betulaceae | Betula papyrifera (Paper Birch) | Outer Bark | High concentrations |
| Betulaceae | Betula platyphylla (Japanese White Birch) | Outer Bark | High concentrations |
| Rhamnaceae | Ziziphus jujuba (Jujube) | Bark | Present |
| Rosaceae | Various | Present in some species | |
| Fagaceae | Various | Present in some species |
This table summarizes data from multiple sources indicating the widespread presence of betulin, particularly in the Betulaceae family.
Experimental Protocols
Extraction of Betulin from Birch Bark
The extraction of betulin from birch bark is a well-established process, with various methods optimized for yield and purity.
Method 1: Soxhlet Extraction
A classic and effective method for solid-liquid extraction.
-
Preparation of Plant Material: The outer bark of Betula pendula is collected, air-dried, and ground into a fine powder.
-
Extraction: A known quantity of the powdered bark is placed in a cellulose (B213188) thimble and extracted with a suitable organic solvent (e.g., ethanol (B145695), methanol (B129727), n-hexane, ethyl acetate, or dichloromethane) in a Soxhlet apparatus for 6-8 hours.[1]
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude betulin extract.
-
Purification: The crude extract can be further purified by recrystallization from a solvent such as ethanol or by column chromatography over silica (B1680970) gel.
Method 2: Microwave-Assisted Extraction (MAE)
A more rapid and efficient extraction method.
-
Preparation of Plant Material: As described in Method 1.
-
Extraction: The powdered bark is suspended in a suitable solvent (e.g., ethanol) in a microwave-transparent vessel. The suspension is then subjected to microwave irradiation at a controlled temperature and time (e.g., 80°C for 15 minutes).
-
Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
Workflow for Betulin Extraction and Purification
Quantification of Betulin by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of betulin in plant extracts is typically performed using HPLC.
-
Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic mobile phase is acetonitrile:water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: A calibration curve is generated using standard solutions of pure betulin at various concentrations. The concentration of betulin in the sample extract is determined by comparing its peak area to the calibration curve.
Synthesis of this compound
Due to the scarcity of natural sources of this compound, laboratory synthesis from its precursor, betulin, is the most common method for obtaining this compound for research purposes.
Chemical Synthesis of this compound
The synthesis of this compound involves the esterification of the hydroxyl groups of betulin with palmitic acid or its more reactive derivatives.
Method: Acylation using Palmitoyl Chloride
-
Reaction Setup: Betulin is dissolved in a dry aprotic solvent such as dichloromethane (B109758) or pyridine.
-
Addition of Reagents: A base, such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine, is added to the solution to act as a catalyst and to neutralize the hydrochloric acid byproduct. Palmitoyl chloride is then added dropwise to the reaction mixture, which is typically cooled in an ice bath to control the initial exothermic reaction.
-
Reaction Conditions: The reaction is stirred at room temperature for several hours to overnight to ensure complete esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude betulin dipalmitate can be purified by column chromatography on silica gel or by recrystallization.
Synthetic Pathway to Betulin Dipalmitate
Conclusion
While this compound is a molecule of high interest for its potential pharmacological activities, its confirmed natural sources in the plant kingdom are not well-documented. This guide has highlighted that the most practical approach for researchers and drug development professionals is to utilize the abundant natural precursor, betulin, which can be readily extracted and purified from sources such as birch bark. The subsequent chemical synthesis of this compound is a straightforward and efficient method to obtain this compound for further investigation. Future phytochemical research may yet uncover significant natural sources of this compound, but for now, a combination of extraction of the precursor and subsequent synthesis remains the most viable pathway for its procurement.
References
Betulin palmitate mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Betulin (B1666924) Palmitate in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Betulinic acid (BA), a pentacyclic triterpene derived from birch bark, has garnered significant attention for its potent and selective anticancer properties.[1][2][3] To enhance its pharmacological profile, derivatives such as Betulin Palmitate have been synthesized.[4] This esterification strategy aims to improve lipophilicity and potentially enhance cellular uptake and anticancer efficacy.[4] This technical guide provides a comprehensive overview of the core mechanisms through which betulinic acid and its derivatives, including this compound, exert their cytotoxic effects on cancer cells. The primary mechanisms involve the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and the modulation of critical signaling cascades such as NF-κB and PI3K/Akt. Furthermore, the role of reactive oxygen species (ROS) in mediating these effects is explored. This document synthesizes quantitative data, details common experimental protocols, and provides visual diagrams of the key molecular pathways.
Core Mechanisms of Action
The anticancer activity of betulinic acid and its derivatives is multifactorial, primarily converging on the induction of programmed cell death (apoptosis) and inhibition of proliferation.
Induction of Apoptosis via the Mitochondrial (Intrinsic) Pathway
The most well-documented mechanism of action is the induction of apoptosis through direct effects on the mitochondria.[3][5][6] This process is central to the compound's efficacy and its relative selectivity for tumor cells over normal cells.[3]
The key steps are:
-
Mitochondrial Membrane Permeabilization (MMP): Betulinic acid directly targets the mitochondria, leading to a loss of the mitochondrial membrane potential (MMP).[7][8]
-
ROS Production: Treatment with betulinic acid leads to a significant increase in intracellular reactive oxygen species (ROS).[7][8][9] This oxidative stress is a critical signaling event that further promotes mitochondrial damage.[7] ROS scavengers have been shown to abolish the apoptotic effects, confirming the essential role of oxidative stress.[7][8]
-
Bcl-2 Family Protein Regulation: The compound modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[7][10] This shift favors apoptosis, as Bax translocates to the mitochondria to facilitate the release of pro-apoptotic factors.[8]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[7][8]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[7][8] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis.[7][8] Fatty acid esters of betulinic acid have been shown to facilitate apoptosis by increasing caspase-3/-7 activity.[4]
Cell Cycle Arrest
Betulinic acid and its derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M or S phase.[7][11][12][13]
-
G2/M Phase Arrest: In human myeloid leukemia (U937) and colon cancer cells, betulinic acid induces arrest at the G2/M checkpoint.[7][12][13] This is associated with the downregulation of key cell cycle proteins like cyclin A and cyclin B1.[7]
-
S Phase Arrest: In other cancer cell lines, such as HepG2, HeLa, and Jurkat, derivatives of betulinic acid have been shown to cause a significant increase in the cell population at the S phase.[11]
-
Modulation of CDKs: The arrest is often mediated by changes in the expression of cyclin-dependent kinases (CDKs) and their inhibitors. For example, an upregulation of the CDK inhibitor p21 has been observed.[7]
Modulation of Key Signaling Pathways
Betulinic acid and its derivatives interfere with several pro-survival signaling pathways that are often dysregulated in cancer.
-
Inhibition of NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival by upregulating anti-apoptotic genes like Bcl-2.[4] Betulinic acid has been shown to suppress NF-κB activation induced by various carcinogens and inflammatory stimuli.[14] It achieves this by inhibiting the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[14][15] This traps NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[15]
-
Modulation of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation and survival. Betulinic acid has been found to suppress the phosphorylation of JAK1, JAK2, and STAT3, thereby inhibiting this pro-oncogenic pathway.[16]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[17][18][19] Palmitate itself can influence this pathway, for instance by increasing the phosphorylation of Akt in melanoma cells.[20] Betulinic acid has been shown to induce apoptosis by targeting mTOR signaling, leading to the downregulation of p-mTOR and its downstream effector p-S6K.[10][21]
Quantitative Data Presentation
The cytotoxic efficacy of betulinic acid and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Summary of IC50 Values for Betulinic Acid and Related Compounds in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Histotype | IC50 Value (µM) | Source |
| Betulinic Acid | MCF-7 | Breast | 8.32 - 38.82 | [1] |
| Betulinic Acid | HT-29 | Colon | ~6.85 µg/mL | [4] |
| Betulinic Acid | HepG2 | Liver | ~12.74 µg/mL | [4] |
| Betulinic Acid | A549 | Lung | 15.51 | [22] |
| Betulinic Acid | PC-3 | Prostate | 32.46 | [22] |
| Betulinic Acid | MV4-11 | Leukemia | 18.16 | [22] |
| Betulinic Acid | U937 | Leukemia | Significant cytotoxicity | [7] |
| Betulinic Acid | Melanoma Lines | Melanoma | 2.21 - 15.94 | [23] |
| Betulinic Acid | Pancreatic Lines | Pancreas | 3.13 - 7.96 | [24] |
| Betulin | NCI-H460 | Lung | 11.5 | [25] |
| Betulin | A549 | Lung | 15.51 | [22] |
| Betulin | MCF-7 | Breast | 38.82 | [22] |
| Betulin Derivatives | MV4-11 | Leukemia | 2 - 5 | [22][26] |
| BoA2C (Derivative) | MCF-7 | Breast | 3.39 | [27] |
Note: Direct IC50 values for this compound are not widely reported in the reviewed literature, but studies show its derivatives exhibit strong cytotoxic effects.[4] Values reported in µg/mL have been noted as such.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT or SRB Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells and calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).
-
Reagent Incubation (MTT): After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Treatment and Harvesting: Cells are treated with the compound for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treatment and Fixation: Cells are treated with the compound, harvested, and washed with PBS. They are then fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The resulting histogram of DNA content is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
-
Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.
-
Methodology:
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p-Akt, IκBα).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound, as a derivative of betulinic acid, leverages a multi-pronged approach to inhibit cancer cell growth and survival. The core mechanism is centered on the induction of mitochondrial-mediated apoptosis, characterized by ROS production and caspase activation. This is complemented by the ability to induce cell cycle arrest and disrupt critical pro-survival signaling pathways, including NF-κB and PI3K/Akt/mTOR. The esterification with palmitic acid represents a promising strategy to enhance the therapeutic potential of the parent compound.
Future research should focus on directly comparing the potency and molecular effects of this compound against betulinic acid across a wider range of cancer types. Elucidating its precise molecular targets and further investigating its effects on metabolic pathways, such as glycolysis, will provide deeper insights.[28] In vivo studies using relevant animal models are crucial to validate these mechanisms and assess the pharmacokinetic and safety profile of this compound, paving the way for its potential translation into a novel anticancer therapeutic.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. greenmedinfo.com [greenmedinfo.com]
- 7. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic acid inhibits the proliferation of human laryngeal carcinoma cells through reactive oxygen species-mediate mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Induces Apoptosis in Differentiated PC12 Cells Via ROS-Mediated Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemopreventive effect of Betulinic acid via mTOR -Caspases/Bcl2/Bax apoptotic signaling in pancreatic cancer | springermedizin.de [springermedizin.de]
- 22. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptotic and antimetastatic activities of betulin isolated from Quercus incana against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]
- 28. Betulinic Acid Suppresses Breast Cancer Metastasis by Targeting GRP78-Mediated Glycolysis and ER Stress Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Betulin Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Esterification of betulin is a common strategy to enhance its bioavailability and therapeutic efficacy. This technical guide focuses on the pharmacological potential of Betulin Palmitate, a fatty acid ester derivative of betulin. While direct experimental data on this compound is limited, this document consolidates the available information on its closely related analogue, Betulinic Acid Palmitate, and the parent compound, betulin, to provide a comprehensive overview of its potential therapeutic applications and underlying mechanisms of action. This guide also details relevant experimental protocols and visualizes key signaling pathways to facilitate further research and drug development efforts.
Introduction
Betulin and its derivatives are a promising class of natural compounds with a wide spectrum of biological activities.[1] The esterification of betulin with fatty acids, such as palmitic acid, is a chemical modification aimed at improving its lipophilicity and, consequently, its pharmacokinetic profile. This guide explores the pharmacological landscape of this compound, drawing insights from studies on betulin, its derivatives, and fatty acid esters of the related compound, betulinic acid.
Pharmacological Activities
While specific studies on this compound are not extensively available, the known bioactivities of its constituent parts—betulin and palmitic acid—and its analogue, Betulinic Acid Palmitate, suggest potential in several therapeutic areas.
Anticancer Activity
Fatty acid esters of betulinic acid, a close structural analogue of betulin, have demonstrated significant cytotoxic effects against various cancer cell lines. It is plausible that this compound exhibits similar anticancer properties.
A study on Betulinic Acid Palmitate (Pal-BA) revealed its dose- and time-dependent cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis, characterized by nuclear morphological changes and an increase in caspase-3/-7 activity.[3][4][5]
Table 1: Cytotoxicity of Betulinic Acid Palmitate (Pal-BA) Against Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data not explicitly provided for Pal-BA alone |
| HT-29 | Colorectal Adenocarcinoma | Data not explicitly provided for Pal-BA alone |
| NCI-H460 | Non-small Cell Lung Carcinoma | Data not explicitly provided for Pal-BA alone |
Note: The referenced study focused on liposomal formulations and other fatty acid esters, and specific IC50 values for Pal-BA alone were not detailed in the provided search results. However, the study confirms its cytotoxic activity.
Anti-inflammatory Activity
Betulin is known to possess significant anti-inflammatory properties.[2][6] It has been shown to modulate inflammatory signaling pathways, including the NF-κB pathway.[7] Palmitic acid, on the other hand, has been reported to induce inflammatory responses in some cell types through pathways like NF-κB. The conjugation of betulin with palmitic acid could potentially modulate the inflammatory effects of both molecules, but specific studies on this compound are needed to confirm this. Betulin and its derivatives have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and inhibit the activity of enzymes such as COX-2.[2][8]
Antiviral Activity
Betulin and its derivatives have been investigated for their antiviral activity against a range of enveloped and non-enveloped viruses.[9][10][11] Studies on various acyl derivatives of betulin suggest that esterification can influence the spectrum of antiviral activity.[10] While some derivatives have shown activity against viruses like Herpes Simplex Virus (HSV), Influenza A, and Human Immunodeficiency Virus (HIV), it has been noted that acylated betulin and betulinic acid do not always show an advantage over betulinic acid in inhibiting viral replication.[10][11] The potential of this compound as an antiviral agent warrants further investigation.
Experimental Protocols
Detailed experimental protocols for the evaluation of the pharmacological potential of this compound can be adapted from studies on betulin, its derivatives, and other fatty acid esters.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Induction Analysis (Caspase Activity Assay)
This protocol measures the activity of caspases, key mediators of apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Signal Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of caspase activity.
-
Data Analysis: Compare the luminescence of treated cells to that of untreated controls to determine the fold-increase in caspase activity.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the percentage inhibition of NO production.
Signaling Pathways
The pharmacological effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of betulin and palmitic acid, the following pathways are of particular interest.
Apoptosis Signaling Pathway
Betulin and its derivatives are known to induce apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung … [ouci.dntb.gov.ua]
- 4. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory action of betulin and its potential as a dissociated glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Effects of Betulin Palmitate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant attention in oncology research for their potential as anticancer agents. These compounds have been shown to selectively induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. Esterification of betulin and its closely related derivative, betulinic acid, with fatty acids such as palmitic acid, is a strategic approach to enhance their lipophilicity and, consequently, their bioavailability and anticancer efficacy.
This technical guide focuses on the in vitro anticancer effects of betulin palmitate. Due to the limited availability of published data specifically on this compound, this guide will draw upon the more extensively studied and structurally similar compound, betulinic acid palmitate (Pal-BA) . It is hypothesized that the addition of the palmitate moiety to the betulin backbone enhances cellular uptake and modulates membrane interactions, leading to increased cytotoxic and pro-apoptotic activity. This document will summarize the available quantitative data, provide detailed experimental protocols for assessing its anticancer effects, and visualize the proposed signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Betulinic Acid Palmitate
The cytotoxic effects of betulinic acid palmitate (Pal-BA) have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, the IC50 values of the parent compound, betulinic acid (BA), are also presented where available.
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Betulinic Acid Palmitate (Pal-BA) | MCF-7 | Breast Adenocarcinoma | 48 hours | ~21.2 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 48 hours | ~15.4 | [1] | |
| NCI-H460 | Non-Small Cell Lung Cancer | 48 hours | ~28.7 | [1] | |
| Betulinic Acid (BA) | MCF-7 | Breast Adenocarcinoma | 48 hours | 54.97 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 48 hours | 84.5 | [1] | |
| NCI-H460 | Non-Small Cell Lung Cancer | 48 hours | >100 | [1] |
Note: The IC50 values for Pal-BA were converted from µg/mL to µM for consistency, using a molecular weight of 695.1 g/mol .
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, NCI-H460)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for In Vitro Anticancer Assessment
Caption: General workflow for evaluating the in vitro anticancer effects.
Conclusion
While direct and extensive research on this compound is still emerging, the available data on the closely related betulinic acid palmitate suggest that it is a promising anticancer agent with enhanced cytotoxicity compared to its parent compound. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, a common mechanism for betulin and its derivatives. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the anticancer properties of this compound and elucidate its precise molecular targets and signaling pathways. Future studies should focus on a broader range of cancer cell lines, in vivo models, and a detailed exploration of the specific molecular interactions of this compound to fully realize its therapeutic potential.
References
A Technical Guide to the Anti-inflammatory Properties of Betulin and its Palmitate Ester
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the anti-inflammatory properties of Betulin Palmitate is currently limited. This guide provides a comprehensive overview of the well-documented anti-inflammatory activities of its parent compound, Betulin . The established mechanisms and efficacy of Betulin serve as a foundational framework and strong scientific rationale for the potential therapeutic application of this compound, a lipophilic ester which may offer advantages in formulation and bioavailability.
Executive Summary
Betulin, a naturally occurring pentacyclic triterpenoid, demonstrates significant anti-inflammatory activity across a range of preclinical models. Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling cascades. Betulin has been shown to potently inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory mediators. Concurrently, it activates the AMPK/Nrf2 signaling axis , a critical pathway for cellular antioxidant defense and inflammation resolution. These activities translate to the suppression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, iNOS, and COX-2. This document synthesizes the current understanding of Betulin's anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Betulin are primarily attributed to its ability to interfere with pro-inflammatory signaling pathways and enhance endogenous antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB (p65/p50) dimer is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][2]
Betulin intervenes at a critical upstream step by inhibiting the IKK complex.[1] This prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive and sequestered in the cytoplasm.[1] This mechanism effectively blocks the downstream production of a wide array of inflammatory mediators.[3]
References
- 1. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Betulin Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924) palmitate, a naturally occurring triterpenoid (B12794562) ester, has been identified in various plant species. As a derivative of betulin, a compound with a rich history of medicinal use and a wide range of documented biological activities, betulin palmitate holds significant interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge on the discovery and isolation of this compound. Due to the limited specific literature on this compound, this guide leverages the extensive research on its parent compound, betulin, to provide representative experimental protocols and discuss potential biological activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this compound and other related triterpenoid esters.
Introduction
This compound (C46H80O3) is a fatty acid ester of the pentacyclic triterpenoid, betulin. While betulin has been known since 1788, the specific discovery of its palmitate ester is less documented in readily available historical literature.[1] this compound has been reported as a constituent of several plant species, including Swertia angustifolia, Gentiana lutea, and Minquartia guianensis.[2]
The parent molecule, betulin, is abundantly found in the bark of birch trees (Betula species) and has been the subject of extensive research due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[3][4] The esterification of betulin with fatty acids, such as palmitic acid, alters its lipophilicity, which may, in turn, influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into the known natural sources of this compound, provide a detailed representative protocol for the isolation of triterpenoids from natural sources based on the well-established methods for betulin, and discuss the potential signaling pathways that may be modulated by this compound based on the known activities of betulin and palmitic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, betulin, is presented in Table 1.
| Property | This compound | Betulin |
| Molecular Formula | C46H80O3 | C30H50O2 |
| Molecular Weight | 681.1 g/mol [2] | 442.72 g/mol [5] |
| IUPAC Name | [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate[2] | (3β)-Lup-20(29)-ene-3,28-diol[5] |
| Appearance | Amorphous Powder (typical for isolated triterpenoids) | White crystalline powder[3] |
| Melting Point | Not available | 251-252 °C[6] |
Experimental Protocols: Isolation and Purification
Representative Protocol: Isolation of Betulin from Birch Bark
This protocol is based on established methods of solvent extraction followed by purification.[3][6]
3.1.1. Materials and Equipment
-
Dried outer bark of Betula species
-
Soxhlet extractor
-
Rotary evaporator
-
Glass chromatography column
-
Silica (B1680970) gel (60-120 mesh)
-
Solvents: n-hexane, ethyl acetate (B1210297), ethanol, methanol, chloroform (B151607)
-
Analytical Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
3.1.2. Extraction
-
The dried birch bark is ground into a fine powder.
-
The powdered bark is placed in a cellulose (B213188) thimble and loaded into a Soxhlet extractor.
-
Extraction is performed with a suitable solvent, such as a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v), for 6-8 hours.
-
The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.3. Purification by Column Chromatography
-
A slurry of silica gel in n-hexane is prepared and packed into a glass chromatography column.
-
The crude extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried silica gel with the adsorbed extract is loaded onto the top of the prepared column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by TLC.
-
Fractions containing the compound of interest (in this case, betulin) are pooled together.
3.1.4. Recrystallization
-
The pooled fractions are concentrated to dryness.
-
The residue is dissolved in a minimal amount of hot ethanol.
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to facilitate crystallization.
-
The resulting white crystals of betulin are collected by filtration, washed with cold ethanol, and dried.
Workflow for the Isolation of Betulin
Structural Characterization Data
The structural elucidation of novel or isolated compounds relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data for this compound and the well-characterized data for betulin.
| Technique | This compound (Expected/Reported) | Betulin (Reported Data) |
| ¹H NMR | Signals corresponding to the triterpenoid backbone of betulin, with additional signals for the long-chain fatty acid moiety. A downfield shift of the proton at the esterified hydroxyl group is expected. | δ 4.68 and 4.58 (each 1H, s, H-29), 3.80 and 3.33 (each 1H, d, J=10.8 Hz, H-28), 3.19 (1H, dd, J=11.0, 4.9 Hz, H-3).[5] |
| ¹³C NMR | Signals for the 30 carbons of the betulin skeleton and the 16 carbons of the palmitate moiety. The carbon bearing the ester group will show a downfield shift. PubChem reports 13C NMR data.[2] | δ 150.5 (C-20), 109.7 (C-29), 79.0 (C-3), 60.5 (C-28).[5] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 681.9. PubChem reports GC-MS data.[2] | [M]⁺ at m/z 442.4.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl (-OH), ester carbonyl (C=O), and C-H stretching and bending vibrations. | νmax (KBr) cm⁻¹: 3448 (-OH), 2943, 2870 (C-H), 1641 (C=C), 1043 (C-O).[7] |
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activities and signaling pathways of this compound is limited. However, based on the known pharmacology of its constituent parts, betulin and palmitic acid, a putative mechanism of action in the context of inflammation can be proposed.
Betulin is well-documented to possess potent anti-inflammatory properties. It has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of the inflammatory response.[8] Betulin can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory cytokines.[8] Additionally, betulin is known to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes, thus protecting cells from oxidative stress, a common feature of inflammation.
Conversely, palmitic acid, a saturated fatty acid, has been reported to be a pro-inflammatory stimulus in certain cell types, often through the activation of the NF-κB pathway.
The overall effect of this compound would therefore likely depend on the balance between the anti-inflammatory action of the betulin moiety and the potential pro-inflammatory effect of the palmitate moiety, as well as the specific cellular context and concentration. It is plausible that the betulin backbone is the dominant pharmacological component.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a proposed signaling pathway for the anti-inflammatory effects of this compound, based on the known actions of betulin.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid ester with potential for further pharmacological investigation. While specific research on this compound is sparse, the extensive knowledge of its parent compound, betulin, provides a strong foundation for future studies. The representative isolation protocol and proposed signaling pathways presented in this guide are intended to facilitate new research into the biological activities of this compound.
Future research should focus on:
-
Developing and optimizing specific protocols for the isolation of this compound from its natural sources to obtain high yields and purity.
-
Conducting a comprehensive spectroscopic characterization of purified this compound.
-
Performing in vitro and in vivo studies to elucidate the specific biological activities of this compound, particularly its anti-inflammatory, anticancer, and antiviral properties.
-
Investigating the precise molecular mechanisms and signaling pathways modulated by this compound to understand its structure-activity relationship.
By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of new drug candidates for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and biological activities of betulin from Acacia nilotica bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Betulin palmitate molecular formula and weight
An In-depth Technical Guide on Betulin Palmitate
This technical guide provides essential information regarding the physicochemical properties of this compound, a derivative of the naturally occurring triterpenoid, betulin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, analytical method development, and interpretation of research findings.
| Property | Value | Citation |
| Molecular Formula | C46H80O3 | [1][2] |
| Molecular Weight | 681.1 g/mol | [1][2] |
| Exact Mass | 680.61074641 Da | [1][2] |
| IUPAC Name | [(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | [1] |
| CAS Number | 582315-55-7 | [3] |
Illustrative Experimental Workflow
The following diagram outlines a general experimental workflow for the characterization and preliminary assessment of a novel compound such as this compound. This workflow is a foundational approach in drug discovery and natural product research, starting from compound acquisition to initial biological screening.
Caption: General experimental workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Betulin Palmitate and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for betulin-related compounds, with a focus on what can be inferred for betulin (B1666924) palmitate. Due to the limited availability of public domain spectroscopic data specifically for betulin palmitate, this document presents data from closely related and well-characterized analogs, including betulin and a dipalmitoyl betulin derivative. This approach allows for a scientifically grounded estimation of the expected spectral characteristics of this compound.
Introduction to Betulin and its Esters
Betulin is a naturally abundant pentacyclic triterpenoid (B12794562) from the lupane (B1675458) family, primarily extracted from the bark of birch trees. Its structure features two hydroxyl groups at the C-3 and C-28 positions, which are amenable to chemical modification, such as esterification. Betulin and its derivatives, including betulinic acid, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
This compound, an ester of betulin with palmitic acid, is of interest for its potential therapeutic applications, leveraging the biological activities of the betulin core with modified physicochemical properties conferred by the long-chain fatty acid. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of such derivatives.
Spectroscopic Data of Betulin and a Betulin Dipalmitoyl Derivative
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.
Table 1: ¹H NMR Spectroscopic Data of Betulin and Expected Shifts for this compound
| Proton Position | Betulin (δ, ppm in CDCl₃) | Expected Shift for Betulin 3-O-palmitate (δ, ppm) | Expected Shift for Betulin 28-O-palmitate (δ, ppm) |
| H-3 | 3.18 (dd) | ~4.5 (dd) | 3.18 (dd) |
| H-28 | 3.32 (d), 3.79 (d) | 3.32 (d), 3.79 (d) | ~3.8-4.3 (d) |
| H-29 | 4.58 (s), 4.68 (s) | 4.58 (s), 4.68 (s) | 4.58 (s), 4.68 (s) |
| H-30 (CH₃) | 1.70 (s) | 1.70 (s) | 1.70 (s) |
| Other CH₃ | 0.76-1.05 (multiple s) | 0.76-1.05 (multiple s) | 0.76-1.05 (multiple s) |
| Palmitate CH₂ (α to C=O) | - | ~2.3 (t) | ~2.3 (t) |
| Palmitate (CH₂)n | - | ~1.25 (m) | ~1.25 (m) |
| Palmitate CH₃ | - | ~0.88 (t) | ~0.88 (t) |
Data for Betulin is compiled from various sources. Expected shifts are estimations based on general principles of NMR spectroscopy.
Table 2: ¹³C NMR Spectroscopic Data of Betulin and Expected Shifts for this compound
| Carbon Position | Betulin (δ, ppm in CDCl₃) | Expected Shift for Betulin 3-O-palmitate (δ, ppm) | Expected Shift for Betulin 28-O-palmitate (δ, ppm) |
| C-3 | 79.0 | ~81.0 | 79.0 |
| C-20 | 150.5 | 150.5 | 150.5 |
| C-28 | 60.5 | 60.5 | ~63.0 |
| C-29 | 109.7 | 109.7 | 109.7 |
| Palmitate C=O | - | ~173.0 | ~173.0 |
| Palmitate Cα | - | ~34.0 | ~34.0 |
| Palmitate (CH₂)n | - | ~22.0-32.0 | ~22.0-32.0 |
| Palmitate CH₃ | - | ~14.0 | ~14.0 |
Data for Betulin is compiled from various sources. Expected shifts are estimations based on general principles of NMR spectroscopy.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data of a Betulin Dipalmitoyl Derivative
| Functional Group | Wavenumber (cm⁻¹) in 28-O-(1,2-Dipalmitoyl-sn-glycero-3-phospho)-betulin [1] | Expected Bands for this compound (cm⁻¹) |
| O-H Stretch (C-3 OH) | 3348 (w) | ~3400 (broad) |
| C-H Stretch (Aliphatic) | 2927 (s), 2853 (s) | ~2920, 2850 |
| C=O Stretch (Ester) | 1740 (s) | ~1735 |
| C=C Stretch | Not specified | ~1645 |
| C-O Stretch (Ester) | 1239 (m) | ~1240 |
| =C-H Bend | 878 (m) | ~880 |
(s) = strong, (m) = medium, (w) = weak. Data for the dipalmitoyl derivative is from Tubek et al., 2012.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a triterpenoid ester like this compound.
3.1. NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
¹H NMR Acquisition: A standard pulse program is used. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum. A spectral width of 0-220 ppm is typical. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.
3.2. IR Spectroscopy
-
Sample Preparation: For the solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution of the compound in a volatile solvent.
-
Instrumentation: An FTIR spectrometer (e.g., a PerkinElmer or Nicolet instrument) is used.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded and subtracted from the sample spectrum. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Concluding Remarks
This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on the analysis of its parent compound, betulin, and a closely related dipalmitoyl derivative. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers involved in the synthesis and characterization of novel betulin esters. The generation of explicit and fully assigned spectroscopic data for this compound through future experimental work will be a valuable addition to the scientific literature.
References
Potential Therapeutic Targets of Betulin Palmitate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) palmitate, a derivative of the naturally occurring pentacyclic triterpene betulin, is emerging as a compound of significant interest in therapeutic research. While extensive research has focused on its precursors, betulin and betulinic acid, the esterification with palmitic acid offers a promising avenue to enhance its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the potential therapeutic targets of betulin palmitate, drawing upon the existing knowledge of its parent compounds and the available data on related fatty acid esters. This document will focus on its potential applications in oncology and inflammatory diseases, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Note on Available Data: Direct research on this compound is limited. Therefore, this guide leverages data from studies on betulin and, more specifically, fatty acid esters of the closely related betulinic acid, such as palmitate esters of betulinic acid (Pal-BA). It is hypothesized that this compound shares similar mechanisms of action.
Anticancer Activity: Targeting Apoptosis
A primary therapeutic target of betulin derivatives is the induction of apoptosis in cancer cells. Evidence suggests that palmitate esters of betulinic acid exhibit significant cytotoxic effects against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for a palmitate ester of betulinic acid (Pal-BA) against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Pal-BA | MCF-7 | Breast Cancer | 9.4[1] |
| Pal-BA | HT-29 | Colon Cancer | 6.85[1] |
| Pal-BA | NCI-H460 | Lung Cancer | 12.74 |
Mechanism of Action: Induction of Apoptosis
Studies on fatty acid esters of betulinic acid indicate that their cytotoxic effects are mediated through the induction of apoptosis, characterized by morphological changes such as membrane blebbing and nuclear fragmentation. A key event in this process is the activation of effector caspases.
Betulin and its derivatives are known to trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases.
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29, NCI-H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include untreated cells as a control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
This protocol describes the measurement of caspase-3 and -7 activation, key executioners of apoptosis.
-
Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.
-
Assay Reagent Preparation: Prepare the caspase-3/-7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Addition: After the desired treatment period, add the caspase-3/-7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein content and compare the activity in treated cells to that in untreated controls.
Anti-inflammatory Activity: Modulation of NF-κB Signaling
Betulin and its derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a critical regulator of the inflammatory response.
Mechanism of Action: Inhibition of NF-κB Activation
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK (IκB kinase) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Betulin has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and activation.[2]
The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the use of Western blotting to analyze the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages like RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours. Subsequently, stimulate with an inflammatory agent such as LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The following diagram outlines a typical experimental workflow for the synthesis, formulation, and in vitro evaluation of this compound's therapeutic potential.
Future Directions
While the existing data on betulin and its derivatives are promising, further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Pharmacokinetic and Bioavailability Studies: In-depth studies are needed to determine the pharmacokinetic profile of this compound and to confirm if the palmitate esterification indeed improves its bioavailability compared to betulin.
-
In Vivo Efficacy Studies: Preclinical in vivo studies in relevant animal models of cancer and inflammatory diseases are crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound.
-
Identification of Specific Molecular Targets: While the effects on apoptosis and NF-κB pathways are established for the parent compounds, further research is needed to identify if this compound has additional or more specific molecular targets.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer and anti-inflammatory therapies. Its potential to induce apoptosis in cancer cells and to inhibit the pro-inflammatory NF-κB signaling pathway warrants further investigation. The data presented in this technical guide, though largely extrapolated from related compounds, provides a strong rationale for continued research and development of this compound as a therapeutic agent. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing natural product derivative.
References
- 1. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Betulin Palmitate: A Comprehensive Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924) palmitate, a fatty acid ester derivative of the naturally occurring pentacyclic triterpene betulin, has emerged as a compound of interest in oncology research. Exhibiting cytotoxic effects against various cancer cell lines, its primary mechanism of action is increasingly understood to be the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular pathways implicated in betulin palmitate-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. By synthesizing the current understanding of this compound and its parent compounds, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Triterpenes, a class of natural products, have long been investigated for their diverse pharmacological properties, including potent anti-cancer activities. Betulin, abundantly found in the bark of birch trees, and its derivative, betulinic acid, have been the focus of extensive research. The esterification of these compounds with fatty acids, such as palmitic acid, represents a strategic approach to potentially enhance their bioavailability and cytotoxic efficacy. This compound, the ester of betulin and palmitic acid, is one such derivative that demonstrates promising pro-apoptotic capabilities. This guide will elucidate the mechanisms underlying this activity.
Signaling Pathways in this compound-Induced Apoptosis
The pro-apoptotic activity of this compound is believed to be mediated primarily through the intrinsic or mitochondrial pathway of apoptosis, a mechanism well-documented for its parent compound, betulinic acid. Furthermore, the palmitate moiety itself may contribute to cytotoxicity through the induction of endoplasmic reticulum (ER) stress.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism through which cells undergo programmed cell death in response to various stimuli. For betulinic acid, and by extension this compound, this pathway involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of a caspase cascade.[1]
-
Initiation: this compound is thought to directly or indirectly target the mitochondria.
-
Bcl-2 Family Regulation: The process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Betulinic acid has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic ones.[2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane by Bax and Bak.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7. Studies on fatty acid esters of betulinic acid, including the palmitate ester, have demonstrated an increase in caspase-3/-7 activity.[1]
-
Cellular Dismantling: The executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The Role of Palmitate in Endoplasmic Reticulum (ER) Stress
Saturated fatty acids like palmitate can induce ER stress, a condition of cellular distress that can also lead to apoptosis.[3][4] While not definitively shown for this compound itself, it is a plausible contributing mechanism.
-
ER Stress Induction: An influx of palmitate can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins.
-
Unfolded Protein Response (UPR): The cell activates the UPR, a set of signaling pathways designed to restore ER function. Key sensors of the UPR include PERK, IRE1α, and ATF6.
-
Apoptosis Trigger: If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP. CHOP can upregulate pro-apoptotic Bcl-2 family members and downregulate anti-apoptotic ones, thereby feeding into the mitochondrial pathway.
Quantitative Data
The cytotoxic potential of this compound (referred to as Pal-BA in some studies) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Betulinic Acid Palmitate (Pal-BA) | MCF-7 | Breast Adenocarcinoma | 48 | > 100 | [1] |
| Betulinic Acid Palmitate (Pal-BA) | HT-29 | Colorectal Adenocarcinoma | 48 | > 100 | [1] |
| Betulinic Acid Palmitate (Pal-BA) | NCI-H460 | Non-small Cell Lung Carcinoma | 48 | 65.52 | [1] |
Note: In the cited study, while the free fatty acid esters of betulinic acid with butyric and stearic acid showed more potent cytotoxic effects, betulinic acid palmitate still demonstrated activity, particularly against the NCI-H460 cell line.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
Principle: This assay measures the activity of key apoptotic proteases, caspases (e.g., caspase-3, -7, -9). A specific peptide substrate for the caspase of interest is conjugated to a fluorescent reporter molecule. Upon cleavage by the active caspase, the fluorophore is released and its fluorescence can be quantified.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate.
-
Incubation: Incubate at 37°C to allow for the enzymatic reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase activity relative to a control group.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a sample. This technique can be used to assess changes in the expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bak), cytochrome c release (by probing cytosolic and mitochondrial fractions), and caspase cleavage (activation).
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and extract total protein using a suitable lysis buffer. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates clear pro-apoptotic effects in cancer cells, with evidence pointing towards the activation of the intrinsic mitochondrial pathway and a potential role for ER stress. The esterification of betulinic acid with palmitic acid offers a promising avenue for the development of novel anti-cancer agents. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by this compound, to evaluate its in vivo efficacy and safety profile, and to explore its potential in combination therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this and other related compounds.
References
- 1. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic palmitate but not oleate exposure induces endoplasmic reticulum stress, which may contribute to INS-1 pancreatic beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Lipophilicity of Betulin Palmitate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Betulin (B1666924), a pentacyclic triterpene with significant therapeutic potential, suffers from poor aqueous solubility and low bioavailability, limiting its clinical application. Esterification of betulin with palmitic acid to form betulin palmitate is a strategic chemical modification designed to enhance its lipophilic character. This guide provides a comprehensive analysis of the lipophilicity of this compound, presenting quantitative data, detailed experimental protocols for its determination, and visualizations to illustrate key concepts and workflows.
Introduction to Lipophilicity
Lipophilicity describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. It is most commonly quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this ratio is known as LogP.[1]
LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A higher positive LogP value indicates greater lipophilicity.[1] This parameter is crucial as it affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] For instance, optimal LogP values are often sought for specific delivery routes; a drug targeting the central nervous system should ideally have a LogP value around 2, while a drug for sublingual absorption should have a LogP greater than 5.[1]
Betulin and the Rationale for Esterification
Betulin is a naturally occurring pentacyclic triterpenoid (B12794562) found abundantly in the bark of birch trees.[4][5] It exhibits a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[3][4] However, the therapeutic utility of betulin is hampered by its poor solubility in both aqueous and nonpolar organic solvents, which leads to low bioavailability.[3][6][7]
The structure of betulin contains two hydroxyl groups (at C3 and C28), which confer some polarity. To overcome its solubility limitations, researchers modify the betulin structure to create derivatives with improved physicochemical properties. Esterification with a long-chain fatty acid like palmitic acid is a common strategy. This process replaces a polar hydroxyl group with a large, non-polar aliphatic ester, thereby significantly increasing the molecule's overall lipophilicity and its potential for formulation in lipid-based drug delivery systems.
Caption: Esterification of betulin with palmitic acid to increase lipophilicity.
Quantitative Lipophilicity Data
Direct experimental LogP values for this compound are not widely published. However, we can compile computed values and compare them with the parent compound, betulin, and related structures to understand the magnitude of the change. Computational methods use algorithms based on a molecule's structure to predict its LogP.[1][8][9][10]
| Compound | Molecular Formula | LogP (Experimental) | LogP (Computed) | Data Source |
| Betulin | C₃₀H₅₀O₂ | 6.16 - 8.27 (TLC)[11] | 8.3 (XLogP3) | PubChem CID: 72326[4] |
| This compound | C₄₆H₈₀O₃ | Not Available | 16.2 (XLogP3) | PubChem CID: 11093655[12] |
| Lupeol (B1675499) | C₃₀H₅₀O | 8.67 (Shake-flask)[13] | 8.9 (XLogP3) | PubChem CID: 259846 |
| Lupeol Palmitate | C₄₆H₈₀O₂ | 11.07 (Shake-flask)[13] | 16.8 (XLogP3) | PubChem CID: 5316987 |
As the data indicates, the esterification of betulin with palmitic acid is predicted to dramatically increase the LogP value, shifting it into a highly lipophilic range. The experimental data for the structurally similar lupeol and its palmitate ester confirm that such a significant increase is expected.
Experimental Protocols for LogP Determination
Several robust methods are used to determine LogP values experimentally. The choice of method often depends on the compound's properties, the desired accuracy, and throughput.[14]
This is considered the "gold standard" for its accuracy, though it is labor-intensive.[14][15]
Principle: The compound is partitioned between two pre-saturated, immiscible phases (n-octanol and water). The concentration of the compound in each phase is measured after equilibrium is reached.
Detailed Methodology:
-
Preparation of Phases: n-Octanol and purified water are mixed and stirred vigorously for 24 hours to ensure mutual saturation. The phases are then separated via centrifugation.
-
Sample Preparation: A stock solution of this compound is prepared in n-octanol. Due to its high lipophilicity, dissolving it first in the organic phase is necessary.
-
Partitioning: A specific volume of the stock solution is added to a flask containing a precise mixture of the pre-saturated n-octanol and water. The total concentration should not exceed 0.01 mol/L.
-
Equilibration: The flask is shaken or stirred at a constant, controlled temperature (e.g., 25°C) until equilibrium is achieved. For highly lipophilic compounds, this can take up to 48-72 hours. A slow-stirring method is often preferred to prevent the formation of micro-emulsions.[16]
-
Phase Separation: The mixture is centrifuged at high speed to ensure a clean separation of the aqueous and organic layers.
-
Quantification: An aliquot is carefully removed from each phase. The concentration of this compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection, as the compound lacks a strong chromophore for simple UV-Vis spectroscopy.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ (Cₙ₋ₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ).
Caption: Workflow for the Shake-Flask (OECD 107) method of LogP determination.
This is a faster, indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[14]
Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase column (e.g., C18) is linearly related to its LogP. A calibration curve is generated using reference compounds with known LogP values.
Detailed Methodology:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Calibration: A series of 5-8 standard compounds with accurately known LogP values, bracketing the expected LogP of this compound, are injected into the HPLC system.
-
Retention Time Measurement: The retention time (tᵣ) for each standard is recorded. The column dead time (t₀) is also determined using an unretained compound (e.g., thiourea).
-
Calculate Retention Factor (k): For each standard, k is calculated as: k = (tᵣ - t₀) / t₀.
-
Generate Calibration Curve: A graph of log(k) versus the known LogP values of the standards is plotted. A linear regression analysis is performed to obtain the equation of the line.
-
Analysis of this compound: The this compound sample is injected under the identical chromatographic conditions, and its retention time (tᵣ) is measured.
-
LogP Determination: The log(k) for this compound is calculated, and its LogP value is determined by interpolation from the calibration curve. Note: Given the extremely high predicted LogP, finding suitable mobile phases and reference standards can be challenging, and the compound may show irreversible binding to the column.
Conclusion
The chemical modification of betulin to this compound results in a molecule with substantially increased lipophilicity, as evidenced by computational data and comparison with analogous structures. The predicted XLogP3 value of 16.2, a significant increase from betulin's value of 8.3, indicates a profound shift towards a non-polar character.[4][12] This enhanced lipophilicity is a critical attribute for overcoming the poor solubility and bioavailability of the parent compound, making this compound a promising candidate for development in lipid-based drug delivery systems. Accurate experimental determination of its LogP, likely via a modified shake-flask method, is a necessary step for precise formulation design and for building robust quantitative structure-activity relationship (QSAR) models.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin | C30H50O2 | CID 72326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C46H80O3 | CID 11093655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity Screening of Betulin Palmitate and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, and its derivatives, such as betulinic acid, have garnered significant attention for their wide array of pharmacological properties, including potent anticancer activities.[1][2] These compounds have demonstrated selective toxicity towards cancer cells while often showing lower toxicity to normal cells.[2][3] Esterification of these parent compounds, for instance by creating fatty acid esters like Betulinic Acid Palmitate (Pal-BA), is a strategy being explored to enhance bioavailability and cytotoxic effects.
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of these compounds. It details common experimental protocols, summarizes cytotoxic activity data, and illustrates key experimental workflows and the molecular mechanisms underlying their cytotoxic effects.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of betulin, betulinic acid, and its fatty acid esters is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit the growth of 50% of a cell population. The tables below summarize IC₅₀ values from various studies against a range of human cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀) of Betulin and Betulinic Acid
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| Betulin | A549 | Lung Carcinoma | 15.51 | MTT/SRB | [2] |
| Betulin | MCF-7 | Breast Adenocarcinoma | 38.82 | MTT/SRB | [2] |
| Betulin | PC-3 | Prostate Cancer | 32.46 | MTT/SRB | [2] |
| Betulin | MV4-11 | Leukemia | 18.16 | MTT/SRB | [2] |
| Betulin | EPG85-257P | Gastric Carcinoma | 26.50 | SRB | [4] |
| Betulin | EPP85-181P | Pancreatic Carcinoma | 21.09 | SRB | [4] |
| Betulinic Acid | A375 | Melanoma | 2.21 - 15.94 | Not Specified | [5] |
| Betulinic Acid | EPG85-257P | Gastric Carcinoma | 6.16 | SRB | [4] |
| Betulinic Acid | EPP85-181P | Pancreatic Carcinoma | 7.96 | SRB | [4] |
Table 2: Cytotoxic Activity (IC₅₀) of Betulinic Acid Fatty Esters (48h Treatment)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| Pal-BA (Palmitate Ester) | MCF-7 | Breast Adenocarcinoma | >100 | Alamar Blue | |
| Pal-BA (Palmitate Ester) | HT-29 | Colorectal Adenocarcinoma | 69.85 | Alamar Blue | |
| Pal-BA (Palmitate Ester) | NCI-H460 | Non-Small Cell Lung Cancer | 81.39 | Alamar Blue | |
| But-BA (Butyrate Ester) | MCF-7 | Breast Adenocarcinoma | 44.88 | Alamar Blue | |
| But-BA (Butyrate Ester) | HT-29 | Colorectal Adenocarcinoma | 30.57 | Alamar Blue | |
| But-BA (Butyrate Ester) | NCI-H460 | Non-Small Cell Lung Cancer | 30.74 | Alamar Blue | |
| St-BA (Stearate Ester) | MCF-7 | Breast Adenocarcinoma | >100 | Alamar Blue | |
| St-BA (Stearate Ester) | HT-29 | Colorectal Adenocarcinoma | >100 | Alamar Blue | |
| St-BA (Stearate Ester) | NCI-H460 | Non-Small Cell Lung Cancer | >100 | Alamar Blue |
Experimental Protocols
Preliminary cytotoxicity screening relies on robust and reproducible in vitro assays. The following are detailed methodologies for key experiments.
General Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are obtained from a reputable cell bank.[2][6] Cells are cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well). They are allowed to adhere and grow for 24 hours.[1]
-
Compound Preparation: Betulin palmitate or other test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for testing.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and an untreated control are included.[1] The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1]
-
Reagent Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently agitated to ensure complete solubilization, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC₅₀ values are calculated from the resulting dose-response curves.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.[4]
-
Cell Fixation: After treatment, cells are fixed by gently adding cold trichloroacetic acid (TCA) to the wells and incubating for 1 hour at 4°C.
-
Washing: The plates are washed multiple times with water to remove the TCA and air-dried.
-
Staining: SRB solution (e.g., 0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound SRB dye is solubilized with a Tris-base solution.
-
Absorbance Reading: Absorbance is measured at approximately 510 nm. Data is analyzed similarly to the MTT assay.[4]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium, which indicates a loss of cell membrane integrity.[1]
-
Sample Collection: After the treatment period, a sample of the culture supernatant is carefully transferred from each well to a new plate.
-
Reaction Mixture: A reaction mixture provided by a commercial LDH assay kit, containing substrates for the LDH enzyme, is added to the supernatant samples.
-
Incubation: The plate is incubated at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Reading: The enzymatic reaction results in a colored product, and the absorbance is measured at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Data Analysis: LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a standard workflow for the in vitro screening of a test compound like this compound.
Signaling Pathway: Intrinsic Apoptosis
The cytotoxic effects of betulinic acid esters and palmitate often involve the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway.[6][7] This process is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of cell death.[6] Palmitate exposure can induce endoplasmic reticulum (ER) stress, which is a key trigger for this apoptotic cascade.[8][9][10]
Conclusion
Preliminary cytotoxicity screening is a critical first step in evaluating the anticancer potential of novel compounds like this compound. The data indicates that while the parent compounds, betulin and betulinic acid, show significant cytotoxicity against a range of cancer cell lines, the activity of their fatty acid esters can vary depending on the specific ester and cell line tested.[2][6][4] The methodologies described—MTT, SRB, and LDH assays—provide a robust framework for assessing viability and cytotoxicity through different biological endpoints. The induction of apoptosis via the intrinsic, mitochondria-mediated pathway appears to be a key mechanism of action for these compounds.[6][5] Further research should focus on optimizing the structure of these derivatives to enhance their cytotoxic potency and selectivity, followed by validation in more complex in vivo models.
References
- 1. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical library screening reveals betulinic acid as a novel Skp2‐SCF E3 ligase inhibitor in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Betulin Palmitate from Betulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, has garnered significant attention in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1] However, its poor solubility in aqueous and common organic solvents limits its bioavailability and therapeutic application. To overcome these limitations, structural modification of betulin is a key strategy. Esterification of the hydroxyl groups at the C-3 and C-28 positions with fatty acids, such as palmitic acid, can enhance its lipophilicity, potentially improving its pharmacokinetic profile and biological activity. This document provides detailed protocols for the synthesis of betulin palmitate from betulin, focusing on a common method involving the use of an activated fatty acid derivative.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Betulin | C₃₀H₅₀O₂ | 442.72 | White crystalline powder |
| Palmitoyl (B13399708) Chloride | C₁₆H₃₁ClO | 274.87 | Colorless to pale yellow liquid |
| Betulin Dipalmitate | C₆₂H₁₁₀O₄ | 923.53 | White to off-white solid |
Spectroscopic Data Summary
Table 1: ¹H-NMR Spectral Data (400 MHz, CDCl₃, δ ppm)
| Proton Assignment | Betulin | Betulin Dipalmitate (Predicted) |
| H-3 | 3.18 (dd) | ~4.5 (m) |
| H-28 | 3.81 (d), 3.36 (d) | ~4.2 (d), ~3.8 (d) |
| H-29 | 4.69 (s), 4.59 (s) | 4.69 (s), 4.59 (s) |
| CH₃ (Palmitate) | - | ~0.88 (t) |
| CH₂ (Palmitate chain) | - | ~1.25 (m) |
| α-CH₂ (Palmitate) | - | ~2.30 (t) |
| Betulin CH₃ groups | 0.76-1.68 (multiple s) | 0.76-1.68 (multiple s) |
Table 2: ¹³C-NMR Spectral Data (100 MHz, CDCl₃, δ ppm)
| Carbon Assignment | Betulin | Betulin Dipalmitate (Predicted) |
| C-3 | 79.0 | ~81.0 |
| C-28 | 60.5 | ~63.0 |
| C-20 | 150.5 | 150.5 |
| C-29 | 109.7 | 109.7 |
| C=O (Palmitate) | - | ~173.0 |
| α-CH₂ (Palmitate) | - | ~34.0 |
| Palmitate Chain | - | ~22.0-32.0 |
| Betulin Skeleton | 14.7-55.3 | 14.7-55.3 |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Functional Group | Betulin | Betulin Dipalmitate |
| O-H stretch | ~3359 (broad) | Absent or significantly reduced |
| C-H stretch | 2944, 2870 | 2920, 2850 |
| C=O stretch (ester) | - | ~1735 |
| C=C stretch | 1644 | 1644 |
| C-O stretch | 1029 | ~1240 (ester) |
Experimental Protocols
Materials and Reagents
-
Betulin (≥98% purity)
-
Palmitoyl chloride (≥98% purity)
-
Triethylamine (B128534) (Et₃N, ≥99%)
-
4-Dimethylaminopyridine (DMAP, ≥99%)
-
Dichloromethane (DCM), anhydrous
-
Chloroform (B151607), anhydrous
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
Protocol 1: Synthesis of Betulin Dipalmitate using Palmitoyl Chloride
This protocol is adapted from a general procedure for the acylation of betulin with fatty acid chlorides.[2]
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve betulin (1.0 g, 2.26 mmol) in anhydrous chloroform (50 mL).
- Add triethylamine (0.91 g, 1.26 mL, 9.04 mmol) to the solution.
- Add a catalytic amount of DMAP (approx. 28 mg, 0.23 mmol).
2. Acylation:
- Slowly add palmitoyl chloride (2.48 g, 2.6 mL, 9.04 mmol) dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to 50°C and maintain for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
3. Work-up and Purification:
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield betulin dipalmitate as a white solid.
4. Characterization:
- Determine the yield of the product.
- Characterize the synthesized betulin dipalmitate using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy to confirm its structure.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of betulin dipalmitate.
Signaling Pathways of Betulin's Biological Activity
Caption: Simplified signaling pathways of betulin.
References
Application Notes & Protocols: Esterification of Betulin with Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene primarily extracted from the bark of birch trees, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and potential antitumor activities. However, its therapeutic application is often limited by poor solubility and bioavailability.
Esterification of betulin's hydroxyl groups is a key chemical modification strategy to overcome these limitations. By attaching fatty acids, such as palmitic acid, to the betulin backbone, it is possible to modulate its lipophilicity, potentially enhancing its pharmacokinetic profile and leading to the development of novel therapeutic agents. Betulin possesses two hydroxyl groups available for esterification: a secondary hydroxyl group at the C-3 position and a more reactive primary hydroxyl group at the C-28 position. This differential reactivity allows for the synthesis of monoesters (at C-28) or diesters (at both C-3 and C-28), depending on the reaction conditions.
This document provides detailed protocols for the synthesis of betulin palmitate esters, focusing on chemical methods involving activated fatty acid derivatives.
Chemical Principles
The synthesis of this compound involves the formation of an ester bond between one or both of the hydroxyl groups of betulin and the carboxyl group of palmitic acid. Due to the low reactivity of the carboxylic acid itself, it must first be "activated." Common activation methods include conversion to a highly reactive acyl chloride (palmitoyl chloride) or the use of coupling agents.
-
Acylation with Palmitoyl (B13399708) Chloride: Palmitoyl chloride is a highly reactive derivative of palmitic acid. In the presence of a base (e.g., pyridine (B92270), 4-dimethylaminopyridine (B28879) - DMAP), it readily reacts with the hydroxyl groups of betulin. The primary hydroxyl group at C-28 is significantly more reactive than the secondary hydroxyl group at C-3, allowing for selective mono-esterification under controlled conditions.[1] Using an excess of palmitoyl chloride and more forcing conditions will lead to the formation of the dipalmitate ester.
-
DCC/DMAP Coupling: N,N'-dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid.[2] In the presence of a catalyst like DMAP, the activated palmitic acid reacts with betulin's hydroxyl groups. This method is generally carried out under milder conditions than the acyl chloride method.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory. Palmitoyl chloride, DCC, and pyridine are corrosive, toxic, and/or irritants. Handle with extreme care.
Protocol 1: Synthesis of Betulin-28-palmitate (Monoester)
This protocol is designed for the selective esterification of the more reactive primary C-28 hydroxyl group.
Materials:
-
Betulin
-
Palmitoyl Chloride
-
4-dimethylaminopyridine (DMAP)
-
Pyridine or Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betulin (1 equivalent) in anhydrous pyridine or DCM.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add palmitoyl chloride (1.0 - 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding cold water or 1M HCl.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure betulin-28-palmitate.
Protocol 2: Synthesis of Betulin-3,28-dipalmitate (Diester) via DCC/DMAP Coupling
This protocol aims to esterify both hydroxyl groups using an excess of the fatty acid and coupling agents.[2]
Materials:
-
Betulin
-
Palmitic Acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve betulin (1 equivalent), palmitic acid (2.5 - 3.0 equivalents), and a catalytic amount of DMAP (0.2 - 0.5 equivalents) in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (2.5 - 3.0 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the betulin/palmitic acid solution. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography to yield pure betulin-3,28-dipalmitate.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions for the synthesis of betulin esters found in the literature.
| Product | Acylating Agent/Method | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Betulin Diesters | Carboxylic Acid / DCC | DMAP | Pyridine | Room Temp | - | 66-78 |
| Betulin-28-acetate | Acetic Anhydride | DMAP | Pyridine | Room Temp | 24 | - |
| Betulin-3-ester | Dicarboxylic Acid Anhydride | DMAP | Pyridine | 160 | 1 | - |
| Betulonic Acid Esters | Succinic/Phthalic Anhydrides | - | Pyridine | - | - | 52-95 |
Note: Yields are highly dependent on the specific substrate, scale, and purification method.
Visualizations
Diagrams of Workflow and Reaction
Caption: General experimental workflow for this compound synthesis.
Caption: Reaction scheme for betulin dipalmitate synthesis.
References
Application Notes and Protocols: Creating Betulin Palmitate Loaded Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) palmitate, an ester derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has garnered significant interest in pharmacological research due to its potential therapeutic activities, including anticancer properties. Its lipophilic nature, however, presents challenges in formulation and delivery. Liposomal encapsulation offers a promising strategy to enhance the solubility, stability, and bioavailability of betulin palmitate, thereby improving its therapeutic efficacy.
These application notes provide a comprehensive guide to the preparation, characterization, and in vitro evaluation of this compound loaded liposomes. Detailed protocols for two common preparation methods, thin-film hydration and ethanol (B145695) injection, are presented, along with methodologies for key characterization experiments.
Data Presentation
Table 1: Physicochemical Properties of Betulin and this compound
| Property | Betulin | This compound | Reference |
| Molecular Formula | C30H50O2 | C46H80O3 | [1][2] |
| Molecular Weight | 442.7 g/mol | 681.1 g/mol | [1][2] |
| Melting Point | 251-252 °C | Not available | [1] |
| Solubility | Poorly soluble in water | Practically insoluble in water | [3][4] |
| LogP | ~8.3 | ~16.2 | [1][2] |
Table 2: Formulation Parameters and Characterization of Betulinic Acid Loaded Liposomes (Model for this compound)
| Formulation | Lipid Composition (molar ratio) | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SC | SPC:Chol (3:1) | Thin-film hydration | 80.90 ± 0.50 | - | - | - | [5] |
| SCB | SPC:Chol (3:1) + 1% BA | Thin-film hydration | - | - | - | 93.2 ± 1.25 | [5] |
| SCMB | SPC:Chol (3:1) + 10% MEL-A + 1% BA | Thin-film hydration | 80.70 ± 0.78 | 0.21 ± 0.01 | -35.8 ± 0.51 | 91.4 ± 1.52 | [5] |
| PEGylated BA Liposomes | Not specified | Ethanol injection | 142 | - | - | ~95% | [6] |
SPC: Soy Phosphatidylcholine, Chol: Cholesterol, BA: Betulinic Acid, MEL-A: Mannosylerythritol Lipid-A, PDI: Polydispersity Index. Note: Data for betulinic acid is presented as a model due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from Betulin
This protocol describes a general esterification procedure.
Materials:
-
Betulin
-
Palmitoyl (B13399708) chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve betulin in anhydrous pyridine in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add palmitoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Confirm the structure of the synthesized this compound using techniques such as NMR and mass spectrometry.
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[6][7][8][9]
Materials:
-
Soy phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
This compound
-
Chloroform (B151607) and Methanol (B129727) (analytical grade)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., SPC and cholesterol at a 3:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.[5]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.[9]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by hand or on a rotary shaker until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[9]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a bath or probe sonicator. Keep the sample on ice to prevent overheating.
-
Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[6]
-
-
Purification:
-
Remove the un-encapsulated this compound by centrifugation or size exclusion chromatography.
-
Protocol 3: Preparation of this compound Loaded Liposomes by Ethanol Injection
The ethanol injection method is a rapid and simple technique for preparing unilamellar liposomes.
Materials:
-
Soy phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
This compound
-
Ethanol (absolute)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Lipid-Ethanol Solution:
-
Dissolve the lipids (e.g., SPC and cholesterol) and this compound in absolute ethanol.
-
-
Injection:
-
Heat the PBS (pH 7.4) to a temperature above the lipid phase transition temperature and place it on a magnetic stirrer with moderate stirring.
-
Using a syringe pump, inject the lipid-ethanol solution slowly and dropwise into the stirring aqueous phase.
-
-
Liposome (B1194612) Formation and Solvent Removal:
-
Liposomes will form spontaneously upon injection.
-
Continue stirring the suspension for a specified time to allow for the evaporation of ethanol and stabilization of the liposomes.
-
-
Purification:
-
Remove any remaining ethanol and un-encapsulated drug by dialysis against PBS.
-
Protocol 4: Characterization of this compound Loaded Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry for zeta potential.
-
Procedure:
-
Dilute the liposome suspension with deionized water or PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Encapsulation Efficiency (%EE):
-
Method: Indirect method involving the separation of free drug from the liposomes followed by quantification.
-
Procedure:
-
Separate the un-encapsulated this compound from the liposomal suspension using techniques like ultracentrifugation or mini-column centrifugation.[10]
-
Collect the supernatant or eluate containing the free drug.
-
Quantify the amount of this compound in the supernatant/eluate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 5: In Vitro Drug Release Study
Method: Dialysis method.[10]
Materials:
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4 containing a surfactant like Tween 80 to ensure sink conditions for the lipophilic drug)
-
Shaking incubator or water bath
-
HPLC or other suitable analytical instrument
Procedure:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known amount of the this compound loaded liposome suspension into the dialysis bag and seal both ends.
-
Place the sealed dialysis bag into a vessel containing a defined volume of the release medium.
-
Maintain the temperature at 37°C and agitate the system at a constant speed.[11]
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[12]
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualization of Workflows and Pathways
Experimental Workflow for Liposome Preparation
Caption: Workflow for synthesis, preparation, and characterization of this compound liposomes.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Betulin | C30H50O2 | CID 72326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C46H80O3 | CID 11093655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physico-chemical comparison of betulinic acid, betulin and birch bark extract and in vitro investigation of their cytotoxic effects towards skin epidermoid carcinoma (A431), breast carcinoma (MCF7) and cervix adenocarcinoma (HeLa) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application | MDPI [mdpi.com]
- 10. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. expresspharma.in [expresspharma.in]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Application Notes & Protocols for HPLC Quantification of Betulin Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) palmitate, a lipophilic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is of increasing interest in pharmaceutical and cosmetic research due to its potential therapeutic properties. Accurate and precise quantification of betulin palmitate is crucial for formulation development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the analysis of such compounds.
These application notes provide a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is based on established principles for the analysis of triterpenoids and other lipophilic molecules, ensuring sensitivity, specificity, and reproducibility.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the efficient elution of the highly lipophilic this compound. Detection is achieved by monitoring the UV absorbance at approximately 210 nm, a wavelength at which many triterpenoids exhibit absorbance due to the lack of a strong chromophore.[1] Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Betulin (for specificity testing)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (ACS grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Mobile Phase: Acetonitrile and water are commonly used for the separation of betulin and its derivatives.[1] Due to the high lipophilicity of this compound, a high percentage of acetonitrile will be required. A starting point for method development would be an isocratic mobile phase of Acetonitrile:Water (95:5, v/v) . The exact ratio may need to be optimized to achieve a suitable retention time and separation from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm.[1] Triterpenoids like betulin lack strong chromophores and are often detected at low UV wavelengths.[1]
-
Injection Volume: 20 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile or a mixture of acetonitrile and a small amount of a stronger solvent like dichloromethane (B109758) if solubility is an issue. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will depend on the matrix. The following are general guidelines:
-
For Formulations (e.g., Creams, Ointments):
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound into a volumetric flask.
-
Add a suitable solvent to dissolve the this compound and extract it from the matrix. A mixture of methanol and chloroform (B151607) or a similar solvent system is often effective for extracting lipophilic compounds.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Allow the mixture to cool to room temperature and dilute to the mark with the extraction solvent.
-
Centrifuge a portion of the extract to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
-
-
For Biological Matrices (e.g., Plasma, Tissue Homogenates):
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will likely be required to isolate the this compound and remove interfering substances.
-
LLE Protocol Example: To 100 µL of plasma, add an internal standard (if available) and 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a hexane:isopropanol mixture). Vortex vigorously for 1-2 minutes and then centrifuge to separate the layers. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation
A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:
-
Specificity: Inject solutions of betulin, the formulation blank (placebo), and this compound to ensure that there are no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Spike a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). Prepare and analyze these samples in triplicate. The recovery should typically be within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on three different days. The RSD over the three days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation. The values presented are hypothetical and should be replaced with experimental data.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | ~10-15 min (highly dependent on exact conditions) |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (Recovery, %) | 98.5 - 101.2 | 98 - 102% |
| Precision (RSD, %) | ||
| - Repeatability | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.0% | ≤ 2% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.7 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for Testing Betulin Palmitate Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) palmitate, a palmitic acid ester of the naturally occurring pentacyclic triterpene betulin, is a promising candidate for therapeutic development due to its potential anticancer and anti-inflammatory properties. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of betulin palmitate in vitro. The described methods will enable researchers to assess its cytotoxic effects, induction of apoptosis, impact on the cell cycle, and its mechanism of action through key signaling pathways.
Data Presentation: Efficacy of Betulin Derivatives
The following tables summarize the cytotoxic activity of betulin and its derivatives, including a palmitic acid ester of betulinic acid (a closely related compound to this compound), across various human cancer cell lines. This data provides a comparative baseline for evaluating newly generated results for this compound.
Table 1: Cytotoxicity of Betulinic Acid Palmitate (Pal-BA) and Related Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Pal-BA-Lip | MCF-7 | MTT | 48 | 44.88 | [1] |
| Pal-BA-Lip | HT-29 | MTT | 48 | 30.57 | [1] |
| Pal-BA-Lip | NCI-H460 | MTT | 48 | 30.74 | [1] |
Note: Pal-BA-Lip refers to a liposomal formulation of betulinic acid palmitate. Data for non-liposomal this compound is limited in the reviewed literature.
Table 2: Cytotoxicity of Betulin
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | MTT | Not Specified | 15.51 | [2] |
| MCF-7 (Breast Adenocarcinoma) | MTT | Not Specified | 38.82 | [2] |
| PC-3 (Prostate Cancer) | MTT | Not Specified | 32.46 | [2] |
| MV4-11 (Leukemia) | MTT | Not Specified | 18.16 | [2] |
| HT-29 (Colon Carcinoma) | Not Specified | Not Specified | >100 | [3] |
| SW480 (Colon Carcinoma) | Not Specified | Not Specified | >80 | [3] |
Experimental Protocols
Herein are detailed protocols for key cell culture assays to determine the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[7] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase) to maintain cell membrane integrity.[8] Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[11]
Materials:
-
Target cancer cell lines
-
This compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add the Griess reagents to the supernatant according to the manufacturer's instructions. This typically involves a two-step addition with a short incubation period.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[14]
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. A decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Western Blot Analysis of NF-κB Signaling Pathway
This technique is used to investigate the effect of this compound on the activation of the NF-κB pathway by analyzing the expression and phosphorylation of key proteins like p65 and IκBα.[15]
Materials:
-
Target cells (e.g., RAW 264.7 or cancer cell lines)
-
This compound
-
LPS (for inflammatory stimulation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on the expression and phosphorylation of the target proteins. A decrease in phospho-p65 and phospho-IκBα, and an increase in total IκBα in the cytoplasm would suggest inhibition of the NF-κB pathway.[16]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound efficacy.
This compound and the NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes for In Vivo Studies of Betulin and its Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Betulin Palmitate in Skin Cancer Research: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant attention in oncology research for their potential as anticancer agents. Esterification of betulin and its oxidized form, betulinic acid, with fatty acids such as palmitic acid, represents a promising strategy to enhance their bioavailability and therapeutic efficacy.[1][2] While direct studies on betulin palmitate in skin cancer are limited, research on closely related betulin esters has demonstrated enhanced cytotoxic and pro-apoptotic effects in melanoma cells compared to the parent compounds.[1][3] This document provides a comprehensive overview of the application of betulin esters in skin cancer research, drawing on data from betulin, betulinic acid, and their various ester derivatives as a predictive framework for this compound.
The primary mechanism of action for these compounds in cancer cells is the induction of apoptosis through the mitochondrial pathway.[4][5][6] They have shown selectivity for cancer cells while exhibiting lower toxicity towards normal cells, making them attractive candidates for further investigation.[3][7]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of betulin, betulinic acid, and their derivatives against various cancer cell lines, including melanoma. This data provides a baseline for designing experiments with this compound.
Table 1: IC50 Values of Betulin and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Betulin | A549 | Lung Adenocarcinoma | 15.51 | 72 | [8] |
| Betulin | MV4-11 | Leukemia | 18.16 | 72 | [8] |
| Betulin | PC-3 | Prostate Carcinoma | 32.46 | 72 | [8] |
| Betulin | MCF-7 | Breast Cancer | 38.82 | 72 | [8] |
| Betulin Lysine Ester | Me-45 | Metastatic Melanoma | Not specified, but showed highest biological activity among tested esters | 72 | [1] |
| Betulin Ornithine Ester | Me-45 | Metastatic Melanoma | Not specified, but showed high cytotoxicity | 72 | [1] |
Table 2: IC50 Values of Betulinic Acid and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Betulinic Acid | A375 | Melanoma | 16.91 | 24 | [5] |
| 3-O-acetyl-betulinic acid | A549 | Lung Carcinoma | <10 µg/ml | Not Specified | [9] |
| 3-O-succinyl-betulinic acid | A549 | Lung Carcinoma | <10 µg/ml | Not Specified | [9] |
| 3-O-glutaryl-betulinic acid | A549 | Lung Carcinoma | <10 µg/ml | Not Specified | [9] |
| Betulonic Acid | A375 | Melanoma | Not specified, but showed inhibitory effect | Not Specified | [10] |
Key Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of compounds like this compound in skin cancer research. These are based on methodologies reported for betulin and its derivatives.[1][5]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Skin cancer cell lines (e.g., Me-45, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (TUNEL Assay)
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Skin cancer cells treated with the test compound
-
In Situ Cell Death Detection Kit, Fluorescein (Roche)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilisation solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips in a 24-well plate and treat with the desired concentration of this compound for the desired time.
-
Wash the cells with PBS and fix with fixation solution for 1 hour at room temperature.
-
Wash with PBS and incubate with permeabilisation solution for 2 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP-1, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of betulin derivatives in skin cancer and a typical experimental workflow for their evaluation.
References
- 1. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 4. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 5. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Betulin Palmitate for Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, and its derivatives have garnered significant attention for their wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties. However, the clinical translation of betulin is often hampered by its poor aqueous solubility and low bioavailability. To overcome these limitations, the development of targeted drug delivery systems is crucial. One promising strategy is the derivatization of betulin into a more lipophilic prodrug, such as betulin palmitate, which can be efficiently encapsulated within lipid-based nanocarriers.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its formulation into Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for targeted drug delivery. These lipid nanoparticles can enhance the therapeutic efficacy of betulin by improving its pharmacokinetic profile, enabling controlled release, and facilitating targeted delivery to specific tissues or cells.
Synthesis of this compound (Prodrug)
The conversion of betulin to this compound, a lipophilic ester prodrug, enhances its compatibility with lipid-based nanoparticle formulations, thereby improving drug loading and stability. The synthesis is typically achieved via esterification of one or both hydroxyl groups of betulin with palmitic acid. The primary hydroxyl group at the C-28 position is more reactive than the secondary hydroxyl group at the C-3 position. Selective esterification can be achieved by controlling the reaction conditions.
Experimental Protocol: Synthesis of Betulin-28-Palmitate
This protocol is based on standard Steglich esterification procedures for triterpenes.
Materials:
-
Betulin
-
Palmitic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve betulin (1 molar equivalent) and palmitic acid (1.1 molar equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 molar equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 molar equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the precipitate with cold DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to isolate the desired betulin-28-palmitate.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry to confirm its structure and purity.
Formulation of this compound-Loaded Lipid Nanoparticles
This compound's lipophilicity makes it an excellent candidate for encapsulation within Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). NLCs are a second-generation lipid nanoparticle system that incorporates a liquid lipid into the solid lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.
Experimental Protocol: Preparation of this compound-Loaded NLCs by Hot Homogenization
This protocol describes a widely used method for producing lipid nanoparticles.
Materials:
-
This compound (Drug)
-
Solid Lipid (e.g., tristearin, cetyl palmitate)
-
Liquid Lipid (e.g., oleic acid, caprylic/capric triglyceride)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Ultrapure Water
Procedure:
-
Lipid Phase Preparation: Weigh the solid lipid, liquid lipid, and this compound. Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in ultrapure water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) at 10,000-20,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization (HPH): Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
Nanoparticle Formation: The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring. During cooling, the lipid recrystallizes and forms the solid NLCs, entrapping the this compound within the lipid matrix.
-
Purification (Optional): To remove excess surfactant or un-encapsulated drug, the NLC dispersion can be purified by methods such as dialysis or centrifugation.
-
Storage: Store the final NLC dispersion at 4°C.
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation. Below are key parameters and typical expected values based on literature for similar lipophilic prodrug-loaded lipid nanoparticles.
Data Presentation: Physicochemical Properties
The following table summarizes the key characterization parameters for this compound-loaded lipid nanoparticles. The values are representative and may vary based on the specific formulation and process parameters.
| Parameter | Method | Typical Range | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 300 nm | Affects stability, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the homogeneity of the nanoparticle population. |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV | Predicts colloidal stability; high negative charge prevents aggregation. |
| Entrapment Efficiency (EE%) | Ultracentrifugation / HPLC | > 85% | Percentage of initial drug successfully entrapped in nanoparticles. |
| Drug Loading (DL%) | Ultracentrifugation / HPLC | 5 - 15% | Weight percentage of drug relative to the total nanoparticle weight. |
| Morphology | TEM / SEM | Spherical | Confirms particle shape and size distribution. |
Experimental Protocol: Determination of Entrapment Efficiency (EE%)
Procedure:
-
Place a known volume of the nanoparticle dispersion into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 20,000 rpm for 30 minutes at 4°C) to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant, which contains the un-encapsulated (free) drug.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Entrapment Efficiency using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Targeted Delivery and Cellular Interaction
To achieve targeted delivery, the surface of the this compound nanoparticles can be modified with specific ligands (e.g., folic acid, transferrin, antibodies) that bind to receptors overexpressed on cancer cells. This active targeting strategy enhances cellular uptake and reduces off-target toxicity.
Cellular Uptake and Mechanism of Action
Betulin and its derivatives are known to induce apoptosis in cancer cells through mitochondria-mediated pathways. After internalization of the nanoparticles (often via receptor-mediated endocytosis), the this compound prodrug is released into the cytoplasm and hydrolyzed by intracellular esterases to release active betulin. Betulin then acts on the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
This compound serves as a promising lipophilic prodrug for encapsulation into advanced lipid nanoparticle systems. This strategy effectively addresses the solubility and bioavailability challenges of betulin. The detailed protocols and application notes provided herein offer a framework for the development and characterization of targeted this compound delivery systems, paving the way for further preclinical and clinical investigations into their therapeutic potential.
In Vitro Cell Viability Assays with Betulin Palmitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the in vitro cytotoxicity of Betulin (B1666924) palmitate using two common cell viability assays: the MTT and SRB assays. The protocols outlined below are intended for use by researchers and scientists in the fields of cancer biology and drug development to evaluate the anti-proliferative effects of Betulin palmitate on various cancer cell lines.
Introduction
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. Both betulin and its more extensively studied derivative, betulinic acid, have demonstrated a range of pharmacological activities, including anticancer properties. Esterification of betulin with fatty acids, such as palmitic acid, may enhance its cytotoxic effects against cancer cells. The MTT and SRB assays are reliable, colorimetric methods for quantifying the in vitro cytotoxicity of compounds like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[1][2]
The SRB (Sulphorhodamine B) assay is a method for determining cell density based on the measurement of total cellular protein content.[3][4] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[3][4] The amount of bound dye provides a proxy for cell mass and is a sensitive measure of cell number.[4][5]
Data Presentation: Cytotoxicity of Betulin Derivatives
The following table summarizes the cytotoxic activity of betulin and its derivatives, including esters, against various cancer cell lines, as determined by in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Betulin | A549 | Lung Cancer | MTT/SRB | 15.51 | [6] |
| Betulin | MCF-7 | Breast Cancer | MTT/SRB | 38.82 | [6] |
| Betulin | PC-3 | Prostate Cancer | MTT/SRB | 32.46 | [6] |
| Betulin | MV4-11 | Leukemia | MTT/SRB | 18.16 | [6] |
| Betulinic Acid | A375 | Melanoma | MTT | 2.21 - 15.94 | [7] |
| Betulinic Acid | SK-MEL28 | Melanoma | MTT | 2.21 - 15.94 | [7] |
| Betulinic Acid | FM55M2 | Melanoma | MTT | 2.21 - 15.94 | [7] |
| Betulinic Acid | FM55P | Melanoma | MTT | 2.21 - 15.94 | [7] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is adapted from standard MTT assay procedures.[1][2][8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color change.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
SRB Assay Protocol for this compound
This protocol is a generalized procedure based on standard SRB assay methods.[3][4][5][9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (cold, 10% w/v)
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove any unbound SRB dye.[9]
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Visualizations
Caption: Experimental workflow for MTT and SRB cell viability assays.
Caption: Proposed apoptotic signaling pathway of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Application Notes and Protocols for Caspase-3/7 Activity Assay in Betulin Palmitate-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in cancer cells is a primary goal for many anti-cancer therapies. Betulin palmitate, a fatty acid ester of the naturally occurring pentacyclic triterpene betulin, has emerged as a promising candidate for inducing apoptosis in various cancer cell lines. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. These enzymes are the primary executioners of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells. Therefore, measuring the activity of caspase-3/7 is a reliable and quantifiable method to assess the efficacy of pro-apoptotic compounds like this compound.
These application notes provide a detailed protocol for quantifying this compound-induced apoptosis by measuring caspase-3/7 activity in cancer cells. The protocol is based on a luminescent assay that is sensitive, and amenable to high-throughput screening.
Signaling Pathway of this compound-Induced Apoptosis
Betulin and its derivatives, including this compound, primarily induce apoptosis through the intrinsic or mitochondrial pathway.[1][2] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytosol.[3] Cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases, caspase-3 and caspase-7.[3] These activated caspases then cleave a multitude of cellular substrates, culminating in the orchestrated dismantling of the cell.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol describes the use of a commercially available luminescent caspase-3/7 assay, such as the Caspase-Glo® 3/7 Assay, to measure apoptosis in cells treated with this compound. The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7, generating a "glow-type" luminescent signal that is proportional to caspase activity.[4][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29, or NCI-H460)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Experimental Workflow:
Caption: Caspase-3/7 Assay Experimental Workflow.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a white-walled 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well in 100 µL of culture medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.[6]
-
-
Caspase-3/7 Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[4]
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell line and treatment conditions.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the no-cell control wells (background) from all other measurements.
-
Calculate the fold change in caspase-3/7 activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated wells.
-
Data Presentation
The quantitative data from the Caspase-3/7 activity assay should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound and the positive control.
Table 1: Caspase-3/7 Activity in Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units ± SD) | Fold Change vs. Vehicle Control |
| Vehicle Control | - | 15,345 ± 876 | 1.0 |
| This compound | 10 | 38,972 ± 2,145 | 2.5 |
| This compound | 25 | 85,634 ± 5,321 | 5.6 |
| This compound | 50 | 154,876 ± 9,876 | 10.1 |
| Staurosporine | 1 | 215,432 ± 12,543 | 14.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific properties of the this compound used. Recent studies have shown that fatty acid esters of betulinic acid, including a palmitate ester, can significantly increase caspase-3/7 activity in cancer cell lines.
Conclusion
The Caspase-3/7 activity assay is a robust and sensitive method for quantifying apoptosis induced by this compound. By following the detailed protocol provided, researchers can obtain reliable and reproducible data to evaluate the pro-apoptotic potential of this compound. The clear presentation of quantitative data in a tabular format, along with an understanding of the underlying signaling pathway, will aid in the comprehensive assessment of this compound as a potential anti-cancer therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid induces apoptosis through a direct effect on mitochondria in neuroectodermal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Betulinic Acid in Combination Therapy with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid (B12794562) derived from the bark of trees such as the white birch, has garnered significant attention for its anticancer properties.[1][2] It exhibits selective cytotoxicity against a variety of cancer cell lines while showing minimal toxicity to normal cells.[1][3] Emerging research has focused on the synergistic effects of combining betulinic acid with conventional chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance.[1][4][5] This document provides a detailed overview of the application of betulinic acid (as a proxy for betulin (B1666924) palmitate due to the prevalence of available data) in combination therapy, focusing on its synergistic effects with doxorubicin (B1662922) (Dox) in acute myeloid leukemia (AML). Detailed experimental protocols and elucidated signaling pathways are presented to guide further research and development.
Mechanism of Action: Synergistic Induction of Apoptosis
When combined with doxorubicin, betulinic acid demonstrates a synergistic effect in inducing apoptosis in cancer cells, particularly in relapsed AML models like the MOLM-13 cell line.[6][7] The primary mechanism involves the enhanced generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[7][8] This combination therapy has been shown to significantly increase the population of cells in the late apoptotic stage compared to single-agent treatments.[6][7]
Key molecular events include the modulation of Bcl-2 family proteins and the downregulation of autophagy markers like Beclin 1.[6] Specifically, the combination treatment selectively reduces an anti-apoptotic Bcl-2 protein isoform (p15-20-Bcl-2) in MOLM-13 cells.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the combination of betulinic acid and doxorubicin in the MOLM-13 AML cell line.
Table 1: Synergistic Cytotoxicity of Betulinic Acid (BA) and Doxorubicin (Dox) in MOLM-13 Cells
| Treatment Group | Concentration | Cell Growth Inhibition (%) | Combination Index (CI)* | Synergy/Antagonism | Reference |
| Dox | 0.5 µM | Not specified | - | - | [6] |
| Dox | 1 µM | Not specified | - | - | [6] |
| BA | 20 µM | Not specified | - | - | [6] |
| BA + Dox | 20 µM + 0.5 µM | ~30% | < 1 | Synergism | [6][9] |
| BA + Dox | 20 µM + 1 µM | ~60% | < 1 | Synergism | [6][9] |
*Combination Index (CI): CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][9]
Table 2: Induction of Apoptosis in MOLM-13 Cells by Betulinic Acid (BA) and Doxorubicin (Dox)
| Treatment Group | Concentration | Apoptotic Stage | Outcome | Reference |
| BA + Dox | 20 µM + 1 µM | Late Apoptosis | Significantly more cells in late apoptosis compared to single treatments (p < 0.05) | [7][8] |
Experimental Protocols
Cell Viability Assay (CyQUANT® Direct Cell Proliferation Assay)
This protocol is for assessing the cytotoxic effects of betulinic acid and doxorubicin, alone and in combination.
Materials:
-
MOLM-13 and U-937 leukemia cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Betulinic Acid (BA) stock solution (in DMSO)
-
Doxorubicin (Dox) stock solution (in sterile water)
-
CyQUANT® Direct Cell Proliferation Assay Kit
-
96-well microplates (clear bottom, black sides)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed MOLM-13 or U-937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of BA and Dox. Treat the cells with single agents or combinations at the desired concentrations (e.g., BA 20 µM, Dox 0.5 µM and 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.05%.[6] Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6][9]
-
Assay: Add the CyQUANT® reagent to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Incubate as recommended and then measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The Chou-Talalay method can be used to determine the Combination Index (CI) to quantify synergy.[9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis.
Materials:
-
Treated and untreated cells from the cell viability experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest the cells after the 24-hour treatment period by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of key proteins involved in apoptosis and autophagy signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Beclin 1, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Signaling Pathways and Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the combination therapy of betulinic acid and a chemotherapeutic agent.
Caption: A standard workflow for in vitro evaluation of combination cancer therapy.
Signaling Pathway of Betulinic Acid and Doxorubicin Combination
This diagram illustrates the proposed signaling pathway activated by the combination of Betulinic Acid (BA) and Doxorubicin (Dox), leading to apoptosis in cancer cells. The combination treatment enhances ROS production, which in turn triggers the mitochondrial (intrinsic) apoptosis pathway.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple molecular targets in breast cancer therapy by betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenmedinfo.com [greenmedinfo.com]
- 4. oncotarget.com [oncotarget.com]
- 5. insidescientific.com [insidescientific.com]
- 6. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic Acid-Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of Betulin Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin palmitate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is a compound of increasing interest in pharmaceutical and cosmetic research due to its potential biological activities, including anti-inflammatory and anticancer properties.[1][2] Thorough characterization of this compound is crucial for quality control, formulation development, and understanding its mechanism of action. This application note provides a detailed overview of the key analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and data presentation.
Experimental Workflow
The characterization of this compound involves a multi-faceted approach, beginning with sample preparation and followed by a series of chromatographic and spectroscopic analyses to determine its identity, purity, and physicochemical properties.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Betulin Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Betulin (B1666924) palmitate.
Frequently Asked Questions (FAQs)
Q1: My Betulin palmitate is practically insoluble in aqueous buffers. What are the primary strategies I should consider to improve its solubility?
A1: this compound, like its parent compound betulin, is highly lipophilic and exhibits very low aqueous solubility, which poses significant challenges for formulation and bioavailability.[1][2] The primary strategies to overcome this issue can be broadly categorized into three main approaches: Physical Modification, Chemical Modification, and Formulation-Based Approaches.
-
Physical Modification: These techniques alter the physical properties of the drug substance to enhance dissolution. Key methods include particle size reduction (micronization and nanonization) to increase the surface area available for dissolution.[3][4]
-
Chemical Modification: This involves altering the molecular structure of this compound to create a new chemical entity or a prodrug with more favorable solubility properties.[1][5] This can be achieved by introducing hydrophilic functional groups such as carboxyl, hydroxyl, or phosphate (B84403) groups.[1][5][6]
-
Formulation-Based Approaches: These strategies involve incorporating the drug into advanced delivery systems without altering its chemical structure. This is the most common and versatile approach, encompassing techniques like solid dispersions, lipid-based systems, and complexation.[7][8]
Below is a decision-making workflow to help you select an appropriate starting point.
Q2: I want to try a nanoparticle approach. How can I formulate this compound nanoparticles and what are the common issues?
A2: Nanonization is a highly effective method for increasing the surface area and dissolution rate of poorly soluble drugs.[9] For compounds like betulin and its derivatives, antisolvent precipitation is a common and effective preparation method.[10][11]
Common Troubleshooting Issues for Nanoparticle Formulation:
-
Issue: Poor Particle Size Control. The mean particle size (MPS) is too large or the distribution is too wide.
-
Issue: Nanoparticle Aggregation and Instability. The prepared nanosuspension is not stable and particles aggregate over time.
-
Solution: Incorporate a stabilizer into the antisolvent. Polymers or surfactants are often used to provide a steric or ionic barrier that prevents particle agglomeration. The choice of stabilizer is critical and requires screening.
-
-
Issue: Low Drug Loading or Encapsulation Efficiency.
-
Solution: Adjust the solvent-to-antisolvent ratio and the initial drug concentration. Ensure the solvent is completely miscible with the antisolvent to induce rapid precipitation.
-
Data Summary: Effect of Nanoparticles on Betulin Properties
| Property | Raw Betulin | Betulin Nanoparticles | Reference |
| Dissolution Rate | Baseline | 3.12x increase | [10] |
| Solubility | Baseline | 1.54x increase | [10] |
| Oral Bioavailability | Baseline | 1.21x increase | [10][11] |
| Mean Particle Size | > 10 µm (Micronized) | ~110 nm (Optimized) | [10][11] |
Q3: Is complexation with cyclodextrins a suitable method for this compound? What should I watch out for?
A3: Yes, cyclodextrin (B1172386) complexation is a well-established technique for improving the solubility of hydrophobic molecules.[3][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate guest molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.[13]
Common Troubleshooting Issues for Cyclodextrin Complexation:
-
Issue: Low Complexation Efficiency. The increase in solubility is lower than expected.
-
Solution 1: Select the appropriate cyclodextrin. The size of the cyclodextrin cavity must be suitable for the guest molecule. For bulky triterpenoids, γ-cyclodextrin or modified β-cyclodextrins (like HP-β-CD) are often more effective than the native β-cyclodextrin, which has limited aqueous solubility itself.[12][13]
-
Solution 2: Optimize the preparation method. Techniques like kneading, co-precipitation, freeze-drying, or spray-drying can yield complexes with different efficiencies.[3] Ensure sufficient energy is provided to disrupt intermolecular bonds and facilitate inclusion.
-
-
Issue: Precipitation of the Complex. The complex precipitates out of solution, especially at high concentrations.
-
Solution: Use more soluble cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin). Also, verify the stoichiometry of the complex; adding an excessive amount of the drug relative to the cyclodextrin can lead to the precipitation of the uncomplexed drug.
-
Q4: My experiments require a stable, amorphous form of this compound. Is a solid dispersion a good option, and what are the risks?
A4: A solid dispersion, particularly an amorphous solid dispersion (ASD), is an excellent strategy for improving the dissolution rate and bioavailability of poorly soluble drugs.[14][15][16] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix, which prevents crystallization and enhances wettability.[7][17]
Common Troubleshooting Issues for Solid Dispersions:
-
Issue: Physical Instability. The amorphous drug recrystallizes over time, especially under high humidity or temperature, leading to a loss of the solubility advantage.
-
Solution: Proper polymer selection is critical. The polymer should have a high glass transition temperature (Tg) and be miscible with the drug. Common choices include HPMC, PVP, and PEG derivatives.[14] Perform stability studies under accelerated conditions to select the most robust formulation.
-
-
Issue: Poor Dissolution Performance ("Parachute Effect" Failure). The drug achieves initial supersaturation but then rapidly precipitates from the solution before it can be absorbed.
-
Solution: Incorporate a precipitation inhibitor into the formulation. Certain polymers can help maintain the supersaturated state for a longer duration. The drug-to-polymer ratio also needs careful optimization to ensure there is enough polymer to stabilize the dissolved drug molecules.
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This protocol is adapted from methodologies used for betulin.[10][11]
1. Materials and Equipment:
-
This compound
-
Solvent: Ethanol (B145695) (or other suitable organic solvent like acetone)
-
Antisolvent: Deionized water
-
Stabilizer (optional but recommended): e.g., Poloxamer 188, PVP K30
-
Magnetic stirrer and stir bar
-
Syringe pump or peristaltic pump for controlled addition
-
Particle size analyzer (e.g., DLS)
2. Procedure:
-
Prepare the Drug Solution: Dissolve this compound in ethanol to a final concentration of 1-10 mg/mL. Ensure the drug is fully dissolved.
-
Prepare the Antisolvent Solution: Prepare a volume of deionized water (typically 5-20 times the volume of the drug solution). If using a stabilizer, dissolve it in the water at this stage (e.g., 0.1-1.0% w/v).
-
Precipitation: Place the antisolvent solution on a magnetic stirrer and stir at a constant, moderate speed (e.g., 500-800 rpm).
-
Using a syringe pump, add the drug solution to the stirring antisolvent at a slow, controlled rate (e.g., 1-5 mL/min). Rapid mixing is crucial for forming small, uniform nanoparticles.
-
Stirring: Continue stirring the resulting nanosuspension for a defined period (e.g., 60 minutes) to allow for particle stabilization.
-
Characterization: Analyze the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
-
(Optional) Downstream Processing: The nanosuspension can be concentrated or converted to a solid powder by lyophilization (freeze-drying) or spray drying for long-term storage.
Protocol 2: Determination of Aqueous Solubility
This protocol outlines a standard method for measuring the equilibrium solubility of this compound formulations.
1. Materials and Equipment:
-
This compound formulation (e.g., powder, nanoparticle suspension)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Sample Preparation: Add an excess amount of the this compound formulation to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilution & Quantification: Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.
-
Analysis: Quantify the concentration of this compound in the sample using a validated HPLC or UV-Vis method.[1]
-
Calculation: Calculate the initial concentration in the buffer, accounting for the dilution factor. This value represents the equilibrium solubility.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijrar.org [ijrar.org]
- 10. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. pharmtech.com [pharmtech.com]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Technical Support Center: Overcoming Low Bioavailability of Betulin Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betulin palmitate. The focus is on addressing the challenges associated with its low bioavailability and providing practical solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: The low oral bioavailability of this compound primarily stems from its poor aqueous solubility.[1][2] As a lipophilic pentacyclic triterpenoid (B12794562) ester, it has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Its high molecular weight can also contribute to poor membrane permeability.
Q2: What are the main strategies to improve the bioavailability of this compound?
A2: Key strategies focus on enhancing its solubility and dissolution rate. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles such as liposomes, nanostructured lipid carriers (NLCs), and polymeric nanoparticles can significantly improve its bioavailability.[3][4]
-
Solid Dispersions: Creating solid dispersions of this compound in a hydrophilic carrier can enhance its dissolution rate.
-
Chemical Modification: While this compound is already a derivative of Betulin, further modifications could be explored, though this is a less common approach for this specific molecule.
-
Formulation with Permeation Enhancers: Including excipients that enhance intestinal permeability can improve absorption.
Q3: What are the advantages of using nanoformulations for this compound delivery?
A3: Nanoformulations offer several advantages:
-
Increased Surface Area: The small particle size of nanoformulations dramatically increases the surface area for dissolution.[3]
-
Improved Solubility: Encapsulation within a carrier can improve the apparent solubility of the drug.
-
Controlled Release: Nanoformulations can be designed for sustained or targeted release of this compound.[5]
-
Protection from Degradation: The carrier can protect the drug from enzymatic degradation in the GI tract.
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can preferentially accumulate in tumor tissues.
Troubleshooting Guides
Liposome (B1194612) Formulation Issues
Problem: Low entrapment efficiency of this compound in liposomes.
-
Possible Cause 1: Inappropriate lipid composition. The high lipophilicity of this compound requires a lipid bilayer that can accommodate it effectively.
-
Solution: Optimize the lipid composition. Incorporate cholesterol to increase the stability of the lipid bilayer and create more space for the hydrophobic drug.[6] Experiment with different phospholipids, such as those with longer acyl chains, which may better accommodate the bulky triterpenoid structure.
-
-
Possible Cause 2: Suboptimal preparation method. The chosen method may not be suitable for encapsulating a highly hydrophobic drug like this compound.
-
Solution: The thin-film hydration method is generally effective for hydrophobic drugs.[6][7] Ensure complete dissolution of both the lipids and this compound in the organic solvent before forming the film. The hydration temperature should be above the phase transition temperature (Tc) of the lipids used.[6]
-
-
Possible Cause 3: Drug precipitation during formulation. The drug may be precipitating out of the lipid bilayer during the hydration process.
-
Solution: Ensure the drug-to-lipid ratio is not too high. Start with a lower ratio and gradually increase it to find the optimal loading capacity. Sonication or extrusion to reduce vesicle size should be performed promptly after hydration to stabilize the formulation.
-
Problem: Liposome aggregation and instability.
-
Possible Cause 1: Insufficient surface charge. Liposomes with a low zeta potential are prone to aggregation.
-
Solution: Incorporate a charged lipid, such as a pegylated phospholipid (e.g., DSPE-PEG), into the formulation. This will increase the zeta potential and provide steric hindrance, preventing aggregation.[8]
-
-
Possible Cause 2: Inappropriate storage conditions.
-
Solution: Store liposome formulations at 4°C. Avoid freezing unless a suitable cryoprotectant has been included.
-
Nanostructured Lipid Carrier (NLC) Formulation Issues
Problem: Large particle size or broad particle size distribution (high Polydispersity Index - PDI).
-
Possible Cause 1: Inefficient homogenization. The energy input during homogenization may not be sufficient to produce small, uniform particles.
-
Solution: Optimize the homogenization parameters. Increase the homogenization speed, pressure, or duration. For high-pressure homogenization, increase the number of cycles.
-
-
Possible Cause 2: Inappropriate lipid and surfactant selection. The solid and liquid lipid combination, as well as the surfactant, play a crucial role in particle size.
-
Solution: Screen different solid lipids (e.g., Compritol 888 ATO, cetyl palmitate) and liquid lipids (e.g., oleic acid, Miglyol 812).[9] The ratio of solid to liquid lipid is also a critical factor to optimize.[9] Select a surfactant or a combination of surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value.
-
Problem: Drug expulsion during storage.
-
Possible Cause 1: Lipid polymorphism. The solid lipid matrix can undergo polymorphic transitions upon storage, leading to the expulsion of the encapsulated drug.
-
Solution: The use of a blend of solid and liquid lipids in NLCs is designed to create a less-ordered lipid matrix, which reduces the likelihood of drug expulsion compared to Solid Lipid Nanoparticles (SLNs).[5][10] Ensure the liquid lipid is well-incorporated into the solid lipid matrix. Rapid cooling of the nanoemulsion during preparation can also help to trap the drug within a less crystalline structure.
-
Data Presentation
Table 1: Physicochemical Properties of Betulin and Related Compounds
| Property | Betulin | Betulinic Acid | This compound |
| Molecular Formula | C30H50O2 | C30H48O3 | C46H80O3 |
| Molecular Weight | 442.7 g/mol | 456.7 g/mol | 681.1 g/mol |
| Aqueous Solubility | <0.1 µg/mL[1] | Very Low | Insoluble |
| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform[11] | Soluble in organic solvents | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[12] |
Table 2: Comparison of Nanoformulation Characteristics for Betulin and Betulinic Acid (Data as a proxy for this compound)
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| NLCs | Betulin | 183.5 ± 1.82 | -38.64 ± 0.05 | 87.8 ± 7.86 | [3] |
| Nanoparticles (antisolvent precipitation) | Betulin | ~110 | Not Reported | Not Reported | [13] |
| Lipid Nanocarriers | Betulinic Acid | 42 - 44 | ~20 | 82 - 86 | [12] |
| Glycosylated Zein Nanoparticles | Betulinic Acid | Not Specified | +32 | >80 | [14] |
| PLGA Nanoparticles | Betulinic Acid | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A common molar ratio to start with is PC:Cholesterol at 2:1. The drug-to-lipid ratio can be initially set at 1:10 (w/w).[6]
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at 40°C to form a thin, uniform lipid film on the inner wall of the flask.[7]
-
Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The temperature of the PBS should be above the phase transition temperature of the lipids (e.g., 60°C).[6]
-
Agitate the flask (e.g., by gentle shaking or vortexing) for 30-60 minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).[7]
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and entrapment efficiency.
Protocol 2: Preparation of this compound-Loaded NLCs by Emulsification-Solidification Method
Materials:
-
This compound
-
Solid lipid (e.g., cetyl palmitate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the this compound in this molten lipid mixture.
-
In a separate beaker, heat the aqueous phase (purified water containing the surfactant) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size and form a nanoemulsion.
-
Disperse the hot nanoemulsion in cold water (2-4°C) under gentle stirring to allow for the solidification of the lipid nanoparticles, forming the NLCs.[3]
-
Characterize the NLCs for particle size, PDI, zeta potential, and entrapment efficiency.
Protocol 3: In Vivo Pharmacokinetic Study Design
Objective: To compare the oral bioavailability of a this compound nanoformulation to a simple suspension of the free drug.
Experimental Animals: Sprague-Dawley rats or CD-1 mice.
Groups:
-
Control Group: Vehicle only (e.g., 0.5% carboxymethylcellulose suspension).
-
Free Drug Group: this compound suspended in the vehicle, administered orally.
-
Nanoformulation Group: this compound nanoformulation (e.g., liposomes or NLCs) in an aqueous dispersion, administered orally.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective formulations to each group via oral gavage at a predetermined dose of this compound.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable organic solvent (e.g., methylene (B1212753) chloride).[15]
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.[15]
-
Relative bioavailability of the nanoformulation can be calculated as: (AUCnano / AUCfree) x 100.
Visualizations
Caption: Workflow for in vivo pharmacokinetic studies.
Caption: Postulated apoptotic signaling pathway for this compound.
Caption: Troubleshooting logic for formulation development.
References
- 1. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Betulin-Loaded Nanostructured Lipid Carriers for the Management of Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements and Challenges of Nanostructured Lipid Carriers for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. mdpi.com [mdpi.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Betulin Palmitate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of betulin (B1666924) palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing betulin palmitate?
A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the acylation of betulin using palmitoyl (B13399708) chloride or palmitic anhydride (B1165640) in the presence of a catalyst. Enzymatic synthesis utilizes lipases to catalyze the esterification of betulin with palmitic acid.
Q2: Which hydroxyl group of betulin is more reactive towards acylation?
A2: The primary hydroxyl group at the C-28 position of betulin is significantly more reactive than the secondary hydroxyl group at the C-3 position.[1] This difference in reactivity can be exploited for selective mono-acylation at the C-28 position under controlled conditions.
Q3: What are the common side products in the chemical synthesis of this compound?
A3: A common side product is the Wagner-Meerwein rearrangement product, allobetulin (B154736), which can form under acidic conditions.[2] Incomplete reactions can also result in a mixture of mono-palmitoylated betulin (at either C-3 or C-28) and unreacted betulin.
Q4: Can I use crude birch bark extract for the synthesis?
A4: While it is possible to perform a combined extraction and formylation of betulin directly from birch bark, for optimal yield and purity of this compound, it is recommended to start with purified betulin.[1][3] Impurities in the crude extract can interfere with the reaction and complicate the purification of the final product.
Q5: How can I purify the synthesized this compound?
A5: Common purification methods include column chromatography on silica (B1680970) gel and recrystallization from a suitable solvent system, such as ethanol (B145695) or isopropanol.[2][4] The choice of solvent will depend on the polarity of the final product (mono- vs. di-palmitate).
Troubleshooting Guides
Chemical Synthesis
Issue 1: Low Yield of Betulin Dipalmitate
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Ensure an adequate molar excess of the acylating agent (e.g., palmitoyl chloride or palmitic anhydride). - Check the purity and activity of the catalyst (e.g., DMAP, p-TsOH).[2] |
| Suboptimal Catalyst | - Screen different catalysts (e.g., DMAP, pyridine (B92270), p-TsOH). - Optimize the catalyst loading. |
| Side Reactions | - If using an acidic catalyst, consider a milder, non-acidic method (e.g., DCC/DMAP) to avoid the formation of allobetulin.[3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Solubility of Betulin | - Use a co-solvent system (e.g., chloroform (B151607) and dioxane) to improve the solubility of betulin.[2] |
Issue 2: Formation of a Mixture of Mono- and Di-esters
| Possible Cause | Troubleshooting Step |
| Insufficient Acylating Agent or Reaction Time | - To favor the formation of the di-ester, use a larger excess of the palmitoylating agent and prolong the reaction time. |
| Steric Hindrance at C-3 Hydroxyl | - For di-substitution, harsher reaction conditions (higher temperature, longer time) may be necessary to overcome the lower reactivity of the C-3 hydroxyl group. |
| Selective Mono-esterification Desired | - To favor the C-28 mono-ester, use a 1:1 molar ratio of betulin to the acylating agent and milder reaction conditions (e.g., lower temperature).[1] |
Enzymatic Synthesis
Issue 1: Low Conversion to this compound
| Possible Cause | Troubleshooting Step |
| Enzyme Inhibition | - High concentrations of substrates (betulin or palmitic acid) can inhibit lipase (B570770) activity. Optimize the substrate molar ratio. |
| Water Content | - The presence of excess water can shift the equilibrium towards hydrolysis, reducing the ester yield. The reaction should be conducted in a non-aqueous solvent with molecular sieves to remove water produced during the reaction. |
| Suboptimal Temperature | - Determine the optimal temperature for the specific lipase being used. Temperatures that are too high can lead to enzyme denaturation. |
| Incorrect Solvent | - The choice of organic solvent can significantly impact enzyme activity and substrate solubility. Screen various non-polar solvents like hexane, heptane, or toluene. |
| Enzyme Deactivation | - Ensure the lipase has been stored correctly and has not lost activity. Consider using a fresh batch of enzyme. |
Quantitative Data Summary
Table 1: Comparison of Betulin Acylation Methods
| Method | Acylating Agent | Catalyst/Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chemical | Acetic Anhydride | p-TsOH | Chloroform | 70 | 2 | 89 (Diacetate) | [2] |
| Chemical | Formic Acid | - | Formic Acid | Reflux | 16 | 40 (Diformate) | [3] |
| Chemical | Propyl Chloroformate | Pyridine | Benzene | RT | Overnight | 49-86 (Monoesters) | [4] |
| Enzymatic (Analogous) | Palmitic Anhydride | Novozym 435 | THF | 40 | 3 | 98.97 (Conversion) | |
| Enzymatic (Analogous) | Phthalic Anhydride | Novozym 435 | n-hexane/chloroform | 53.9 | 20.3 | 64.7 |
Experimental Protocols
Protocol 1: Chemical Synthesis of Betulin Dipalmitate via Acylation with Palmitoyl Chloride
-
Dissolution: Dissolve betulin (1 mmol) in anhydrous pyridine or a mixture of anhydrous dichloromethane (B109758) and triethylamine.
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add palmitoyl chloride (2.5 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant Preparation: Dissolve betulin (1 mmol) and palmitic acid (1-3 mmol) in a suitable organic solvent (e.g., n-hexane or toluene).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 10-20% by weight of the substrates).
-
Water Removal: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to remove the water produced during esterification.
-
Incubation: Incubate the mixture at the optimal temperature for the lipase (e.g., 40-60°C) with constant shaking or stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the reaction is complete, filter off the enzyme and molecular sieves.
-
Purification: Evaporate the solvent and purify the product by column chromatography.
Visualizations
Caption: Chemical Synthesis Workflow for this compound.
Caption: Enzymatic Synthesis Workflow for this compound.
Caption: Troubleshooting Low Yield in this compound Synthesis.
References
- 1. (PDF) Synthesis of betulin diformate and allobetulin formate directly from outer birch bark (2019) | Salah Arrous | 1 Citations [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Betulin Palmitate Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges encountered during the scale-up of Betulin (B1666924) palmitate production.
Frequently Asked Questions (FAQs)
Section 1: Betulin Extraction and Purification
Q1: What are the primary sources and expected yields for Betulin?
A1: The primary and most commercially viable source of Betulin is the outer bark of birch trees (Betula species).[1][2] The amount of Betulin can constitute up to 20-30% of the dry weight of the outer bark.[1][3] However, yields from extraction processes vary significantly based on the method, solvent, and duration. Exhaustive extraction can yield 9-10% Betulin, while optimized methods like microwave-assisted extraction have reported yields as high as 18%.[3]
Q2: My Betulin yield is lower than expected during scale-up. What are the common causes?
A2: Several factors can lead to decreased yields at a larger scale:
-
Inefficient Extraction: The solvent-to-bark ratio may not be optimal for the larger volume. Channeling of the solvent through the packed bark can lead to incomplete extraction.
-
Particle Size: The grinding of the birch bark might be inconsistent. Finer particles have a larger surface area but can lead to packing issues, while coarser particles may not be fully penetrated by the solvent.[4]
-
Extraction Time: While longer extraction times can increase yield, there is a point of diminishing returns where production costs significantly increase for minimal gain.[3] For example, after four hours, over 80% of the available Betulin is typically extracted.[3]
-
Solvent Choice: The choice of organic solvent is critical. Alcohols like ethanol (B145695) are commonly used.[3][4] Pressurized hot ethanol has also been shown to be effective.[2]
Q3: I'm facing challenges with the purity of my extracted Betulin. How can I improve it?
A3: Achieving high purity (>99%) often requires multiple steps beyond simple extraction and recrystallization.[1][3] Common impurities include lupeol (B1675499), betulinic acid, erythrodiol, and oleanolic acid.[3][4] A multi-step purification process is often necessary:
-
Alkaline Treatment: Using alkali or substances like Ca(OH)₂ can help remove acidic components.[1][3]
-
Solvent-Based Separation: Specific solvents can be used to selectively remove impurities. For example, lupeol can be removed using benzene (B151609) extraction.[3]
-
Recrystallization: Multiple rounds of recrystallization, often from ethanol, are crucial. The first round may increase purity to 85-95%, with a second round pushing it to over 98%.[3]
-
Chromatography: For very high purity, column chromatography using silica (B1680970) gel may be required.[1][3]
Section 2: Betulin Palmitate Synthesis (Esterification)
Q4: What are the common methods for synthesizing this compound?
A4: this compound is synthesized via esterification of Betulin with palmitic acid or a derivative. While specific large-scale protocols for this compound are not widely published, enzymatic synthesis is a promising green and efficient method. This typically involves using an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), which catalyzes the reaction between Betulin's hydroxyl groups and palmitic acid.[5][6][7]
Q5: My enzymatic esterification reaction is showing low conversion rates. What should I troubleshoot?
A5: Low conversion in enzymatic synthesis can be attributed to several factors:
-
Enzyme Concentration: Increasing the enzyme concentration can improve the reaction rate, but only up to a point. Excessively high concentrations can sometimes lead to a slight decrease in conversion due to competition between hydration and hydrolysis.[5]
-
Substrate Molar Ratio: An excess of the acyl donor (palmitic acid or its anhydride) is crucial to drive the reaction forward. Investigating molar ratios from 1:1 to 1:25 (Betulin:Palmitic donor) can identify the optimum.[5]
-
Temperature: Temperature affects both enzyme activity and substrate solubility. While higher temperatures can increase the reaction rate, excessive heat will denature the enzyme. For many lipase-catalyzed reactions, the optimal temperature is between 40°C and 60°C.[5][8]
-
Water Content: The presence of water can promote the reverse reaction (hydrolysis). Using molecular sieves or performing the reaction in a solvent-free system can improve yields.[7]
-
Solvent Choice: The solvent must solubilize both substrates without inactivating the enzyme. The hydrophobicity of the solvent (indicated by its log P value) is a critical parameter.[7][9]
Q6: How do I purify the final this compound product?
A6: After the reaction, the crude product will contain this compound, unreacted Betulin, excess palmitic acid, and enzyme. A typical purification workflow would involve:
-
Enzyme Removal: The immobilized enzyme can be filtered out for reuse.
-
Solvent Evaporation: The reaction solvent is removed under reduced pressure.
-
Chromatographic Separation: Preparative column chromatography is often required to separate the this compound from the unreacted starting materials.[6]
-
Recrystallization: A final recrystallization step can be used to obtain a high-purity crystalline product.
Troubleshooting Guides
Problem: Low Yield of Purified Betulin
This troubleshooting workflow helps identify potential causes for low Betulin yield after extraction and purification from birch bark.
Caption: Troubleshooting flowchart for low Betulin yield.
Quantitative Data Summary
Table 1: Betulin Yield from Birch Bark using Various Extraction Methods
| Extraction Method | Solvent | Duration | Typical Yield (% of dry bark) | Purity of Raw Extract | Reference |
| Classical Hydrolysis | 20-25% Alkali | 3 hours | 10.9% | Not specified | [3] |
| Microwave Field | 20-25% Alkali | 9 minutes | 15.6 - 18.3% | Not specified | [3] |
| SHF Extraction | Ethyl Alcohol | 10 minutes | 5.1 - 16.7% | ~70-72% Betulin | [4] |
| Ultrasonic-Assisted | 65% Ethanol | 30 minutes | Up to 92.7% (extract yield) | 50% Betulin in extract | [10][11] |
| Reflux Extraction | Ethanol | Not specified | 70 - 75% (total prep. yield) | >98% (final product) | [12] |
Table 2: Optimization Parameters for Enzymatic Esterification of Palmitate Esters (Note: These are representative values from syntheses of similar compounds, which can serve as a starting point for this compound optimization.)
| Parameter | Optimized Value/Range | Compound Synthesized | Reference |
| Enzyme | Novozym 435 | Puerarin Palmitate | [5] |
| Enzyme Load | 20 g/L | Puerarin Palmitate | [5] |
| Acyl Donor | Palmitic Anhydride | Puerarin Palmitate | [5] |
| Substrate Molar Ratio | 1:15 (Puerarin:Donor) | Puerarin Palmitate | [5] |
| Temperature | 40 °C | Puerarin Palmitate | [5] |
| Solvent | Tetrahydrofuran (THF) | Puerarin Palmitate | [9] |
| Reaction Time | 3 hours (for >98% conversion) | Puerarin Palmitate | [5] |
| Temperature | 60°C - 100°C | Ascorbyl Palmitate | [7] |
| Substrate Molar Ratio | 1:5 (Ascorbic Acid:Palmitic Acid) | Ascorbyl Palmitate | [7] |
Experimental Protocols & Workflows
Overall Production Workflow
The diagram below outlines the logical progression from raw birch bark to purified this compound, highlighting the key stages of production.
Caption: General workflow for this compound production.
Protocol 1: Betulin Extraction and Purification from Birch Bark
This protocol is a generalized procedure based on common laboratory methods.[1][3] Scale-up will require optimization of solvent volumes, vessel geometry, and heating/cooling efficiency.
-
Preparation: Grind dry outer birch bark to a coarse powder (e.g., particle size < 4.5 mm).[4]
-
Extraction:
-
Place the powdered bark in a large-scale Soxhlet extractor or a jacketed reaction vessel with an overhead stirrer.
-
Add 95% ethanol at a solid-to-solvent ratio of approximately 1:10 to 1:25 (w/v).[10][11]
-
Reflux the mixture with stirring for 4-6 hours.
-
Allow the mixture to cool, then filter to separate the bark residue from the ethanol extract.
-
-
Concentration & Precipitation:
-
Reduce the volume of the ethanol extract by ~80% using a rotary evaporator or falling film evaporator.
-
Cool the concentrated extract to 4°C to precipitate the crude Betulin.
-
Collect the crude solid by filtration and wash with cold ethanol.
-
-
Alkaline Wash (to remove acids):
-
Recrystallization:
-
Dissolve the solid in hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then to 4°C to maximize crystal formation.
-
Filter the purified Betulin crystals and dry under vacuum. Repeat this step if purity, as determined by HPLC, is below the desired specification (>98%).[3]
-
Protocol 2: Enzymatic Synthesis of this compound
This representative protocol uses parameters adapted from the synthesis of similar molecules.[5][7]
-
Reactant Preparation:
-
Enzymatic Reaction:
-
Add immobilized lipase (e.g., Novozym 435) to the mixture. A typical enzyme load is 10-20 g/L.[5]
-
If the reaction is sensitive to water, add activated molecular sieves (3Å or 4Å).
-
Heat the reaction mixture to the optimal temperature (e.g., 40-60°C) with constant stirring.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of Betulin has plateaued.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil/solid using flash column chromatography on silica gel, eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent to yield purified this compound.
-
References
- 1. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 2. Pressurized liquid extraction of betulin and antioxidants from birch bark - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methods of Betulin Extraction from Birch Bark | MDPI [mdpi.com]
- 4. woodresearch.sk [woodresearch.sk]
- 5. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic acidolysis of triolein with palmitic and caprylic acids: Optimization of reaction parameters by response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. mdpi.com [mdpi.com]
- 10. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark [mdpi.com]
- 12. CN113461769A - Preparation method of betulin - Google Patents [patents.google.com]
Technical Support Center: Refining Purification Methods for Betulin Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Betulin (B1666924) Palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Betulin Palmitate?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. These techniques are often used sequentially to achieve high purity. Recrystallization is effective for removing bulk impurities, while column chromatography provides finer separation based on polarity.
Q2: What are the likely impurities in a crude this compound sample?
A2: Common impurities depend on the synthetic route but typically include:
-
Unreacted Betulin: The starting material for the esterification reaction.
-
Excess Palmitic Acid or Palmitoyl Chloride: The acylating agent.
-
Betulin Dipalmitate: A potential by-product if both hydroxyl groups of betulin are esterified.
-
Solvent Residues: From the reaction and initial work-up steps.
-
Reagents from Synthesis: Such as coupling agents (e.g., DCC, DMAP) or catalysts if used.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound.[1][2][3][4] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often employed.[3] Detection is typically carried out using a UV detector at around 210 nm.[1][3] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
Troubleshooting Guides
Recrystallization Issues
Problem 1: this compound is "oiling out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for lipophilic molecules like this compound, especially when the solution is highly concentrated or cooled too quickly.[5][6][7][8]
-
Cause: The melting point of the impure this compound is lower than the temperature of the solution from which it is separating. High concentrations of impurities can significantly depress the melting point.[5][8]
-
Solution 1: Re-dissolve and add more solvent. Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[5]
-
Solution 2: Use a different solvent system. A solvent system where this compound has slightly lower solubility at elevated temperatures may prevent premature separation. Experiment with binary solvent systems, such as ethanol/water or acetone (B3395972)/hexane (B92381).
-
Solution 3: Seeding. Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization at a temperature where it is a solid.
Problem 2: Poor recovery of this compound after recrystallization.
-
Cause 1: Using too much solvent. This will keep more of the product dissolved in the mother liquor.
-
Solution 1: Minimize the amount of hot solvent used to dissolve the crude product to the point where it just fully dissolves.
-
Cause 2: The chosen solvent is too good a solvent. Even at low temperatures, a significant amount of product may remain in solution.
-
Solution 2: Select a solvent in which this compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with hot solvent before filtering the hot solution.
Column Chromatography Issues
Problem 3: Poor separation of this compound from impurities.
-
Cause 1: Inappropriate solvent system (mobile phase). The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and broad peaks.
-
Solution 1: Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A good solvent system for column chromatography will give your product an Rf value of approximately 0.3-0.4 on a TLC plate. For this compound, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) is often effective.
-
Cause 2: Improperly packed column. Channels or cracks in the stationary phase will lead to poor separation.
-
Solution 2: Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly as a slurry and is not allowed to run dry at any point.
-
Cause 3: Overloading the column. Too much sample will exceed the separation capacity of the column.
-
Solution 3: Use an appropriate amount of stationary phase for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of stationary phase to sample by weight.
Problem 4: this compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to displace the lipophilic this compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Quantitative Data
While specific quantitative data for the purification of this compound is not extensively published, the following table provides representative data for the purification of its precursor, Betulin, which can serve as a benchmark.
| Purification Step | Purity of Betulin | Yield of Betulin | Reference |
| Crude Extract | 72.5% | - | [1] |
| First Recrystallization | 84.6–95.4% | - | [1] |
| Second Recrystallization | 88.2–98.3% | 91.4 g per 1000 g of birch bark | [1] |
| Final Product after Multi-Step Purification | >99% | - | [9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting point for a single solvent recrystallization is a short-chain alcohol like isopropanol (B130326) or ethanol. For a two-solvent system, a combination where this compound is soluble in one (e.g., acetone or ethyl acetate) and insoluble in the other (e.g., water or hexane) is recommended.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the "good" solvent in a two-solvent system) to the crude this compound until it is fully dissolved. Use a hot plate and a stirring bar to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow to cool as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Column Preparation: Use silica gel as the stationary phase. Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent (e.g., hexane) and pour it into the column. Allow the silica gel to settle, ensuring a flat top surface, and do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (e.g., start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: HPLC Analysis of this compound Purity
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water can be used. A common starting point is an 85:15 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength of approximately 210 nm.
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of the sample to be analyzed in the mobile phase or a suitable solvent like acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. reddit.com [reddit.com]
- 9. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Betulin palmitate precipitation in media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the precipitation of Betulin palmitate in cell culture media during in vitro experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: A precipitate forms immediately or over time after adding the this compound stock solution to the aqueous cell culture medium.
This is a common issue for highly hydrophobic (lipophilic) compounds like this compound. The phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent it was dissolved in (like DMSO) is diluted.[1]
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent shift, leading to immediate precipitation.[1] | Perform Serial Dilution: Instead of a single-step dilution, first create an intermediate dilution of your high-concentration stock in DMSO or the cell culture medium itself. Then, add this intermediate dilution to the final volume of media.[1][2] |
| Low Temperature | The solubility of many compounds, including this compound, is lower at room temperature compared to physiological temperature (37°C).[3] | Pre-warm the Media: Always pre-warm your cell culture medium to 37°C in a water bath or incubator before adding the this compound stock solution.[1][3] |
| High Final Solvent Concentration | While DMSO is an excellent solvent for the initial stock, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[3][4] | Minimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity and solvent effects.[2][3][5] This may require preparing a more dilute initial stock solution. |
| Lack of a Carrier Molecule | This compound is an ester of a fatty acid and lacks the solubility-enhancing functional groups for an aqueous environment. It requires a carrier to remain in solution. | Use a Carrier Protein (BSA): Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is a highly effective method. BSA has hydrophobic pockets that bind to lipophilic molecules, acting as a carrier and preventing precipitation.[2][6] |
| pH and Media Component Interactions | The pH of the media, especially in a CO2 incubator, and interactions with salts or other components can influence compound solubility over time.[3] | Test Stability: If precipitation occurs during a long-term experiment, test the stability of your final this compound-media solution by incubating it under the same conditions (37°C, CO2) for the duration of your experiment before treating cells. |
Experimental Protocol: Preparation of a Stable this compound-BSA Complex Solution
This protocol details the recommended method for solubilizing this compound using fatty acid-free BSA for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Vortex mixer
-
Sterile 0.22 µm filter
Methodology:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Weigh the appropriate amount of fatty acid-free BSA powder.
-
In a sterile conical tube, dissolve the BSA in serum-free cell culture medium to a final concentration of 10%.
-
Gently warm the solution to 37°C and mix by inversion until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing and protein denaturation.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
-
Prepare a High-Concentration this compound Stock Solution:
-
Complexation of this compound with BSA:
-
Pre-warm the 10% BSA solution and the serum-free medium to 37°C.
-
While gently vortexing the 10% BSA solution, slowly add the high-concentration this compound DMSO stock to achieve your desired final molar ratio. A common starting ratio is 5:1 (Fatty Acid:BSA).
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle shaking to allow for efficient complexation.
-
-
Preparation of Final Working Solution:
-
This this compound-BSA complex is now your working stock.
-
Dilute this complex into your complete cell culture medium (containing serum, if applicable), which has been pre-warmed to 37°C, to achieve the final desired treatment concentration.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in the final cell culture media? A: The final concentration of DMSO should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[2][3][5] It is critical to run a vehicle control (media containing the same final DMSO concentration without the compound) to validate that observed effects are not due to the solvent.[2]
Q2: Why should I use fatty acid-free BSA? A: Standard BSA preparations can have endogenous bound fatty acids, which may compete with this compound for binding sites in the hydrophobic pockets and could also have their own biological effects on your cells. Using fatty acid-free BSA ensures maximal binding capacity for your compound and a cleaner experimental system.
Q3: Is filtering the media after a precipitate has formed a good idea? A: No, filtering the media is not recommended. The precipitate is your compound of interest, so filtering it out will remove an unknown quantity of the compound, making the final concentration inaccurate and your experimental results unreliable.[1] It is better to solve the underlying solubility issue.
Q4: Can I use ethanol (B145695) instead of DMSO to make the stock solution? A: Yes, ethanol can also be used to dissolve hydrophobic compounds like palmitic acid and its derivatives.[7][8] However, like DMSO, the final concentration in the media must be kept very low (e.g., <0.1%) as ethanol can also be toxic to cells. The same principles of pre-warming the media and using a carrier like BSA apply.
Q5: My compound precipitates over several hours or days in the incubator. What is happening? A: This could be due to several factors:
-
Temperature shifts: Changes in temperature when moving plates in and out of the incubator can affect solubility.[3]
-
Evaporation: In long-term cultures, media evaporation can increase the compound's concentration beyond its solubility limit.[1] Ensure proper incubator humidification.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, leading to precipitation.[3] Using a BSA complex can help mitigate this.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of Betulin Palmitate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Betulin (B1666924) palmitate. Our goal is to help you overcome obstacles related to its formulation and enhance its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is Betulin palmitate and why is its therapeutic efficacy a focus of research?
This compound is a derivative of Betulin, a naturally occurring pentacyclic triterpenoid (B12794562) found in the bark of birch trees.[1] It is investigated for a variety of pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[2][3] The primary challenge limiting its clinical application is its poor water solubility and consequently, low bioavailability.[2][3] Enhancing its therapeutic efficacy involves overcoming these limitations to improve its delivery to target sites and increase its concentration in the bloodstream.
Q2: What are the main signaling pathways modulated by Betulin and its derivatives?
Betulin and its derivatives, like Betulinic Acid, have been shown to exert their anti-cancer effects by modulating several key signaling pathways:
-
Mitochondrial Apoptosis Pathway: They can directly trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and activation of caspases, which are crucial for programmed cell death.[4][5]
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival and proliferation. Betulinic acid has been shown to downregulate this pathway, thereby promoting apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates cell proliferation, differentiation, and survival. Modulation of this pathway contributes to the anti-proliferative effects of Betulinic Acid.[6]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Betulinic acid has been identified as a potent activator of NF-κB in some cancer cell lines, which can have context-dependent effects on cell fate.[4][7]
Q3: What are the primary strategies to enhance the bioavailability of this compound?
The main strategies focus on improving its solubility and absorption:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles can significantly improve its aqueous solubility, protect it from degradation, and enable targeted delivery.[2][8] Common systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes.[2][9][10]
-
Structural Modification: Chemical modification of the Betulin molecule to create more soluble derivatives or pro-drugs is another approach.[5][11]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can lead to synergistic effects, enhancing its anti-tumor activity at lower, more manageable doses.[1][12][13]
Troubleshooting Guides
Nanoparticle Formulation Issues
Q: My this compound-loaded nanoparticles show low drug loading and encapsulation efficiency. What can I do?
A: This is a common issue with hydrophobic drugs like this compound. Here are several factors to investigate:
-
Method of Preparation: The choice of nanoparticle preparation method is critical. For hydrophobic drugs, methods like nanoprecipitation and solvent evaporation are often used.[8] Consider optimizing the parameters of your chosen method.
-
Drug-to-Polymer Ratio: An excessively high drug-to-polymer ratio can lead to drug precipitation instead of encapsulation. Try decreasing the initial amount of this compound.
-
Solvent System: The choice of organic solvent and its miscibility with the aqueous phase is crucial. Ensure the polymer and drug are fully dissolved in the organic phase before mixing. The rate of addition of the organic phase to the aqueous phase can also impact encapsulation.
-
Surfactant Concentration: Surfactants are often used to stabilize the nanoparticles. Insufficient surfactant concentration can lead to particle aggregation and poor drug encapsulation. Conversely, excessive amounts can be toxic. Optimize the surfactant concentration for your system.
Q: The size of my nanoparticles is inconsistent between batches. How can I improve reproducibility?
A: Batch-to-batch variability in nanoparticle size is a frequent challenge. To improve consistency:
-
Standardize Procedures: Ensure all experimental parameters are kept constant, including stirring speed, temperature, and the rate of addition of solutions.
-
Microfluidic Synthesis: Consider using microfluidic devices for nanoparticle synthesis. Microfluidics allows for precise control over mixing and reaction conditions, leading to highly reproducible nanoparticle sizes.[14][15]
-
Characterization: Use Dynamic Light Scattering (DLS) to measure the size distribution (Polydispersity Index - PDI) of your nanoparticles. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
In Vitro Experiment Issues
Q: I am not observing the expected cytotoxicity of my this compound formulation in cancer cell lines.
A: Several factors could contribute to a lack of efficacy in vitro:
-
Drug Release: Your nanoparticle formulation may not be releasing the drug effectively under the cell culture conditions. Conduct a drug release study at physiological pH (7.4) and, if relevant for cancer targeting, at a lower pH (e.g., 5.5) to simulate the tumor microenvironment.
-
Cellular Uptake: The nanoparticles may not be efficiently internalized by the cancer cells. You can assess cellular uptake using fluorescently labeled nanoparticles and techniques like flow cytometry or fluorescence microscopy.
-
Incorrect Dosing: Ensure that the concentrations of this compound being tested are within a relevant range. The IC50 values for Betulinic Acid can vary significantly between different cancer cell lines.
-
Combination Effects: Consider that Betulin and its derivatives can have enhanced effects when combined with other agents. For example, the cytotoxicity of Betulin is enhanced by cholesterol.[16]
Data Presentation
Table 1: Comparison of IC50 Values of Betulinic Acid in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~10-20 | |
| MCF-7 | Breast Cancer | ~5-15 | [1] |
| HeLa | Cervical Cancer | ~10-20 | [1] |
| DLD-1 | Colorectal Cancer | ~10-20 | |
| PC-3 | Prostate Cancer | ~10-20 |
Note: IC50 values can vary depending on experimental conditions. This table provides an approximate range based on available literature.
Table 2: Physicochemical Properties of Nanoparticle Formulations for Hydrophobic Drugs
| Formulation Method | Polymer/Lipid | Average Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoprecipitation | PLGA-mPEG | 100 - 200 | 60 - 80 | [2] |
| Solvent Evaporation | PLGA | 200 - 500 | 50 - 70 | [8] |
| Antisolvent Precipitation | - | ~110 | Not Specified | [17] |
| Solid Lipid Nanoparticles | Tripalmitin | 210 - 250 | Not Specified | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. Ensure complete dissolution by gentle vortexing or sonication.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase will cause the polymer and drug to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet with deionized water to remove any residual surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential Measurement:
-
Resuspend the nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, size distribution (PDI), and zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
To determine the mass of the drug in the nanoparticles, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent and quantify the this compound concentration using a validated analytical method such as HPLC.
3. Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[19]
Visualizations
Caption: Strategies to overcome the challenges of this compound.
Caption: Mitochondrial pathway of apoptosis induced by Betulin derivatives.
Caption: Workflow for nanoparticle preparation and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent tumoricidal co-drug 'Bet-CA'--an ester derivative of betulinic acid and dichloroacetate selectively and synergistically kills cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of betulinic acid and EGFR-TKIs exerts synergistic anti-tumor effects against wild-type EGFR NSCLC by inducing autophagy-related cell death via EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Betulin Palmitate in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betulin (B1666924) Palmitate. The information is designed to address common challenges encountered during in vitro experiments, with a focus on mitigating potential cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: Is Betulin Palmitate cytotoxic to normal, non-cancerous cells?
A1: this compound, a derivative of the naturally occurring triterpenoid (B12794562) Betulin, is part of a class of compounds that generally exhibit selective cytotoxicity towards cancer cells over normal cells.[1][2] While research specifically on this compound is limited, studies on the parent compound, Betulin, and a closely related derivative, Betulinic Acid, indicate a higher degree of safety for non-malignant cells. However, at higher concentrations, some cytotoxic effects on normal cells have been observed. For instance, Betulin has shown cytotoxic effects on murine and fish fibroblasts at certain concentrations.[3] It is crucial to determine the optimal concentration for your specific cell line to maximize the therapeutic window.
Q2: What is the underlying mechanism of this compound's cytotoxic effects?
A2: The cytotoxic effects of this compound and related compounds are primarily mediated through the induction of apoptosis, or programmed cell death, via the intrinsic mitochondrial pathway.[4][5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of a cascade of enzymes called caspases, which execute cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this pathway.[5][6]
Q3: How can I reduce the cytotoxicity of this compound in my normal cell control experiments?
A3: Several strategies can be employed to minimize the cytotoxic effects of this compound on normal cells:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to perform a dose-response study to identify the concentration at which this compound exhibits minimal toxicity to normal cells while still affecting the target cancer cells. Reducing the duration of exposure can also mitigate cytotoxicity.
-
Formulation Strategies: Encapsulating this compound in nanoformulations, such as liposomes or polymeric nanoparticles, can significantly reduce its cytotoxicity to normal cells.[4] These delivery systems can enhance the compound's solubility, stability, and potentially offer targeted delivery to cancer cells, thereby lowering the systemic exposure to healthy cells.
-
Co-treatment with Protective Agents: While specific research on co-treatment to reduce this compound cytotoxicity is limited, studies on related compounds suggest that antioxidants or agents that stabilize mitochondrial function could potentially offer protection. For instance, oleate (B1233923) has been shown to counteract some of the cytotoxic effects of palmitate in certain cell types.[7]
Q4: Are there any known IC50 values for this compound on normal cell lines?
Data Presentation
Table 1: Cytotoxicity of Betulin on Normal Fibroblast Cell Lines
| Cell Line | Compound | Incubation Time (hours) | IC50 / CC50 (µM) | Assay Method | Reference |
| NIH/3T3 (murine fibroblasts) | Betulin | 48 | ~3.76 - 10.87 µg/mL | SRB | [3] |
| WI-38 (human lung fibroblasts) | Betulin | 72 | 15.2 | Trypan Blue | [3] |
| WS1 (human skin fibroblasts) | Betulin | 48 | 3.58 | Resazurin Reduction | [3] |
| NHDF (normal human dermal fibroblasts) | Betulin | Not specified | > 100 µg/mL | Not specified | [8] |
Note: The cytotoxicity of this compound may differ from that of Betulin. It is strongly recommended to perform independent cytotoxicity assays for your specific normal cell line of interest.
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
-
Possible Cause 1: Poor solubility of this compound.
-
Solution: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working concentrations. Prepare fresh dilutions for each experiment. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) and consistent across all experimental groups, including controls.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the results of proliferation and cytotoxicity assays.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue: Unexpectedly high cytotoxicity in normal cells.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a thorough dose-response curve to determine the appropriate concentration range for your specific normal cell line. Start with a wide range of concentrations and narrow it down to identify the sub-toxic range.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. Perform mycoplasma testing to ensure your cells are clean.
-
-
Possible Cause 3: Formulation instability.
-
Solution: If using a nanoformulation, ensure its stability over the course of the experiment. Characterize the size and polydispersity of your nanoparticles or liposomes before and after the experiment to check for aggregation.
-
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol outlines the general steps for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol provides a general method for encapsulating the lipophilic drug this compound into liposomes.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture.[9][10]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.[10]
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS) to the flask. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking above the lipid transition temperature for 30-60 minutes. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[9]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[11]
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), and encapsulation efficiency using appropriate techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).
-
Protocol 3: Preparation of this compound-Loaded Nanoparticles by Emulsion Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles to encapsulate this compound.
-
Preparation of the Organic Phase:
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a volatile organic solvent that is immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).[12][13]
-
-
Emulsification:
-
Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA) to act as an emulsifier.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion. The size of the resulting nanoparticles will depend on the energy input during this step.[13]
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate.[12] This will cause the polymer to precipitate and form solid nanoparticles encapsulating the this compound.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose).
-
-
Characterization:
-
Characterize the nanoparticles for their size, PDI, surface morphology (using scanning or transmission electron microscopy), and drug loading/encapsulation efficiency.
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive effect of Betulinic acid via mTOR -Caspases/Bcl2/Bax apoptotic signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results in Betulin Palmitate Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with Betulin (B1666924) palmitate. The following troubleshooting guides and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address specific issues.
I. Frequently Asked Questions (FAQs)
Q1: What is Betulin palmitate and why is it used in research?
A1: this compound is an ester formed from betulin, a naturally occurring triterpenoid (B12794562) found in the bark of birch trees, and palmitic acid, a common saturated fatty acid. Its lipophilic nature, greater than that of betulin, can enhance its bioavailability and cellular uptake, making it a compound of interest for investigating anti-inflammatory and anti-cancer properties.
Q2: What are the known biological targets of Betulin and palmitate?
A2: Betulin has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties.[1] It has been shown to modulate signaling pathways such as NF-κB.[1][2] Palmitic acid, on the other hand, has been shown to act as a danger-associated molecular pattern (DAMP) that can activate the NLRP3 inflammasome and induce the production of reactive oxygen species (ROS).[3][4] The conjugation of the two may lead to unique biological activities.
Q3: What are the main challenges in working with this compound?
A3: Due to its high lipophilicity, this compound has very low solubility in aqueous solutions, including cell culture media.[5] This can lead to issues with precipitation, inconsistent dosing, and low bioavailability in in vitro experiments. Furthermore, its stability in stock solutions and culture media over time can be a source of variability.
II. Troubleshooting Guides
Solubility and Compound Preparation Issues
Q: My this compound is precipitating when I add it to my cell culture medium. How can I resolve this?
A: This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to improve its solubility:
-
Use of a Carrier Protein (BSA): Bovine Serum Albumin (BSA) is widely used to solubilize fatty acids and other lipophilic molecules for cell-based assays.[6][7][8] BSA binds to the lipid portion of the molecule, forming a complex that is soluble in aqueous solutions. It is crucial to use fatty acid-free BSA to ensure consistent binding.
-
Solvent Choice: While DMSO is a common solvent for preparing stock solutions of hydrophobic compounds, direct dilution into aqueous media can cause precipitation.[9][10] A mixed solvent system, such as ethanol (B145695) and DMSO, may improve solubility.[10][11] Always ensure the final solvent concentration in your cell culture is low (typically <0.1%) and non-toxic to your cells.
-
Heating and Sonication: Gently warming the stock solution and the cell culture medium to 37°C before mixing can help keep the compound in solution.[12] Brief sonication can also help to redissolve small precipitates.
Troubleshooting Table for Solubility Issues
| Problem | Potential Cause | Suggested Solution | Notes |
| Visible precipitate after adding to media | Low aqueous solubility of this compound. | Prepare a this compound-BSA complex.[6] | This mimics the physiological transport of lipids and is the recommended method. |
| High concentration of stock solution. | Perform serial dilutions of the stock solution in the solvent before adding to the media. | ||
| Temperature difference between stock and media. | Pre-warm both the stock solution and the media to 37°C before mixing.[12] | ||
| Inconsistent results between experiments | Incomplete dissolution of the compound. | Use a combination of gentle heating and vortexing to ensure the stock solution is fully dissolved. | Visually inspect the stock solution for any undissolved particles. |
| Degradation of the compound in stock solution. | Prepare fresh stock solutions for each experiment and store them properly (desiccated at -20°C or -80°C).[13] | Avoid repeated freeze-thaw cycles. |
Inconsistent Results in NLRP3 Inflammasome Activation Assays
Q: I am not seeing consistent inhibition of NLRP3 inflammasome activation with this compound. What could be the problem?
A: Inconsistent results in NLRP3 inflammasome assays can arise from several factors related to both the compound and the experimental setup. Palmitate itself has been shown to activate the NLRP3 inflammasome, so the effect of this compound could be complex.[3][4][14]
-
Suboptimal Compound Concentration: The optimal inhibitory concentration of this compound may be narrow. It is essential to perform a dose-response curve to determine the IC50 value in your specific cell type and with your chosen stimulus.
-
Cell Priming and Activation: Proper priming (Signal 1, e.g., with LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by a robust activation signal (Signal 2, e.g., ATP or nigericin), is critical for a consistent assay window.[15][16][17]
-
Timing of Treatment: The timing of this compound addition is crucial. Typically, the inhibitor is added after the priming step but before the activation step.[16]
Troubleshooting Table for NLRP3 Inflammasome Assays
| Problem | Potential Cause | Suggested Solution | Notes |
| No inhibition of IL-1β secretion | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| Inefficient priming (Signal 1). | Confirm NLRP3 and pro-IL-1β upregulation by qPCR or Western blot after LPS treatment.[15] | Optimize LPS concentration and incubation time. | |
| Inactive NLRP3 activator (Signal 2). | Use a fresh, validated batch of ATP or nigericin (B1684572). | ||
| High background IL-1β in controls | Cell culture contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma. | |
| Excessive cell death. | Perform a cytotoxicity assay (e.g., LDH release) in parallel to distinguish between specific inflammasome activation and cell death-induced inflammation. | ||
| Variable results between replicates | Inconsistent cell passage number. | Use cells within a consistent and low passage number range.[16] | |
| Variability in timing of experimental steps. | Standardize all incubation times precisely. |
Inconsistent Results in Reactive Oxygen Species (ROS) Measurement
Q: My results for ROS production in response to this compound are not reproducible. What should I look for?
A: Measuring ROS can be challenging due to the reactive and transient nature of these molecules. Palmitate is known to induce ROS production, which could be counteracted by the antioxidant properties of the betulin moiety.[1][18][19]
-
Probe Selection and Handling: Fluorescent probes like DCFH-DA are commonly used but can be prone to auto-oxidation and photo-oxidation.[18][20] It is crucial to protect the probe from light and prepare fresh working solutions for each experiment.
-
Timing of Measurement: ROS production can be rapid and transient. A time-course experiment is recommended to identify the peak of ROS production in your system.
-
Cellular Health: Stressed or unhealthy cells can have altered basal ROS levels, leading to variability. Ensure your cells are healthy and not overly confluent.
Troubleshooting Table for ROS Assays
| Problem | Potential Cause | Suggested Solution | Notes |
| High background fluorescence | Auto-oxidation of the ROS probe. | Prepare fresh probe solutions immediately before use and protect from light.[20] | |
| Phenol (B47542) red in the medium. | Use phenol red-free medium for the assay. | Phenol red can interfere with fluorescence measurements. | |
| No change in ROS levels | Suboptimal concentration of this compound. | Perform a dose-response experiment. | |
| Incorrect timing of measurement. | Conduct a time-course experiment to determine the optimal time point for measurement after treatment. | ||
| Inconsistent results | Variability in cell density or health. | Ensure consistent cell seeding density and monitor cell morphology. | |
| Inconsistent incubation times with the probe. | Standardize the incubation time with the ROS probe for all samples. |
Inconsistent Results in NF-κB Signaling Pathway Analysis
Q: I am having trouble consistently showing the inhibition of NF-κB activation with this compound via Western blot.
A: Betulin has been shown to inhibit the NF-κB pathway.[1][2] Inconsistent Western blot results for NF-κB pathway components (e.g., phospho-IκBα, nuclear p65) can be due to several factors.
-
Transient Nature of Signaling: The phosphorylation of IκBα and the nuclear translocation of p65 are often rapid and transient events. A time-course experiment is essential to capture the peak of activation and its subsequent inhibition.
-
Subcellular Fractionation: To accurately measure the nuclear translocation of p65, it is important to perform clean and efficient subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
Loading Controls: Using appropriate loading controls for both nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., GAPDH, β-actin) fractions is critical for accurate quantification.
Troubleshooting Table for NF-κB Western Blot
| Problem | Potential Cause | Suggested Solution | Notes |
| No decrease in p-IκBα or nuclear p65 | Incorrect timing of cell lysis. | Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after stimulation to identify the peak of activation. | |
| Ineffective stimulation. | Confirm that your stimulus (e.g., LPS, TNF-α) is active and used at an optimal concentration. | ||
| Weak or no signal for target proteins | Poor antibody quality. | Use a validated antibody and optimize the antibody dilution. | |
| Low protein concentration. | Ensure you load a sufficient amount of protein (typically 20-40 µg). | ||
| Inconsistent band intensities | Uneven protein loading. | Use a reliable loading control and ensure equal loading across all lanes. | |
| Inefficient protein transfer. | Optimize the transfer conditions (time, voltage) for your specific proteins. |
III. Data Presentation
The following tables summarize quantitative data for Betulin and its derivatives from various studies. Note that these values are for reference, and the optimal concentrations for this compound should be determined experimentally in your specific system.
Table 1: IC50 Values of Betulin and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Betulin | A549 (Lung) | MTT | 15.51 | [21] |
| Betulin | MV4-11 (Leukemia) | MTT | 18.16 | [21] |
| Betulin | PC-3 (Prostate) | MTT | 32.46 | [21] |
| Betulin | MCF-7 (Breast) | MTT | 38.82 | [21] |
| Betulinic Acid | A375 (Melanoma) | MTT | 15.94 ± 3.95 | [22] |
| Betulinic Acid | SK-MEL28 (Melanoma) | MTT | 2.21 ± 0.42 | [22] |
Table 2: Anti-inflammatory Activity of Betulin
| Compound | Cell Line | Stimulus | Measured Effect | Concentration | Reference |
| Betulin | NCI-H292 | PMA | Inhibition of MUC5AC expression | 1-10 µM | [2] |
| Betulin | RAW 264.7 | LPS | Inhibition of NO production | Not specified | [1] |
| Betulin | Murine Macrophages | IFNγ | Reduction of IL-6 secretion | 0.5 µM | [23] |
IV. Experimental Protocols
The following are generalized protocols that can be adapted for experiments with this compound. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods for preparing palmitate-BSA complexes.[6][7]
-
Prepare a Sodium Palmitate Solution (if starting from palmitic acid): Dissolve palmitic acid in an equimolar amount of NaOH solution by heating at 70°C to create sodium palmitate.
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile, double-distilled water or PBS to a concentration of 10% (w/v) by gently stirring at 37°C. Do not heat above 40°C.
-
Prepare this compound Stock: Dissolve this compound in 100% ethanol or DMSO at a high concentration (e.g., 100 mM).
-
Complexation:
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution dropwise to the stirring BSA solution. The final molar ratio of this compound to BSA should be between 3:1 and 6:1.
-
Continue to stir the mixture at 37°C for at least 1 hour to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: NLRP3 Inflammasome Activation Assay
-
Cell Seeding: Seed macrophages (e.g., THP-1, BMDMs) in a 24-well plate at an appropriate density and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200 ng/mL - 1 µg/mL) for 2-4 hours.[16]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or BSA vehicle control. Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (2.5-5 mM) or nigericin (5-10 µM), and incubate for the appropriate time (e.g., 30-60 minutes).[15]
-
Sample Collection:
-
Carefully collect the cell culture supernatant for measurement of IL-1β by ELISA.
-
Lyse the cells to measure cytotoxicity (e.g., LDH assay) or for Western blot analysis of caspase-1 cleavage.
-
Protocol 3: ROS Measurement using DCFH-DA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Treatment: Treat the cells with various concentrations of the this compound-BSA complex or BSA vehicle control for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm, phenol red-free medium.
-
Load the cells with 10 µM DCFH-DA in phenol red-free medium and incubate for 30 minutes at 37°C, protected from light.[18]
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Protocol 4: NF-κB Nuclear Translocation by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat with this compound-BSA complex for 1 hour, then stimulate with an NF-κB activator (e.g., TNF-α, LPS) for a predetermined time (e.g., 30 minutes).
-
Subcellular Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 30 µg) from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p65, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
V. Mandatory Visualizations
Caption: General experimental workflow for studying this compound.
Caption: The NLRP3 inflammasome activation pathway and potential inhibition by this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wklab.org [wklab.org]
- 8. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 9. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.4. Cell Culture, Palmitate Treatment, and Cell Viability [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 18. Palmitic acid-induced autophagy increases reactive oxygen species via the Ca2+/PKCα/NOX4 pathway and impairs endothelial function in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitate induces reactive oxygen species production and β‐cell dysfunction by activating nicotinamide adenine dinucleotide phosphate oxidase through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 21. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
Technical Support Center: Enhancing Skin Permeation of Betulin Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the skin permeation of Betulin palmitate. Given the limited direct research on this compound, many strategies outlined here are based on successful approaches for structurally and physicochemically similar lipophilic molecules like betulin, betulinic acid, and other palmitate esters.
Frequently Asked Questions (FAQs)
Q1: Why is the skin permeation of this compound challenging?
A1: The primary challenge in delivering this compound through the skin lies in its high lipophilicity and likely large molecular weight. The outermost layer of the skin, the stratum corneum (SC), acts as a formidable barrier, primarily allowing the passage of small molecules with a balance of lipophilicity and hydrophilicity.[1][2][3] Highly lipophilic compounds like this compound can be retained within the lipid-rich SC, hindering their diffusion into the deeper dermal layers.
Q2: What are the primary strategies to enhance the skin permeation of this compound?
A2: The main strategies focus on overcoming the barrier function of the stratum corneum and can be broadly categorized as:
-
Chemical Approaches: Utilizing chemical penetration enhancers or suitable vehicles. For instance, ethanol (B145695) has been shown to enhance the permeation of betulin.[1][2][4]
-
Nanoencapsulation: Encapsulating this compound into nanocarriers such as liposomes, ethosomes, solid lipid nanoparticles (SLNs), or nanoemulsions.[3][5][6] These carriers can protect the drug and improve its interaction with the skin.
-
Physical Enhancement Techniques: Methods like iontophoresis, sonophoresis, and microneedles can be used to temporarily disrupt the stratum corneum, although these are not covered in detail here.
Q3: How do lipid-based nanocarriers like liposomes and SLNs improve skin permeation?
A3: Lipid-based nanocarriers offer several advantages for dermal delivery.[3][7] Their lipid composition is generally biocompatible and can act as a penetration enhancer itself.[7] They can adhere to the skin surface, creating an occlusive effect that hydrates the stratum corneum and facilitates drug partitioning.[6] Some specialized vesicles, like ethosomes, contain ethanol, which further fluidizes the lipids of the stratum corneum, allowing for deeper penetration.[8][9][10][11]
Troubleshooting Guides
Issue 1: Low Permeation Flux Observed in Franz Diffusion Cell Experiments
Possible Cause 1: Inadequate Vehicle/Formulation
-
Troubleshooting: The choice of vehicle is critical. This compound's high lipophilicity may lead to poor partitioning from the vehicle into the skin if the vehicle itself is too lipophilic.
-
Recommendation: Experiment with different vehicles. Ethanol has been shown to be an effective enhancer for the parent compound, betulin.[1][2][4] Consider creating a simple solution or suspension in a vehicle containing known permeation enhancers like ethanol, propylene (B89431) glycol, or terpenes.[7][12]
-
Possible Cause 2: Drug Crystallization on the Skin Surface
-
Troubleshooting: The drug may be precipitating out of the formulation upon application, reducing the thermodynamic activity of the drug available for absorption.
Possible Cause 3: Insufficient Hydration of the Stratum Corneum
-
Troubleshooting: A well-hydrated stratum corneum is more permeable.
-
Recommendation: Incorporate your formulation into an occlusive base, such as a cream or ointment. Lipid nanocarriers like SLNs can also provide an occlusive effect, increasing skin hydration.[6]
-
Issue 2: Poor Entrapment Efficiency in Nanoparticle Formulations
Possible Cause 1: Low Affinity of this compound for the Nanoparticle Core
-
Troubleshooting: The lipid composition of your nanocarriers may not be optimal for encapsulating the highly lipophilic this compound.
-
Recommendation: For SLNs and nanostructured lipid carriers (NLCs), screen various solid lipids (e.g., glyceryl behenate, cetyl palmitate) and liquid lipids (for NLCs) to find a matrix with high solubility for this compound.[3][7] For liposomes, the high lipophilicity of this compound suggests it will primarily locate within the lipid bilayer.
-
Possible Cause 2: Drug Expulsion During Nanoparticle Solidification (for SLNs)
-
Troubleshooting: During the cooling and solidification process of SLN production, the drug can be expelled as the lipid matrix crystallizes.
-
Recommendation: Consider formulating Nanostructured Lipid Carriers (NLCs). By incorporating a liquid lipid into the solid lipid matrix, a less ordered crystalline structure is formed, which can accommodate more drug and reduce expulsion.[14]
-
Data on Permeation Enhancement of Similar Molecules
The following tables summarize quantitative data from studies on molecules with similar properties to this compound, demonstrating the potential efficacy of various enhancement strategies.
Table 1: Permeation Data for Betulin and its Derivative in an Ethanol Vehicle (Data adapted from a study on pig skin using Franz diffusion cells)[1]
| Compound | Cumulative Mass Permeated (µg/cm²) at 24h | Amount Accumulated in Skin (µg/cm²) |
| Betulin | ~2.5 | 135.71 ± 9.11 |
| Betulin Derivative 8 | ~8.0 | 104.06 ± 15.79 |
Table 2: Effect of Liposomal Encapsulation on Ascorbyl Palmitate Permeation (Data adapted from an in vivo tape stripping study)[15]
| Formulation | Percentage of Applied Dose Penetrated |
| Emulgel (Conventional) | 73.64% |
| Emulgel (Liposomal) | 93.31% |
| Cream (Conventional) | 82.11% |
| Cream (Liposomal) | 96.40% |
Table 3: Permeation of Retinyl Palmitate from Different Nanocarriers (Data adapted from a study using human skin)[13]
| Nanocarrier | Cumulative Amount Permeated (µg) at 38h | Flux (µg/h) |
| Nanoemulsion (NE) | 6.67 ± 1.58 | 0.37 ± 0.12 |
| Liposomes (LPs) | 4.36 ± 0.21 | 0.15 ± 0.09 |
| Solid Lipid Nanoparticles (SLNs) | 3.64 ± 0.28 | 0.10 ± 0.05 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol describes a standard method for assessing the skin permeation of a topical formulation.
-
Skin Preparation:
-
Excise full-thickness skin (e.g., porcine ear skin or human cadaver skin).
-
Carefully remove subcutaneous fat and tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
The system is typically maintained at 32°C or 37°C to simulate physiological conditions.[1]
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor compartment.[16]
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a common method for producing SLNs suitable for encapsulating lipophilic drugs.
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Compritol® 888 ATO, cetyl palmitate) by heating it to 5-10°C above its melting point.[7]
-
Dissolve the this compound in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188, Tween 80), to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase and immediately homogenize the mixture using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the droplet size to the nanometer range.
-
-
Cooling and Crystallization:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets will solidify, forming the SLNs with the encapsulated drug.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Visualizations
Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).
Caption: Mechanisms of Nanocarrier-Mediated Skin Permeation.
Caption: Troubleshooting Logic for Low Permeation Flux.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of the Antioxidant and Skin Permeation Properties of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications [frontiersin.org]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Ethosomes: nanostructures for enhanced skin penetration [journals.mums.ac.ir]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Ethosomes as dermal/transdermal drug delivery systems: applications, preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanoemulsions (NEs), liposomes (LPs) and solid lipid nanoparticles (SLNs) for retinyl palmitate: effect on skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Topical Ocular Drug Delivery: The Impact of Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Hydrophobic Compounds like Betulin Palmitate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the formulation of hydrophobic compounds, using Betulin (B1666924) palmitate as a primary example. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of Betulin palmitate and other hydrophobic drugs.
Q1: What are the main challenges in formulating this compound?
A1: this compound, a derivative of the naturally occurring triterpenoid (B12794562) betulin, is highly hydrophobic. This characteristic leads to several formulation challenges:
-
Poor Aqueous Solubility: Its low solubility in water and physiological fluids results in low dissolution rates and, consequently, poor and variable oral bioavailability.
-
Limited Bioavailability: Due to its poor absorption, a significant portion of the administered dose may not reach systemic circulation, limiting its therapeutic efficacy.
-
Tendency to Precipitate: When moving from a solubilized formulation to an aqueous environment (such as the gastrointestinal tract), the compound may precipitate, reducing its absorption.
Q2: What are the most promising formulation strategies for a highly hydrophobic compound like this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges associated with hydrophobic compounds:
-
Lipid-Based Drug Delivery Systems (LBDDS): These include liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs), which can encapsulate the hydrophobic drug in a lipidic core, improving its solubility and absorption.
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.
Q3: How do I select the appropriate formulation strategy for my experiment?
A3: The choice of formulation depends on several factors, including the physicochemical properties of the drug, the desired route of administration, and the target product profile. A logical approach to selection is outlined in the workflow below.
Caption: A workflow for selecting a suitable formulation strategy for this compound.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your formulation development.
A. Lipid-Based Formulations (Liposomes, Nanoemulsions, SLNs)
Q: My this compound-loaded liposomes show low encapsulation efficiency. How can I improve this?
A: Low encapsulation efficiency (EE%) for a hydrophobic drug like this compound in liposomes is a common issue. Here are several factors to consider and troubleshoot:
-
Lipid Composition: The choice of lipids is crucial. For a hydrophobic molecule, ensure the lipid bilayer is accommodating.
-
Troubleshooting: Avoid high concentrations of cholesterol, which can increase membrane rigidity and hinder the incorporation of bulky molecules.[1] Experiment with different phospholipid chain lengths and saturation.
-
-
Drug-to-Lipid Ratio: An excessively high drug concentration can lead to precipitation and low encapsulation.
-
Troubleshooting: Optimize the drug-to-lipid molar ratio. A common starting point is between 1:50 and 1:100.[1]
-
-
Hydration Temperature: The hydration of the lipid film should be performed above the phase transition temperature (Tc) of the lipids to ensure a fluid bilayer that can accommodate the drug.
-
Troubleshooting: Ensure your hydration buffer is pre-heated and the entire hydration process is maintained above the Tc of your lipid mixture.[2]
-
-
Preparation Method: The method used to prepare liposomes can significantly impact EE%.
-
Troubleshooting: For hydrophobic drugs, methods like thin-film hydration followed by sonication or extrusion are common. Ensure the drug is co-dissolved with the lipids in the organic solvent at the beginning of the process.
-
Q: I am observing phase separation in my nanoemulsion formulation after a short period. What could be the cause?
A: Phase separation indicates instability in the nanoemulsion. The following points should be investigated:
-
Surfactant and Co-surfactant (Smix) Ratio: The ratio of surfactant to co-surfactant is critical for stabilizing the oil-water interface.
-
Troubleshooting: Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio that results in a large and stable nanoemulsion region.
-
-
Oil Phase Concentration: An inappropriate oil phase concentration can lead to instability.
-
Troubleshooting: Re-evaluate the oil concentration based on your ternary phase diagram.
-
-
Energy Input: Insufficient energy during emulsification can result in larger droplet sizes that are more prone to coalescence.
-
Troubleshooting: If using a high-energy method like ultrasonication or high-pressure homogenization, ensure sufficient energy input and processing time.
-
-
Ostwald Ripening: This phenomenon, where smaller droplets diffuse into larger ones, can lead to instability.
-
Troubleshooting: Select an oil phase with minimal water solubility to reduce Ostwald ripening.
-
B. Solid Dispersions
Q: The solid dispersion I prepared did not improve the dissolution rate of this compound as expected. Why?
A: The effectiveness of a solid dispersion relies on achieving an amorphous dispersion of the drug within the polymer matrix.
-
Drug-Polymer Miscibility: If the drug and polymer are not miscible, the drug may exist as crystalline domains within the dispersion.
-
Troubleshooting: Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus) to find one that is miscible with this compound. Differential Scanning Calorimetry (DSC) can be used to assess miscibility by observing a single glass transition temperature (Tg).
-
-
Recrystallization: The amorphous drug may recrystallize over time, especially under high humidity and temperature.
-
Troubleshooting: Ensure proper storage conditions. The inclusion of certain polymers can also inhibit recrystallization.
-
-
Preparation Method: The method of preparation (e.g., solvent evaporation, hot-melt extrusion) can affect the degree of amorphicity.
-
Troubleshooting: For thermosensitive compounds, solvent evaporation might be preferred over hot-melt extrusion. Ensure rapid solvent removal to prevent drug crystallization.
-
III. Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes relevant quantitative data in tables. Please note that since specific data for this compound is limited, data from the closely related compounds betulin and betulinic acid are used as illustrative examples.
A. Solubility Screening of Betulin and Betulinic Acid in Common Excipients
A crucial first step in developing a lipid-based formulation is to determine the solubility of the compound in various oils, surfactants, and co-solvents.
| Excipient Category | Excipient | Solubility of Betulin (g/L at ~25°C) | Solubility of Betulinic Acid (mg/mL) | Reference |
| Organic Solvents | Acetone | 5.2 | - | [3] |
| Ethanol | ~54.4 (at 78°C) | - | [4] | |
| DMSO | ~0.045 (at high temp) | - | [4] | |
| Oils | Capryol 90 | - | - | - |
| Surfactants | Tween 80 | - | Soluble in microemulsion system | [5] |
| Labrasol | - | - | - | |
| Co-solvents | PEG 400 | - | - | - |
Note: The table above highlights the limited publicly available solubility data for Betulin and its derivatives in common pharmaceutical excipients. Researchers should perform their own solubility studies for this compound.
B. Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from methods used for similar hydrophobic compounds like betulinic acid esters.[6]
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a 3:1 molar ratio of Soy Phosphatidylcholine to Cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the lipid mixture's phase transition temperature (Tc).
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
C. Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This is a common method for producing SLNs.
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature about 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure and temperature optimized for the formulation.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
D. Characterization Data for Betulin/Betulinic Acid Formulations
The following table summarizes characterization data from studies on betulin and betulinic acid formulations, which can serve as a benchmark for this compound formulations.
| Formulation Type | Compound | Key Formulation Components | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | Betulin | Ethanol, Water (Antisolvent precipitation) | ~110 | - | - | - | [1][7] |
| Nanostructured Lipid Carriers | Betulin | Soy lecithin, Squalene | 183.5 ± 1.82 | 0.142 | 87.8 ± 7.86 | 47.35 ± 3.25 | [8] |
| Liposomes | Betulinic Acid | Soy Phosphatidylcholine, Cholesterol, MEL-A | - | - | - | 1% | [9] |
| Lipid Nanocarriers | Betulinic Acid | Solid and liquid lipids, surfactants | 41-43 | ~0.26 | 87-91 | - | [10] |
IV. Signaling Pathway Visualization
Betulinic acid, a close analog of this compound, is known to induce apoptosis in cancer cells, primarily through the mitochondrial pathway.[11][12] Palmitate, the esterifying fatty acid, has also been shown to modulate signaling pathways, including the activation of NF-κB and induction of ER stress, which can also lead to apoptosis.[13][14] The diagram below illustrates a potential signaling pathway for this compound-induced apoptosis, integrating these findings.
Caption: A potential signaling pathway for this compound-induced apoptosis.
This technical support center provides a starting point for addressing the formulation challenges of this compound. Given the hydrophobic nature of this compound, a systematic approach to formulation development, including thorough solubility screening and optimization of the chosen delivery system, is essential for success.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization of Liposomes Modified with Biosurfactant MEL-A Loading Betulinic Acid and Its Anticancer Ef… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solubility of Betulinic Acid in the Microemulsion System of Methyl Acetate / Tween 80: Brij 30/H2o – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of Betulin-Loaded Nanostructured Lipid Carriers for the Management of Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization of Liposomes Modified with Biosurfactant MEL-A Loading Betulinic Acid and Its Anticancer Effect in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting mitochondrial apoptosis by betulinic acid in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Drug Loading in Betulin Palmitate Nanocarriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug loading in betulin (B1666924) palmitate nanocarriers.
Frequently Asked Questions (FAQs)
Q1: What are typical particle sizes, polydispersity indices (PDI), and zeta potentials for lipid-based nanocarriers containing betulin derivatives?
A1: The physicochemical characteristics of lipid-based nanocarriers for betulin and its derivatives can vary based on the formulation and preparation method. Below is a summary of reported values for betulin and betulinic acid-loaded nanocarriers, which can serve as a reference for what to expect with betulin palmitate formulations.
| Nanocarrier Type | Drug | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Nanostructured Lipid Carriers (NLCs) | Betulin | 183.5 ± 1.82 | 0.142 ± 0.05 | -38.64 ± 0.05 | 87.8 ± 7.86 | 47.35 ± 3.25 | [1][2] |
| Lipid Nanocarriers (LNCs) | Betulinic Acid | 42 - 44 | ~0.26 | ~-20 | 82 - 86 | Not Specified | [3] |
| Nanoparticles (Antisolvent Precipitation) | Betulin | ~110 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Q2: Which preparation methods are commonly used for fabricating this compound nanocarriers?
A2: Common methods for preparing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) suitable for lipophilic drugs like this compound include:
-
High-Pressure Homogenization (Hot and Cold): This is a widely used and scalable method that involves homogenizing a heated oil phase (containing the lipid and drug) with an aqueous surfactant phase.[5]
-
Emulsification-Solvent Evaporation/Diffusion: In this method, the lipid and drug are dissolved in an organic solvent, which is then emulsified in an aqueous phase. The solvent is subsequently removed by evaporation or diffusion to form the nanoparticles.[6][7]
-
Microemulsion Method: This technique involves preparing a thermodynamically stable microemulsion that is then diluted with a cold aqueous medium to precipitate the nanoparticles.[7]
-
Antisolvent Precipitation: This method involves dissolving the drug and lipid in a solvent and then rapidly introducing this solution into an antisolvent, causing the precipitation of nanoparticles.[4]
Q3: What factors can influence the drug loading of this compound in nanocarriers?
A3: Several factors can significantly impact the drug loading of the highly lipophilic this compound:
-
Solubility in the Lipid Matrix: The solubility of this compound in the chosen solid and liquid lipids is crucial. A higher solubility will generally lead to higher drug loading.
-
Lipid Composition: The type and ratio of solid and liquid lipids in NLCs can create imperfections in the crystal lattice, providing more space to accommodate the drug.[3][8]
-
Surfactant Type and Concentration: The choice of surfactant affects the stability of the nanoparticle dispersion and can influence drug encapsulation.[8][9]
-
Preparation Method: The manufacturing process and its parameters (e.g., homogenization pressure, temperature, stirring speed) play a critical role in determining the final characteristics of the nanocarriers, including drug loading.[5][8]
-
Drug-Lipid Interaction: The physicochemical interaction between this compound and the lipid matrix is a key determinant of encapsulation efficiency.[6]
Troubleshooting Guides
Issue 1: Low Drug Loading and/or Encapsulation Efficiency
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the lipid matrix. | 1. Screen different lipids: Test a variety of solid lipids (e.g., cetyl palmitate, glyceryl monostearate, tristearin) and liquid lipids (e.g., oleic acid, squalene, medium-chain triglycerides) to find a matrix with the highest solubilizing capacity for this compound.[8] 2. Optimize the solid lipid to liquid lipid ratio in NLCs: Increasing the proportion of liquid lipid can create a less-ordered lipid core, which may enhance drug accommodation.[3] |
| Drug expulsion during lipid recrystallization. | 1. Utilize NLCs instead of SLNs: The amorphous structure of NLCs is less prone to drug expulsion compared to the highly crystalline structure of SLNs.[3] 2. Employ the cold homogenization technique: This method can help to minimize drug degradation and expulsion that might occur at elevated temperatures.[5] |
| Incompatible surfactant. | 1. Test different surfactants: Evaluate a range of surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values to find one that provides optimal emulsion stability without interfering with drug encapsulation.[9] 2. Optimize surfactant concentration: Use the minimum concentration of surfactant required to produce a stable nanoparticle dispersion, as excessive amounts can sometimes reduce encapsulation efficiency. |
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Suggested Solution |
| Inefficient particle size reduction. | 1. Increase homogenization pressure and/or cycles: For high-pressure homogenization, increasing the pressure and the number of homogenization cycles can lead to smaller particle sizes.[5] 2. Optimize ultrasonication parameters: If using ultrasonication, adjust the power and duration to achieve the desired particle size. Be mindful of potential sample degradation with excessive sonication. |
| Particle aggregation. | 1. Increase surfactant concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization, preventing particle aggregation. 2. Check the zeta potential: A zeta potential of at least ±30 mV is generally considered indicative of good electrostatic stability. If the zeta potential is low, consider using a charged surfactant.[1] |
| Ostwald ripening. | 1. Use a mixture of lipids with different melting points: This can create a more stable lipid matrix. 2. Optimize the formulation with polymers: Incorporating polymers can create a protective layer around the nanoparticles, improving their stability. |
Issue 3: Poor Long-Term Stability of the Nanocarrier Dispersion
| Potential Cause | Suggested Solution |
| Particle growth over time. | 1. Optimize the lipid matrix: Ensure the lipid core is in a stable crystalline form to prevent polymorphic transitions that can lead to particle growth. 2. Lyophilize the nanoparticles: Freeze-drying the nanocarrier dispersion with a suitable cryoprotectant (e.g., trehalose) can improve long-term stability. |
| Drug leakage from the nanocarriers. | 1. Ensure high drug solubility in the lipid core: If the drug is not well-solubilized, it is more likely to be expelled over time. 2. Create a more rigid lipid matrix: For SLNs, using lipids with higher melting points can result in a more stable core that better retains the drug. |
| Chemical degradation of components. | 1. Store at appropriate conditions: Keep the nanoparticle dispersion at a low temperature (e.g., 4°C) and protected from light.[10] 2. Use antioxidants: If oxidative degradation is a concern, consider adding antioxidants to the formulation.[10] |
Experimental Protocols
Protocol: Preparation of this compound-Loaded NLCs by Hot High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the appropriate amounts of solid lipid (e.g., cetyl palmitate) and liquid lipid (e.g., squalene).
-
Add the desired amount of this compound to the lipid mixture.
-
Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Poloxamer 188) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Measure the entrapment efficiency and drug loading by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Workflow for preparing NLCs.
Caption: Logic for troubleshooting low drug loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Betulin-Loaded Nanostructured Lipid Carriers for the Management of Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Betulin Palmitate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modification of betulin (B1666924) palmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, formulation, and evaluation of novel betulin derivatives.
Frequently Asked Questions (FAQs)
Synthesis and Modification
Q1: What are the primary chemical strategies for modifying betulin or its esters like betulin palmitate to enhance biological activity?
The primary strategies for modifying the betulin scaffold involve targeting its two reactive hydroxyl groups: the secondary hydroxyl group at the C-3 position and the primary, more reactive hydroxyl group at the C-28 position.[1] Modifications often include:
-
Esterification: Introducing new functional groups by forming ester bonds. This can be done with dicarboxylic acids, amino acids, or other moieties like hippuric acid or α-lipoic acid to alter properties like solubility and bioactivity.[1][2][3]
-
Alkylation and Amination: Introducing alkyl or amino groups to create derivatives with different polarities and biological targets.[4]
-
Oxidation: Converting the hydroxyl groups to ketones or carboxylic acids, as seen in the synthesis of betulinic acid from betulin.[5]
-
Ring A Modification: Performing reactions like the Baeyer-Villiger oxidation to create 3,4-seco analogs with an oxepanone A-ring, which has shown enhanced chemopreventive activity.[5]
Q2: I'm struggling with selective modification of the C-3 and C-28 positions. How can I achieve better selectivity?
The primary hydroxyl group at C-28 is significantly more reactive in esterification reactions than the secondary hydroxyl group at C-3.[1] To achieve selectivity:
-
For C-28 modification: The reaction can often be performed directly, leveraging the higher reactivity of the C-28 hydroxyl group.
-
For C-3 modification: It is typically necessary to first protect the C-28 hydroxyl group. Common protecting groups can be introduced and later removed, allowing for specific modification at the C-3 position.[1] For instance, a four-step synthesis is often employed to obtain difunctional derivatives with different substituents at C-3 and C-28.[1]
Solubility and Formulation
Q3: My modified betulin derivative exhibits poor solubility in aqueous solutions for biological assays. What are the best methods to overcome this?
This is a critical and common challenge. Betulin and its derivatives are highly hydrophobic, leading to low solubility and poor bioavailability.[6][7]
-
Co-solvents: For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve these compounds.[8][9] In some cases, a mixture of solvents like dichloromethane (B109758) and methanol (B129727) (1:1) can be effective.[9] An experimental study showed that a 1:1 mixture of ethanol (B145695) and DMSO can dissolve up to 10% betulin by weight at 85 °C.[10]
-
Chemical Modification: Introducing hydrophilic moieties, such as carboxyacyl groups or poly(ethylene glycol) (PEG), can improve solubility.[1][11]
-
Drug Delivery Systems: For both in vitro and in vivo applications, encapsulation into delivery systems is a highly effective strategy. This includes liposomes, polymeric nanoparticles, microspheres, and micelles.[6][12][13] These systems can improve solubility, stability, and bioavailability.
Q4: What are some proven drug delivery systems for improving the bioavailability of betulin derivatives?
Several drug delivery systems have been successfully employed:
-
Nanoparticles: Organic nanoparticles like liposomes, micelles, and conjugates are widely explored.[6][12]
-
Polymeric Microspheres: Biodegradable polyanhydrides based on betulin disuccinate have been formulated into microspheres, which can release the active compound via hydrolysis under physiological conditions.[11][14]
-
Lipid-Based Formulations: For oral administration (per os), dissolving betulin in lipids like olive oil or food-grade lard has been shown to be a viable method for in vivo experiments.[8][15]
Biological Activity and Assays
Q5: How do I select the appropriate biological assays to screen my novel this compound derivatives?
The choice of assay depends on the intended therapeutic application.
-
Anticancer Activity: The MTT assay is a standard method to evaluate cytotoxicity and cell viability against various cancer cell lines (e.g., MCF-7, A549, HCT116).[16][17] Further mechanistic studies can include apoptosis assays (caspase activation) and cell migration/invasion assays.[18][19]
-
Antioxidant Activity: Standard in vitro antioxidant assays include DPPH radical scavenging, ABTS radical scavenging, ferric reducing antioxidant power (FRAP), and metal chelating activity assays.[20][21]
-
Anti-inflammatory Activity: This can be assessed by measuring the inhibition of pro-inflammatory cytokines like IL-6 in macrophage cell lines (e.g., P388D1) and by evaluating the inhibition of enzymes like cyclooxygenase-2 (COX-2).[22]
-
Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to assess antibacterial efficacy.[23][24]
Q6: My new derivative shows lower activity than the parent compound. What are the potential reasons?
A decrease in activity can result from several factors. The structure-activity relationship of betulin derivatives is complex. The modification may have altered a key pharmacophore, blocked a necessary functional group, or introduced steric hindrance that prevents the molecule from binding to its biological target. It is crucial to systematically test a series of related derivatives to understand which structural changes are beneficial.
Troubleshooting Guides
Guide 1: Synthesis - Low Yield in Steglich Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (DCC, DMAP). | Use fresh or properly stored dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). Ensure the reaction solvent (e.g., dry dichloromethane) is anhydrous.[2] |
| Poor reactivity of the hydroxyl group. | For the less reactive C-3 hydroxyl, increase reaction time or temperature. Ensure a slight excess of the acid and coupling reagents is used. | |
| Side product formation. | Monitor the reaction closely using Thin Layer Chromatography (TLC). Purify the final product using column chromatography to separate it from byproducts like dicyclohexylurea (DCU). |
Guide 2: Biological Assays - Compound Precipitation in Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when adding stock solution to aqueous cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Prepare a higher concentration stock solution to minimize the volume added to the media. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). |
| The compound's solubility limit is exceeded. | Consider using a formulation approach. Encapsulate the compound in liposomes or complex it with cyclodextrins before adding it to the cell culture media.[6] | |
| Interaction with media components. | Perform a solubility test in the specific cell culture medium to be used before conducting the full experiment. |
Quantitative Data Summary
The table below summarizes the antiproliferative activity of various betulin derivatives against a panel of human cancer cell lines, providing a benchmark for newly synthesized compounds.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Selected Betulin Derivatives
| Compound/Derivative | MV4-11 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT116 (Colon) | Reference |
| Betulin | >100 | >100 | >100 | >100 | >100 | [1] |
| 3,28-diacetyl-30-hydroxybetulin | >100 | >100 | >100 | >100 | >100 | [2] |
| 3-(5-(1,2-Dithiolan-3-yl)pentanoyl))betulin | 76.7 | >100 | >100 | 39.8 | 45.7 | [2] |
| 3-carboxyacyl-28-alkynyloyl derivative | Significant Activity | - | - | - | - | [1] |
| Betulinic Acid (BA) Analog 8 (seco A-ring) | - | - | - | - | - | [5]* |
| BA-Lysine Ester | - | - | - | - | - | [4]** |
*Compound 8 showed potent in vivo chemopreventive activity, delaying the occurrence of papillomas in a mouse skin carcinogenesis assay.[5] **Compound containing a Lysine side chain showed high cytotoxicity (IC₅₀ = 7.3 µM) against human epidermoid carcinoma cells (A431).[4]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of α-Lipoic Esters of Betulin (Steglich Esterification)
This protocol is adapted from the methodology used to synthesize α-lipoic esters of triterpenoids.[2]
-
Dissolution: Dissolve the starting betulin derivative (1.0 eq) in dry dichloromethane (DCM).
-
Addition of Acid: Add α-lipoic acid (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agents: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, a saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the target ester.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This is a standard colorimetric assay to measure cell viability.[17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualized Workflows and Pathways
The following diagrams illustrate key processes and pathways relevant to the modification and biological action of betulin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A-Ring Modified Betulinic Acid Derivatives as Potent Cancer Preventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Betulinic Acid in Microemulsion System: (Part 2) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Promising Protocol for In Vivo Experiments with Betulin [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive Betulin and PEG Based Polyanhydrides for Use in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactive Betulin and PEG Based Polyanhydrides for Use in Drug Delivery Systems [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Potential of Betulin as a Multitarget Compound [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. mdpi.com [mdpi.com]
- 21. Isolation, characterization and biological activities of betulin from Acacia nilotica bark - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antimicrobial activity of new betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Betulin Palmitate vs. Betulinic Acid: A Comparative Analysis of Anticancer Activity
In the landscape of natural compounds with therapeutic potential, pentacyclic triterpenoids derived from birch bark, particularly betulinic acid and its derivatives, have garnered significant attention for their anticancer properties. This guide provides a detailed comparison of the anticancer activity of betulinic acid and its ester derivative, betulin (B1666924) palmitate, aimed at researchers, scientists, and drug development professionals.
Overview of Anticancer Activity
Betulinic acid is a well-established anticancer agent known to induce apoptosis in a variety of cancer cell lines, often through the mitochondrial pathway.[1] Its cytotoxic effects have been documented across numerous cancer types, including melanoma, neuroblastoma, and various carcinomas.[1] Betulin palmitate, a fatty acid ester of betulinic acid, has been synthesized to potentially enhance the therapeutic profile of the parent compound. Recent studies have directly compared the cytotoxic effects of betulinic acid and this compound, providing valuable insights into their relative potencies.
Quantitative Comparison of Cytotoxicity
A comparative study evaluated the in vitro cytotoxic effects of betulinic acid (BA) and this compound (Pal-BA) against human breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (HT-29), and non-small cell lung adenocarcinoma (NCI-H460) cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
| Compound | MCF-7 | HT-29 | NCI-H460 |
| Betulinic Acid (BA) | 54.97 µM[2] | 30.57 µM[2] | 30.74 µM[2] |
| This compound (Pal-BA) | > 100 µM | > 100 µM | > 100 µM |
| Table 1: Comparative IC50 values of Betulinic Acid and this compound after 48 hours of treatment. |
The data clearly indicates that under the tested conditions, betulinic acid exhibits significantly higher cytotoxic activity against all three cancer cell lines compared to this compound.
Mechanistic Insights
Betulinic Acid: A Multi-Faceted Approach to Cancer Cell Death
Betulinic acid's anticancer mechanism is multifaceted, primarily revolving around the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1] Key events include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid can directly interact with mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[3]
-
Regulation of Bcl-2 Family Proteins: It can upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[3][4]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[5][6]
-
Cell Cycle Arrest: Betulinic acid has also been shown to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines, thereby inhibiting proliferation.[7]
This compound: Putative Apoptotic Pathway
While detailed mechanistic studies on this compound are limited, existing evidence suggests that its cytotoxic effects are also mediated by the induction of apoptosis. Fatty acid esters of betulinic acid, including palmitate, have been shown to facilitate apoptosis by increasing the activity of caspase-3 and -7.[2][8] This suggests a convergence on the execution phase of apoptosis, similar to its parent compound.
Signaling Pathway Diagrams
Experimental Protocols
Synthesis of this compound
This compound is synthesized via esterification of betulinic acid with palmitic acid. A general procedure involves the following steps:
-
Reaction Setup: Betulinic acid is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Coupling Agents: A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are added to the solution.
-
Addition of Palmitic Acid: Palmitic acid is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period (e.g., 24 hours) to allow for complete esterification.
-
Purification: The resulting this compound is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
Cytotoxicity Assay (AlamarBlue® Assay)
The cytotoxic effects of betulinic acid and this compound can be determined using the AlamarBlue® assay, which measures cell viability based on metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of betulinic acid or this compound for a specified duration (e.g., 24 or 48 hours). Control wells with untreated cells are included.[2]
-
Addition of AlamarBlue®: AlamarBlue® reagent is added to each well (typically 10% of the culture volume) and the plates are incubated for a further 1-4 hours at 37°C.[9]
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from dose-response curves.
Caspase-3/7 Activity Assay
The activation of executioner caspases, a hallmark of apoptosis, can be quantified using a luminescent assay.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the cytotoxicity assay.
-
Reagent Addition: A single reagent containing a pro-luminescent caspase-3/7 substrate (e.g., a tetrapeptide sequence DEVD) is added to each well. This reagent also contains components for cell lysis.[10]
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3 and -7, is measured using a luminometer.[10]
Experimental Workflow Diagram
Conclusion
Based on the available experimental data, betulinic acid demonstrates superior in vitro anticancer activity compared to its palmitate ester, this compound, against the tested breast, colon, and lung cancer cell lines. While both compounds appear to induce apoptosis through caspase activation, the significantly higher IC50 values for this compound suggest that the esterification with palmitic acid diminishes its cytotoxic potency. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to explore other fatty acid esters that may offer improved therapeutic efficacy. For researchers in drug development, betulinic acid remains the more potent parent compound for further investigation and modification.
References
- 1. Cell Culture and Cytotoxicity Test Using Alamar Blue and MTT Assay [bio-protocol.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Betulinic Acid Modulates the Expression of HSPA and Activates Apoptosis in Two Cell Lines of Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
A Comparative Analysis of the Cytotoxic Effects of Betulin and Betulin Palmitate
In the landscape of oncological research, natural compounds are a focal point for the development of novel therapeutic agents. Among these, the pentacyclic triterpene Betulin, and its derivatives, have garnered significant attention for their potential anticancer properties. This guide provides a comparative overview of the cytotoxic effects of Betulin and its ester derivative, Betulin palmitate, aimed at researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their relative performance and underlying mechanisms.
Data Presentation: Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 values for Betulin and a closely related ester, Betulinic acid palmitate, against various cancer cell lines. It is important to note that the data for Betulin and Betulinic acid palmitate are derived from different studies and direct comparison should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | MV4-11 | Leukemia | 18.16 | [1] |
| A549 | Lung Cancer | 15.51 | [1] | |
| PC-3 | Prostate Cancer | 32.46 | [1] | |
| MCF-7 | Breast Cancer | 38.82 | [1] | |
| BALB/3T3 | Normal Fibroblasts | 31.79 | [1] | |
| Betulinic acid palmitate | MCF-7 | Breast Cancer | Not specified | [2] |
| HT-29 | Colon Cancer | Not specified | [2] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. Data for Betulinic acid palmitate is presented as a relevant ester derivative. One study mentioned the synthesis of fatty acid esters of betulinic acid, including palmitate, and evaluated their cytotoxic effects, but did not provide specific IC50 values in the abstract.[2]
Experimental Protocols
The evaluation of cytotoxicity is commonly performed using colorimetric assays such as the MTT assay. This method assesses the metabolic activity of cells as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of Betulin or this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Betulin and its derivatives primarily induce cytotoxicity in cancer cells through the induction of apoptosis, or programmed cell death.
Betulin's Apoptotic Pathway
Betulin has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This process involves the following key steps:
-
Mitochondrial Membrane Depolarization: Betulin treatment can lead to the disruption of the mitochondrial membrane potential.
-
Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3.[1]
-
Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
This compound's Postulated Mechanism
While specific studies on the signaling pathways of this compound are scarce, it is hypothesized that its mechanism is similar to that of other Betulin esters and involves the induction of apoptosis. The addition of the palmitate moiety increases the lipophilicity of the molecule, which may affect its cellular uptake and interaction with cellular membranes, potentially influencing its cytotoxic efficacy. Fatty acid esters of the related compound, betulinic acid, have been shown to facilitate apoptosis in cancer cells by inducing nuclear morphological changes and increasing caspase-3/-7 activity.[2]
Visualizations
To better illustrate the processes discussed, the following diagrams are provided.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Efficacy of Betulin Palmitate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Betulin palmitate against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and critical evaluation.
**Executive Summary
Betulin and its derivatives, including this compound, have demonstrated significant anti-inflammatory properties in various in vivo models. These compounds exert their effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, leading to a reduction in pro-inflammatory mediators. This guide synthesizes findings from multiple studies to present a comparative overview of their efficacy and mechanisms of action.
Comparative Efficacy of Betulin and its Derivatives
The anti-inflammatory potential of Betulin and its derivatives has been evaluated in several preclinical models. The following table summarizes the quantitative data from key in vivo studies, offering a comparison with standard anti-inflammatory drugs.
| Compound | Animal Model | Inflammation Model | Dosage | Key Findings | Comparison to Control/Standard Drug |
| Betulin | Mice | LPS-induced endotoxin (B1171834) shock | Not Specified | Attenuated LPS-induced inflammatory mediators (iNOS and COX-2).[1] | The anti-inflammatory effects were dependent on the AMPK/AKT/Nrf2 pathways.[1][2] |
| Betulinic Acid | Mice | Carrageenan-induced paw edema | 2.5, 10, 40 mg/kg | Significantly reduced paw edema, particularly at 4 hours post-injection.[3][4] | Reduced serum levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-5, IL-6) and decreased COX-2 expression.[3][4] |
| Betulinic Acid | Mice | LPS-induced neuroinflammation | 30 mg/kg | Suppressed LPS-induced mRNA expression of TNF-α and iNOS.[5] | Promoted M2 microglial polarization via CaMKKβ-dependent AMPK activation.[5] |
| Betulin Derivative (Compound 9) | Mice | Carrageenan-induced paw edema | Not Specified | Significantly suppressed paw inflammation.[6][7] | Suppressed the expression of IL-6, MCP-1, COX-2, and iNOS.[6][7] |
| Betulinic Acid | Mice | Cerulein-induced acute pancreatitis | Not Specified | Reduced histological damage in the pancreas and lung, and decreased serum amylase and lipase (B570770) activity.[8][9] | Inhibited the NF-κB signaling pathway.[8][9] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for common in vivo models used to assess the anti-inflammatory effects of this compound and related compounds.
1. Carrageenan-Induced Paw Edema in Mice/Rats
This widely used model assesses acute inflammation.
-
Animals: Albino Wistar rats or mice are typically used.[10]
-
Procedure:
-
Animals are divided into control, standard drug, and test groups.[10]
-
A subplantar injection of carrageenan (a seaweed polysaccharide) is administered into the hind paw to induce localized inflammation and edema.[3][11][12]
-
The test compound (e.g., Betulinic Acid) is administered, often intraperitoneally, prior to carrageenan injection.[3][4] A standard anti-inflammatory drug, such as Indomethacin, is used as a positive control.[10]
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.[12]
-
-
Endpoints:
2. LPS-Induced Endotoxemia in Mice
This model mimics systemic inflammation seen in sepsis.
-
Animals: Mice are commonly used for this model.[1]
-
Procedure:
-
Endpoints:
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Betulin and its derivatives are mediated through the modulation of critical intracellular signaling pathways.
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Betulin and its derivatives have been shown to inhibit this pathway, leading to a downstream reduction in the expression of inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
Betulin has been shown to suppress the phosphorylation of IKKα/β and IκBα, which prevents the translocation of NF-κB p65 into the nucleus.[14] This, in turn, inhibits the transcription of pro-inflammatory genes. Betulinic acid has also been demonstrated to inhibit Iκ-Bα degradation and NF-κB binding activity in the pancreas during acute pancreatitis.[8][9]
2. Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress, which is closely linked to inflammation.
Caption: Activation of the Nrf2 pathway by this compound.
Betulin activates the Nrf2 signaling pathway, leading to an increase in Nrf2-targeted antioxidant enzymes like HO-1 and NQO1.[1][15] This activation is dependent on the AMPK/AKT/GSK3β pathway.[1][2] By enhancing the antioxidant response, Betulin helps to mitigate the oxidative stress that drives inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.
Caption: In vivo anti-inflammatory experimental workflow.
This standardized workflow ensures that experiments are conducted in a systematic and reproducible manner, allowing for the reliable assessment of the anti-inflammatory properties of test compounds.
References
- 1. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msjonline.org [msjonline.org]
- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betulinic acid protects against LPS-induced intestinal inflammatory damage via inhibiting Nrf2/TXNIP/NLRP3 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Mechanisms of Betulin Palmitate and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms induced by Betulin palmitate and the conventional chemotherapeutic agent, Doxorubicin. While direct comprehensive studies on this compound are limited, this guide draws upon extensive research on its parent compound, Betulin, and its closely related derivative, Betulinic acid, to build a robust comparative framework.
Introduction to Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies often aim to selectively induce apoptosis in cancer cells. Betulin and its derivatives, naturally occurring pentacyclic triterpenes, have shown promise as anticancer agents that can trigger this process.[1][2] This guide cross-validates the apoptotic mechanism of this compound, referencing the well-documented actions of Betulin/Betulinic acid, and compares it with Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.
Comparative Performance: Efficacy in Cancer Cell Lines
The cytotoxic effects of Betulin and Doxorubicin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Betulin | A549 | Lung Carcinoma | 15.51 | [3] |
| MV4-11 | Leukemia | 18.16 | [3] | |
| PC-3 | Prostate Carcinoma | 32.46 | [3] | |
| MCF-7 | Breast Carcinoma | 38.82 | [3] | |
| Doxorubicin | MV4-11 | Leukemia | 0.01 | [3] |
| A549 | Lung Carcinoma | 0.04 | [3] | |
| MCF-7 | Breast Carcinoma | 0.08 | [3] | |
| PC-3 | Prostate Carcinoma | 0.43 | [3] |
Signaling Pathways of Apoptosis
Betulin and its derivatives primarily induce apoptosis through the intrinsic (mitochondrial) pathway, whereas Doxorubicin can activate both intrinsic and extrinsic pathways.
This compound's Apoptotic Pathway
The apoptotic action of Betulin and its derivatives is initiated by the permeabilization of the mitochondrial outer membrane.[4] This leads to the release of pro-apoptotic factors into the cytoplasm, activating a cascade of caspases.[3]
Caption: Intrinsic apoptotic pathway induced by this compound.
Doxorubicin's Apoptotic Pathway
Doxorubicin induces apoptosis through a multi-faceted mechanism that includes DNA intercalation, generation of reactive oxygen species (ROS), and activation of both intrinsic and extrinsic signaling pathways.
Caption: Dual apoptotic pathways induced by Doxorubicin.
Experimental Protocols
To validate the apoptotic mechanisms, several key experiments are employed. The following are detailed protocols for these assays.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Induce apoptosis in your target cell line with this compound or Doxorubicin at the desired concentrations and time points.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Protocol:
-
Plate cells in a white-walled 96-well plate and treat with the compounds of interest.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence with a plate-reading luminometer.
-
Western Blot for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
Treat cells with this compound or Doxorubicin and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.
-
Experimental Workflow and Logic
The cross-validation of this compound's apoptotic mechanism follows a logical progression of experiments to build a comprehensive understanding.
Caption: Experimental workflow for validating apoptotic mechanisms.
Conclusion
This compound, much like its parent compound Betulin, induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and the executioner caspases-3/7, leading to the cleavage of PARP and subsequent cell death.[3] In contrast, Doxorubicin employs a broader mechanism, inducing DNA damage and oxidative stress, which activates both intrinsic and extrinsic apoptotic pathways.
While Doxorubicin exhibits significantly higher potency at lower concentrations, Betulin and its derivatives are noted for their selective action against cancer cells with lower toxicity towards normal cells.[2] This selectivity presents a promising avenue for the development of novel anticancer therapies. Further direct studies on this compound are warranted to fully elucidate its therapeutic potential and optimize its application in combination with existing chemotherapeutic agents.
References
- 1. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis: Liposomal vs. Free Betulin Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of liposomal and free Betulin palmitate, a promising anti-cancer agent. Due to the limited availability of direct comparative in vivo data for this compound, this guide leverages data from its closely related precursor, Betulinic Acid (BA), and other analogous hydrophobic drug formulations to provide a representative analysis. Liposomal encapsulation is a key strategy to overcome the poor bioavailability of this compound and its derivatives.[1][2]
Executive Summary
Liposomal delivery of this compound and its analogs demonstrates a significant improvement in in vivo performance compared to the free drug. The enhanced bioavailability and tumor-specific accumulation of the liposomal formulation lead to superior anti-tumor efficacy and a more favorable safety profile. While free this compound suffers from poor solubility and rapid clearance, the liposomal formulation offers a promising approach for its clinical development.
Data Presentation: A Comparative Overview
The following tables summarize the key in vivo performance metrics of free versus liposomal formulations. The data for Betulinic Acid (BA) and analogous hydrophobic drugs are used to project the expected performance of this compound.
Table 1: Comparative Pharmacokinetics
| Parameter | Free Drug (Analog: Betulinic Acid/Juglone) | Liposomal Formulation (Analog: Betulinic Acid/Juglone) | Fold Change |
| Plasma Half-life (t½) | ~2-11.8 hours[3] | Significantly increased (~12-fold)[3] | ~12x Increase |
| Area Under the Curve (AUC) | Low | Significantly increased | >10x Increase |
| Clearance (CL) | High | Significantly decreased | >10x Decrease |
| Volume of Distribution (Vd) | High | Confined primarily to the vascular compartment | Decreased |
Table 2: Comparative Biodistribution (24h post-administration)
| Organ/Tissue | Free Drug (Analog: Betulinic Acid) | Liposomal Formulation (Analog: Doxorubicin) | Key Observation |
| Tumor | Low | High | Enhanced Permeability and Retention (EPR) effect leads to tumor accumulation. |
| Liver | Moderate | High | Uptake by the reticuloendothelial system (RES). |
| Spleen | High[4] | High | Uptake by the RES. |
| Kidneys | High (rapid elimination)[3] | Low[3] | Liposomal formulation reduces renal clearance. |
| Lungs | Low | Low | No significant accumulation. |
| Heart | Low | Low | Liposomal formulation may reduce cardiotoxicity. |
| Brain | Very Low | Very Low | Does not readily cross the blood-brain barrier. |
Table 3: Comparative Efficacy (Tumor Growth Inhibition)
| Formulation | Animal Model | Tumor Type | Efficacy |
| Free Betulinic Acid | Mouse Xenograft | Human Lung and Colon Cancer | Moderate tumor growth inhibition.[5] |
| Liposomal Betulinic Acid | Mouse Xenograft | Human Lung and Colon Cancer | >50% reduction in tumor growth compared to control.[5] |
Table 4: Comparative Toxicity
| Parameter | Free Drug (Analog: Betulinic Acid/Cisplatin) | Liposomal Formulation (Analog: Betulinic Acid/Cisplatin) | Key Observation |
| LD50 (Intraperitoneal, mice) | >600 mg/kg (Betulinic Acid) | Data not available, but expected to be higher. | Liposomal encapsulation generally reduces systemic toxicity.[5][6] |
| Nephrotoxicity | Observed with some free drugs (e.g., Cisplatin).[6] | Markedly reduced nephrotoxicity.[6] | Liposomal formulation alters biodistribution away from the kidneys. |
| Systemic Side Effects | Potential for dose-limiting toxicities.[6] | No significant signs of systemic toxicity observed at effective doses.[5] | Improved safety profile. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Pharmacokinetic Study
-
Animal Model: Male CD-1 mice (6-8 weeks old).
-
Formulations:
-
Free Betulinic Acid: Dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Liposomal Betulinic Acid: Prepared using a thin-film hydration method followed by extrusion.
-
-
Administration: A single intraperitoneal (IP) or intravenous (IV) injection of the free or liposomal drug at a specified dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected via retro-orbital bleeding at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection.
-
Analysis:
-
Plasma is separated by centrifugation.
-
The drug is extracted from the plasma using a suitable organic solvent (e.g., methylene (B1212753) chloride).
-
Drug concentration is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic parameters (t½, AUC, CL, Vd) are calculated using appropriate software (e.g., WinNonlin).[4]
-
Biodistribution Study
-
Animal Model: Nude mice bearing subcutaneous human tumor xenografts (e.g., A549 lung cancer cells).
-
Formulations:
-
Free Betulinic Acid.
-
Liposomal Betulinic Acid (may be labeled with a fluorescent dye for imaging).
-
-
Administration: A single intravenous (IV) injection of the free or liposomal drug.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours) post-injection, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) are harvested.
-
Analysis:
-
Tissues are weighed and homogenized.
-
The drug is extracted from the tissue homogenates.
-
Drug concentration in each organ is quantified by HPLC.
-
Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Efficacy Study (Tumor Xenograft Model)
-
Animal Model: Nude mice (6-8 weeks old).
-
Tumor Implantation: Human cancer cells (e.g., H460 lung cancer or SW480 colon cancer) are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle control (saline).
-
Free Betulinic Acid.
-
Liposomal Betulinic Acid.
-
Treatments are administered intravenously (e.g., three times per week for three weeks).
-
-
Monitoring:
-
Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length × width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
Acute Toxicity Study
-
Animal Model: Healthy male and female mice.
-
Administration: A single intravenous injection of escalating doses of the free drug or liposomal formulation.
-
Observation: Animals are observed for 14 days for signs of toxicity, including changes in body weight, behavior, and mortality.
-
Analysis:
-
The LD50 (median lethal dose) is determined.
-
At the end of the study, blood samples are collected for hematological and serum biochemical analysis.
-
Major organs are collected for histopathological examination to assess for any tissue damage.
-
Visualizations
Signaling Pathway of Betulinic Acid-Induced Apoptosis
Betulinic acid, and by extension this compound, primarily induces apoptosis through the intrinsic mitochondrial pathway and by modulating the PI3K/Akt/mTOR signaling cascade.
Caption: Betulinic Acid-Induced Apoptosis Pathway
Experimental Workflow
The following diagram illustrates the workflow for the in vivo comparison of free and liposomal this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. pure.uva.nl [pure.uva.nl]
- 6. In vivo comparative study of the cytotoxicity of a liposomal formulation of cisplatin (lipoplatin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Betulin Esters
For Researchers, Scientists, and Drug Development Professionals
Betulin (B1666924), a naturally abundant pentacyclic triterpene, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Esterification of betulin at its C-3 and C-28 hydroxyl groups has emerged as a key strategy to enhance its therapeutic potential, improving properties such as solubility, bioavailability, and target specificity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of betulin esters, focusing on their anticancer, anti-inflammatory, and antiviral properties, supported by experimental data and detailed methodologies.
Anticancer Activity of Betulin Esters
Modification of betulin into ester derivatives has been extensively explored to develop potent anticancer agents. The primary sites for esterification are the C-28 and C-3 hydroxyl groups, with modifications at the C-28 position being particularly prevalent in SAR studies.
Structure-Activity Relationship Summary:
The cytotoxic effects of betulin esters are significantly influenced by the nature of the ester substituent. Key trends observed include:
-
Amino Acid Esters: Conjugation of amino acids to betulin, particularly at the C-28 position, often enhances cytotoxicity and improves water solubility. The length of the amino acid side chain and the presence of free amino groups can positively influence anticancer activity. For instance, lysine (B10760008) and ornithine esters of betulin have demonstrated potent activity.[1][2]
-
Dicarboxylic Acid Esters: Esterification with dicarboxylic acids has yielded derivatives with significant antiproliferative effects. The length of the dicarboxylic acid linker plays a role in the observed activity.[3]
-
Aromatic and Heterocyclic Esters: Introduction of aromatic moieties can modulate the anticancer profile of betulin esters.
-
Mechanism of Action: A predominant mechanism of anticancer action for these esters is the induction of apoptosis, often through the intrinsic mitochondrial pathway, involving the activation of caspases 3, 7, and 9.[3][4][5][6]
Comparative Cytotoxicity Data:
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative betulin esters against various human cancer cell lines.
| Betulin Derivative | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Betulin | - | MV4-11 (Leukemia) | 18.16 | [3] |
| Betulin | - | A549 (Lung) | 15.51 | [6] |
| Betulin | - | MCF-7 (Breast) | 38.82 | [6] |
| Betulin | - | PC-3 (Prostate) | 32.46 | [6] |
| Ester Derivative 1 | C-28 morpholine (B109124) succinic acid ester | MV4-11 (Leukemia) | 2.5 | [3][4] |
| Ester Derivative 2 | C-28 morpholine glutaric acid ester | MV4-11 (Leukemia) | 3.8 | [3][4] |
| Ester Derivative 3 | C-28 morpholine adipic acid ester | MV4-11 (Leukemia) | 4.5 | [3][4] |
| Betulin-L-lysine ester | C-28 L-lysine ester | Me-45 (Melanoma) | 9.253 | [1] |
| Betulin-hippuric acid conjugate | C-28 hippuric acid ester | MV4-11 (Leukemia) | 4.2 | [7] |
Anti-inflammatory Activity of Betulin Esters
Betulin and its ester derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Structure-Activity Relationship Summary:
-
Cytokine Inhibition: Betulin and its derivatives can significantly reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[2][8]
-
COX-2 Inhibition: Certain amino acid esters of betulin, such as the lysine ester, have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme pivotal in the inflammatory cascade.[2][8]
-
NF-κB and MAPK Pathway Modulation: The anti-inflammatory effects are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[9]
Comparative Anti-inflammatory Activity:
| Compound | Assay | Key Finding | Reference |
| Betulin | IL-6 Secretion in Macrophages | Potent reduction in IL-6 secretion | [2] |
| Betulinic Acid | IL-6 Secretion in Macrophages | Potent reduction in IL-6 secretion | [2] |
| Betulin-lysine ester | COX-2 Activity | Higher inhibition of COX-2 than dexamethasone | [2] |
| Betulin-ornithine ester | IL-6 Secretion in Macrophages | More potent reduction in IL-6 than dexamethasone | [2] |
Antiviral Activity of Betulin Esters
Esterification has also been investigated as a means to generate novel antiviral agents from betulin.
Structure-Activity Relationship Summary:
-
Target Viruses: Betulin esters have been evaluated against a range of DNA and RNA viruses, with notable activity against Human alphaherpesvirus 1 (HHV-1) and Enterovirus E.[10]
-
Mechanism of Action: Time-of-addition experiments suggest that many active betulin esters act on the later stages of the viral replication cycle, such as nucleic acid or protein synthesis.[10]
-
Structural Features: The specific dicarboxylic acid and amine moieties introduced as esters influence the antiviral potency and spectrum. For instance, certain succinic acid amides have shown high cytotoxicity, which is an important consideration in developing selective antiviral agents.[11]
Comparative Antiviral Activity:
| Betulin Derivative | Virus | EC₅₀ (µM) | Reference |
| Ester Derivative 4 | Enterovirus E | 10.3 | [10] |
| Ester Derivative 5 | Human alphaherpesvirus 1 (HHV-1) | 17.2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of betulin esters.
Synthesis of Betulin Esters (General Procedure)
The synthesis of betulin esters, particularly amino acid derivatives, often involves a coupling reaction.
Protocol for N-acetyl amino acid ester derivatives of betulin: [12]
-
To a solution of N-acetyl amino acid in an organic solvent (e.g., N,N-dimethylacetamide), add an alkaline substance (e.g., N-ethyldiisopropylamine), a catalyst, and a racemization inhibitor.
-
Stir the mixture and add a coupling agent. React for 0.5 to 4 hours at 20–50°C under a nitrogen atmosphere.
-
Add betulin to the reaction mixture and continue the reaction for 8 to 24 hours at 20–50°C.
-
After the reaction is complete, add the reaction solution dropwise into distilled water to precipitate the product.
-
Filter the precipitate, dry it, and purify it using silica (B1680970) gel column chromatography to obtain the final N-acetyl amino acid ester derivative of betulin.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: [10][13][14][15][16]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the betulin ester derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles.
-
Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus and Compound Incubation: In separate tubes, mix a known amount of virus (to produce 50-100 plaques per well) with varying concentrations of the betulin ester. Incubate this mixture at 37°C for 1 hour.
-
Infection: Aspirate the cell culture medium and infect the cell monolayer with the virus-compound mixtures.
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well. The percentage of plaque reduction compared to the virus control is calculated to determine the antiviral activity.
Griess Assay for Nitric Oxide Production (Anti-inflammatory)
This assay measures nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and treat them with the betulin ester derivatives for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The biological activity of betulin esters is underpinned by their interaction with specific cellular signaling pathways.
Caption: Intrinsic apoptosis pathway induced by betulin esters.
Caption: Inhibition of the NF-κB inflammatory pathway by betulin esters.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of betulin esters.
Caption: General workflow for synthesis and evaluation of betulin esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psecommunity.org [psecommunity.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. US9556221B2 - N-acetyl amino acid ESTER derivatives of betulin and preparation method thereof - Google Patents [patents.google.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Betulin Palmitate and Other Fatty Acid Esters of Betulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of betulin (B1666924) palmitate with other fatty acid esters of betulin, focusing on their synthesis, physicochemical properties, and biological activities, particularly their potential as anticancer agents. The derivatization of betulin into its fatty acid esters is a key strategy to overcome the poor water solubility and enhance the bioavailability of the parent compound. While direct comparative studies on the cytotoxicities of various long-chain fatty acid esters of betulin are limited in publicly available literature, this guide leverages data from closely related betulinic acid esters to provide valuable insights for researchers.
Physicochemical Properties
Betulin is a pentacyclic triterpene characterized by its high lipophilicity and consequently, poor solubility in aqueous solutions, which limits its therapeutic applications.[1][2] Esterification of the hydroxyl groups of betulin with fatty acids, such as palmitic acid, stearic acid, and oleic acid, further increases the lipophilicity of the resulting compound. This modification is intended to improve the molecule's ability to cross cellular membranes, potentially leading to enhanced biological activity.
| Property | Betulin | Betulin Palmitate | Other Fatty Acid Esters (e.g., Stearate, Oleate) |
| Molecular Formula | C₃₀H₅₀O₂ | C₄₆H₈₀O₃ | Varies depending on the fatty acid |
| Molecular Weight | 442.72 g/mol | 681.16 g/mol | Varies (e.g., Betulin Stearate: ~709.2 g/mol ) |
| Aqueous Solubility | Very Poor | Extremely Poor | Extremely Poor |
| Solubility in Organic Solvents | Soluble in hot alcohols, ether, chloroform, DMSO | Soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents |
| LogP (Calculated) | ~6.2-7.4 | Higher than Betulin | Higher than Betulin |
Comparative Biological Activity: Anticancer Cytotoxicity
Direct comparative data on the cytotoxicity of this compound versus other betulin fatty acid esters is scarce. However, studies on the fatty acid esters of betulinic acid, a close structural analogue of betulin, provide valuable insights into the potential structure-activity relationships. The following data summarizes the in vitro cytotoxicity (IC₅₀ values) of betulinic acid fatty acid esters against various human cancer cell lines. It has been observed that esterification of betulinic acid with fatty acids can enhance cytotoxic effects compared to the parent compound.[3][4]
Table 2.1: In Vitro Cytotoxicity (IC₅₀, µM) of Betulinic Acid Fatty Acid Esters after 48 hours
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | NCI-H460 (Lung Cancer) |
| Betulinic Acid (Parent Compound) | >100 µM | 84.5 µM | >100 µM |
| Betulinic Acid Butyrate | 56.41 µM | 40.23 µM | 48.97 µM |
| Betulinic Acid Palmitate | 68.27 µM | 55.81 µM | 62.14 µM |
| Betulinic Acid Stearate | 71.42 µM | 61.34 µM | 69.88 µM |
| 5-Fluorouracil (Control) | 30.79 µM | 42.11 µM | 35.62 µM |
Data adapted from a study on betulinic acid esters, which are used here as a proxy for betulin esters due to a lack of direct comparative data for the latter.[3][4]
From this data, it can be inferred that shorter-chain fatty acid esters, such as butyrate, may exhibit slightly higher cytotoxicity than longer-chain esters like palmitate and stearate. However, all tested esters showed improved activity over the parent betulinic acid.
Experimental Protocols
Synthesis of Betulin Fatty Acid Esters (Representative Protocol)
This protocol describes a general method for the esterification of betulin with a fatty acid using a carbodiimide (B86325) coupling agent.
Workflow for Synthesis of Betulin Fatty Acid Esters
Caption: General workflow for the synthesis of betulin fatty acid esters.
Materials:
-
Betulin
-
Fatty acid (e.g., palmitic acid, stearic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or pyridine
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
Dissolve betulin (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the fatty acid (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the betulin-fatty acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure betulin fatty acid ester.[5][6]
Determination of Aqueous Solubility (Shake-Flask Method)
This method is suitable for determining the thermodynamic solubility of poorly soluble compounds like betulin esters.[7][8][9]
Materials:
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid test compound to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[7][8]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (betulin esters) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Apoptosis Induction
Betulin and its derivatives, including betulinic acid, are known to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. While the specific signaling details for each fatty acid ester may vary, the general mechanism is expected to be conserved.
Mitochondrial Apoptosis Pathway Induced by Betulin Derivatives
Caption: Intrinsic apoptosis pathway initiated by betulin esters.
The proposed mechanism involves the following key steps:
-
Modulation of Bcl-2 Family Proteins: Betulin derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the oligomerization of Bax and Bak, forming pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
Conclusion
The esterification of betulin with fatty acids is a promising strategy to enhance its anticancer properties. While direct comparative data remains limited, evidence from betulinic acid esters suggests that fatty acid chain length can influence cytotoxic efficacy, with shorter chains potentially being more active. This compound represents a balance between increased lipophilicity for membrane transport and maintaining significant biological activity. The primary mechanism of action is the induction of apoptosis via the mitochondrial pathway. Further research is warranted to directly compare the performance of various betulin fatty acid esters and to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esters of betulin and betulinic acid with amino acids have improved water solubility and are selectively cytotoxic toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity of new betulin and betulinic acid esters with conjugated linoleic acid (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
In Vivo Validation of Betulin Palmitate's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer properties of Betulin (B1666924) palmitate, a promising natural product derivative. Due to the limited direct in vivo data available for Betulin palmitate, this guide leverages data from its parent compounds, betulin and betulinic acid, and their ester derivatives as surrogates. The performance is contrasted with established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), to offer a comprehensive perspective for preclinical research and development.
Comparative Analysis of In Vivo Anticancer Efficacy
The following tables summarize the in vivo anticancer activity of betulinic acid, a close analog of this compound, and the standard chemotherapeutic agents, doxorubicin and paclitaxel, in various cancer xenograft models. This data provides a benchmark for evaluating the potential therapeutic efficacy of this compound.
Table 1: In Vivo Antitumor Activity of Betulinic Acid in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | Xenograft Mouse Model | Not Specified | Significant increase in survival time | [1] |
| Melanoma | Xenograft Mouse Model | Not Specified | Suppression of tumor growth | [1] |
| Metastatic Melanoma | Metastatic Melanoma Model | In combination with vincristine | Reduction in lung metastasis | [1] |
| Breast Cancer (MCF-7) | Athymic Nude Mice | 50 and 100 mg/kg | 52% and 77% reduction in tumor size, respectively | [2] |
| Pancreatic Cancer (PANC-1) | Xenograft Nude Mice | 40 mg/kg for 30 days | Dramatic decrease in tumor volume and weight | [3] |
| Breast Cancer (4T1) | 4T1 Tumor-Bearing Mice | 10 mg/kg for 21 days | Decreased percentage of myeloid-derived suppressor cells in the tumor | [4] |
Table 2: In Vivo Antitumor Activity of Doxorubicin in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer (SK-OV-3) | Xenograft Mice Model | Not Specified (over 16 days) | ~2.5 times lower tumor growth inhibition rate than Dox-DNA-AuNP | [5][6] |
| Breast Cancer (MCF-7) | MCF-7 Xenografts | In combination with Black Cohosh | 20% inhibition of tumor growth (Doxorubicin alone) | [7] |
Table 3: In Vivo Antitumor Activity of Paclitaxel in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Various Cancers | Xenograft Mouse Tumor Model | 20 mg/kg (nanosuspension) | 42% tumor growth inhibition | [8] |
| Various Cancers | Xenograft Mouse Tumor Model | 20 mg/kg (USP formulation) | 90% tumor growth inhibition | [8] |
| Lung Cancer (A549) | A549-Xenografted BALB/C Nude Mice | 200 mg/kg and 600 mg/kg (oral extract) | 65.7% and 86.1% inhibition of A549 growth, respectively |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the in vivo assessment of anticancer agents.
Tumor Xenograft Model Protocol
This protocol describes the establishment of a tumor xenograft model in immunocompromised mice, a standard method for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Culture: Human cancer cells (e.g., MCF-7, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six- to eight-week-old female athymic nude mice are used. They are housed in a sterile environment.
-
Tumor Cell Inoculation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. The volume is calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules. The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histopathology and biomarker assessment.
In Vivo Apoptosis Assessment Protocol
Detecting apoptosis in tumor tissues is a key indicator of a compound's cytotoxic efficacy.
-
Tissue Preparation: Tumor tissues from the xenograft model are fixed in formalin and embedded in paraffin.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to retrieve antigens.
-
The TUNEL reaction mixture, containing TdT enzyme and labeled nucleotides, is applied to the sections.
-
The incorporated labels are visualized using a detection system (e.g., fluorescence microscopy or immunohistochemistry).
-
-
Immunohistochemistry for Caspase-3: Active caspase-3 is a key executioner of apoptosis.
-
Tissue sections are incubated with a primary antibody specific for cleaved caspase-3.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied.
-
A chromogenic substrate is used to visualize the location of active caspase-3.
-
Signaling Pathways and Experimental Workflows
The anticancer effects of betulinic acid and its derivatives are often attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway, which is frequently linked to the PI3K/Akt signaling pathway.
Proposed Signaling Pathway for this compound
This diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This is based on the known mechanisms of its parent compounds.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vivo Anticancer Drug Validation
This diagram outlines the logical flow of an in vivo study designed to validate the anticancer properties of a test compound like this compound.
Caption: Workflow for in vivo validation of anticancer compounds.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Betulin Derivatives in Breast Cancer
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Betulin (B1666924), a naturally occurring pentacyclic triterpene, and its derivatives have emerged as a promising class of compounds in breast cancer research. This guide provides a comparative analysis of various betulin derivatives, supported by experimental data, to illuminate their therapeutic potential and guide future drug development efforts.
This comprehensive overview synthesizes findings from multiple studies to compare the cytotoxic effects of different betulin derivatives on various breast cancer cell lines. The data underscores the significant enhancements in anticancer activity achieved through chemical modifications of the parent betulin molecule.
Comparative Efficacy of Betulin Derivatives
The antiproliferative activity of betulin and its derivatives has been extensively evaluated against a panel of human breast cancer cell lines, including MCF-7, SK-BR-3, and triple-negative breast cancer (TNBC) lines like MDA-MB-231. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, serves as the primary metric for comparison.
Numerous studies have demonstrated that synthetic modifications to the betulin scaffold can dramatically increase its cytotoxicity against breast cancer cells. For instance, the introduction of indole (B1671886) moieties at the C-28 position has been shown to enhance anticancer potential, with MCF-7 cells exhibiting particular sensitivity.[1] Similarly, the synthesis of betulin sulfonamides has led to derivatives with increased cytotoxicity, especially against TNBC cells.[2][3] The modification of betulinic acid, an oxidized form of betulin, into ionic liquids has also been explored as a strategy to improve its anticancer activity.[4][5]
One notable derivative, 30-diethoxyphosphoryl-28-propynoylbetulin, has demonstrated potent growth inhibitory and cell death-inducing capabilities in both SK-BR-3 and MCF-7 cell lines.[6][7] Further modifications, such as the introduction of a 1,2,3-triazole ring, have yielded compounds with anticancer activity superior to the conventional chemotherapy drug, cisplatin, in breast cancer cell lines.[8] The esterification of betulin with fatty acids and subsequent formulation into liposomes has also been shown to enhance cytotoxic effects.[9]
Below is a summary table compiling IC50 values of various betulin derivatives against different breast cancer cell lines from multiple studies.
| Derivative Name | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Betulin | MCF-7 | 38.82 | [10] |
| Betulin | SK-BR-3 | Lower than MCF-7 | [7] |
| 30-diethoxyphosphoryl-28-propynoylbetulin (Compound 4) | SK-BR-3 | Potent inhibitor | [6][7] |
| 30-diethoxyphosphoryl-28-propynoylbetulin (Compound 4) | MCF-7 | Potent inhibitor | [6][7] |
| 28-indole-betulin derivatives (e.g., EB355A) | MCF-7 | Significant sensitivity | [1] |
| Betulin Sulfonamides (13b, 15b) | MCF-7, T47D, SKBR3, HS578T, MDA-MB-231, BT-20 | More cytotoxic than Betulinic Acid | [3][11] |
| [LysOEt][BA]2 (Betulinic acid ionic liquid) | MCF-7 | 4.8 - 25.7 | [4] |
| Betulonic acid-diazine derivative (BoA2C) | MCF-7 | 3.39 | [12] |
| 3,28-O,O'-Di[1-(4-fluorobenzyl-1H-1,2,3-triazol-4-yl) carbonyl]betulin | Breast cancer lines | Superior to cisplatin | [8] |
| Butyryl-Betulinic Acid Liposomes (But-BA-Lip) | MCF-7 | Dose-dependent cytotoxicity | [9] |
Mechanisms of Action: Inducing Cancer Cell Demise
The anticancer activity of betulin derivatives is not solely attributed to their cytotoxic effects but also to their ability to modulate key cellular processes that lead to cancer cell death. The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.
Studies have revealed that betulin and its derivatives can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[6][7][10] This process often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the subsequent release of cytochrome c.[6][7] The activation of caspase cascades, particularly caspase-3 and -7, is a hallmark of apoptosis induced by these compounds.[10][13]
Furthermore, some betulin derivatives have been shown to influence cell cycle progression. For example, certain 28-indole-betulin derivatives can cause cell cycle arrest at the G1 phase in MCF-7 cells, preventing them from entering the DNA synthesis (S) phase.[1] The upregulation of cell cycle inhibitors like p21WAF1/Cip1 has also been observed.[6]
In addition to inducing apoptosis and cell cycle arrest, betulin derivatives can modulate critical signaling pathways that are often dysregulated in cancer. The NF-κB pathway, which plays a crucial role in inflammation, cell proliferation, and survival, has been identified as a target. Inhibition of the NF-κB pathway by betulin has been linked to the induction of apoptosis in MDA-MB-231 breast cancer cells.[14]
Figure 1: Generalized experimental workflow for the evaluation of Betulin derivatives in breast cancer research.
Figure 2: Key signaling pathways affected by Betulin derivatives leading to apoptosis in breast cancer cells.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Cell Viability Assays (MTT and SRB)
Objective: To determine the cytotoxic effects of betulin derivatives on breast cancer cell lines and calculate the IC50 values.
MTT Assay Protocol:
-
Seed breast cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the betulin derivatives (e.g., 0.5 µM to 60 µM) and a vehicle control (DMSO) for 72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
SRB Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with betulin derivatives.
Protocol:
-
Seed cells in 6-well plates and treat with the betulin derivative at its IC50 concentration for 24 or 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
Objective: To determine the effect of betulin derivatives on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with the betulin derivative at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The comparative analysis of betulin derivatives reveals a promising landscape for the development of novel breast cancer therapeutics. Chemical modifications of the betulin scaffold have consistently led to compounds with significantly enhanced cytotoxic and pro-apoptotic activities against a range of breast cancer cell lines, including aggressive triple-negative subtypes. The ability of these derivatives to induce apoptosis through mitochondrial pathways and modulate key signaling networks like NF-κB highlights their multifaceted anticancer potential. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and preclinical evaluation of this exciting class of natural product-derived compounds. Further in-vivo studies are warranted to translate these promising in-vitro findings into effective clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
Limited Direct Evidence on Betulin Palmitate Necessitates Examination of Related Compounds
While research into the anticancer properties of triterpenoids is a burgeoning field, specific data on the efficacy of Betulin palmitate across different cancer cell lines remains scarce in publicly available literature. The existing body of research primarily focuses on its precursors, Betulin and Betulinic acid, and their various derivatives. This guide, therefore, provides a comparative overview of the anticancer efficacy of closely related compounds, namely fatty acid esters of Betulinic acid (including a palmitate ester) and other C-28 modified Betulin derivatives, to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Betulinic Acid Esters and Betulin Derivatives
The cytotoxic potential of modified Betulin and Betulinic acid compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
A study on fatty acid esters of Betulinic acid revealed that a palmitate ester (Pal-BA) exhibited strong cytotoxic effects against breast (MCF-7), colon (HT-29), and hepatocellular (HepG2) cancer cell lines.[1] The IC50 values for this fatty ester were reported as 9.4 µg/mL for MCF-7 cells, 6.85 µg/mL for HT-29 cells, and 12.74 µg/mL for HepG2 cells.[1]
To provide a broader context, the table below includes IC50 values for Betulin and other Betulin derivatives against various cancer cell lines. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions between studies.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Betulinic Acid Palmitate Ester (Pal-BA) | MCF-7 | Breast Adenocarcinoma | 9.4 µg/mL | [1] |
| Betulinic Acid Palmitate Ester (Pal-BA) | HT-29 | Colorectal Adenocarcinoma | 6.85 µg/mL | [1] |
| Betulinic Acid Palmitate Ester (Pal-BA) | HepG2 | Hepatocellular Carcinoma | 12.74 µg/mL | [1] |
| Betulin | MCF-7 | Breast Adenocarcinoma | 8.32 - 30.7 | [2] |
| Betulin | A549 | Lung Carcinoma | 15.51 | [3] |
| Betulin | PC-3 | Prostate Cancer | 32.46 | [3] |
| Betulin | MV4-11 | Leukemia | 18.16 | [3] |
| 28-Indole-Betulin Derivatives | MCF-7 | Breast Adenocarcinoma | Most sensitive | [4] |
Experimental Protocols
The methodologies employed to assess the cytotoxic effects of these compounds generally follow established cell biology techniques.
Cell Culture and Maintenance
Cancer cell lines, such as MCF-7, HT-29, and HepG2, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays (MTT or SRB Assay)
To determine the IC50 values, cell viability is typically assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Betulinic acid palmitate ester) for a specified duration (e.g., 48 or 72 hours).
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays
To investigate the mechanism of cell death, apoptosis can be assessed through various methods:
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits. An increase in caspase activity is indicative of apoptosis.[1]
-
Nuclear Staining: Staining cells with fluorescent dyes like DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 allows for the visualization of nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for assessing the cytotoxicity of compounds in cancer cell lines.
The anticancer effects of Betulinic acid and its derivatives are often attributed to the induction of apoptosis through the mitochondrial (intrinsic) pathway.[5]
Caption: Simplified signaling pathway for apoptosis induced by Betulinic acid derivatives.
Concluding Remarks
While the direct evidence for the efficacy of this compound is limited, the available data on related compounds, such as the palmitate ester of Betulinic acid, suggest that fatty acid modification of the Betulin scaffold is a promising strategy for developing potent anticancer agents. The cytotoxic effects appear to be mediated, at least in part, by the induction of apoptosis. Further research is warranted to synthesize and evaluate this compound specifically and to elucidate its precise mechanism of action and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
- 2. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Betulin Palmitate: A Selective Cytotoxic Agent for Cancer Therapy
A comparative analysis of Betulin (B1666924) Palmitate's performance against cancer cells versus normal cells, supported by experimental data, reveals its potential as a selective therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used for its validation.
Betulin palmitate, a derivative of the naturally occurring pentacyclic triterpene betulin, has demonstrated significant cytotoxic activity against various cancer cell lines. A key aspect of its therapeutic potential lies in its selectivity, exhibiting toxicity towards cancer cells while showing minimal effect on normal, healthy cells. This selective action is a critical attribute for any promising anti-cancer drug, aiming to maximize tumor cell death while minimizing side effects.
Comparative Cytotoxicity: Cancer vs. Normal Cells
Experimental data from various studies highlights the differential cytotoxic effects of betulin derivatives on malignant and non-malignant cell lines. While direct IC50 values for this compound on a wide range of normal cell lines are not extensively documented in publicly available literature, studies on closely related fatty acid esters of betulinic acid provide strong evidence of this selectivity. For instance, fatty acid esters of betulinic acid, including the palmitate ester, have been shown to exert no pro-apoptotic effects in non-malignant human keratinocytes[1]. This is in stark contrast to their potent cytotoxic effects on various cancer cell lines.
To illustrate this comparison, the following table summarizes the IC50 values of betulinic acid palmitate (Pal-BA) and its parent compound, betulinic acid (BA), against several human cancer cell lines. The lack of significant toxicity in normal cells, as suggested by related studies, is a crucial point of comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| Betulinic Acid Palmitate (Pal-BA) | MCF-7 | Breast Adenocarcinoma | 70.06 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 91.16 | [1] | |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not Reported | [1] | |
| Betulinic Acid (BA) | MCF-7 | Breast Adenocarcinoma | 54.97 | [1] |
| HT-29 | Colorectal Adenocarcinoma | Not Reported | [1] | |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not Reported | [1] | |
| HaCaT | Normal Human Keratinocytes | No cytotoxic effect | [2] | |
| Betulin | BALB/3T3 | Normal Mouse Fibroblasts | 31.79 | [3] |
Table 1: Comparative IC50 values of Betulinic Acid Palmitate and related compounds on cancer and normal cell lines.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound and related compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death, in cancer cells. This process is highly regulated and involves a cascade of molecular events. Studies on betulinic acid and its derivatives have elucidated a mechanism that primarily involves the intrinsic, or mitochondrial, pathway of apoptosis.
This pathway is initiated by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm[3][4]. This event triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic process[3]. Specifically, caspase-9 and the executioner caspases-3 and -7 are activated, leading to the cleavage of cellular substrates and ultimately, cell death[3]. This mechanism of action is often independent of the p53 tumor suppressor protein, which is a significant advantage as many cancers harbor p53 mutations[4].
dot graph "Apoptosis_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowsize=0.8];
// Nodes "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondrion" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cytochrome c release" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase-9 activation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase-3/7 activation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Mitochondrion" [label="Induces stress"]; "Mitochondrion" -> "Cytochrome c release"; "Cytochrome c release" -> "Caspase-9 activation"; "Caspase-9 activation" -> "Caspase-3/7 activation"; "Caspase-3/7 activation" -> "Apoptosis"; } }
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The validation of the cytotoxic and selective properties of this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., doxorubicin).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
dot graph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=10, height=6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowsize=0.8];
// Nodes A [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate for 48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add MTT reagent", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Incubate for 4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Add solubilization solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Measure absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate IC50", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } }
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This assay quantifies the activity of the executioner caspases-3 and -7, which are key markers of apoptosis.
Protocol:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to the wells. The substrate is cleaved by active caspases, generating a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The intensity of the signal is directly proportional to the amount of active caspase-3/7 in the sample.
-
Data Analysis: The results are expressed as a fold change in caspase activity compared to the untreated control.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for cancer therapy due to its selective cytotoxicity against cancer cells. While further studies are needed to establish a comprehensive profile of its effects on a wider range of normal cell types and to fully elucidate its signaling pathways, the current data provides a solid foundation for continued research and development. The methodologies outlined in this guide offer a standardized approach for the continued investigation of this compound and other novel anti-cancer compounds.
References
- 1. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxic Activity of Betulinic Acid and Seco-Betulinic Acid Derivatives against Human Colorectal Carcinoma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Delivery Systems for Betulin and Its Derivatives
The therapeutic potential of betulin (B1666924) and its derivatives, such as betulinic acid and betulin palmitate, in areas like cancer therapy is significant.[1][2][3] However, their clinical application is often hampered by poor hydrophobicity, low solubility, and consequently, limited bioavailability.[1][2] To surmount these challenges, various drug delivery systems have been developed. This guide provides a comparative overview of key delivery systems—Liposomes, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Nanoemulsions—used for encapsulating betulin and its derivatives, with a focus on their physicochemical properties and biological performance based on available experimental data.
While direct comparative studies on this compound are limited, research on the closely related compound, Betulinic Acid (BA), and its fatty acid esters offers valuable insights. The data presented below is synthesized from multiple studies to provide a comparative perspective.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the physicochemical and in-vitro performance characteristics of different delivery systems for betulin derivatives.
Table 1: Physicochemical Characterization of Lipid-Based Nanocarriers for Betulin Derivatives
| Delivery System | Drug Form | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) / Drug Loading (DL%) | Reference |
| Liposomes | Betulinic Acid (BA) | ~142 | N/A | N/A | N/A | [4] |
| BA | N/A | < 0.2 | -25 to -35 | > 90% EE | [5] | |
| BA loaded in MEL-A modified liposomes | 10.84 µg/mL (IC50) | N/A | N/A | N/A | [6] | |
| SLNs | General | 200 ± 6 | N/A | N/A | Up to 80% EE | [7][8] |
| NLCs | General | 192 ± 11 | N/A | N/A | Up to 90% EE | [7][8] |
| Nanoemulsion Gel | Betulin | 21.17 ± 3.55 | Uniform | N/A | High Drug Loading | [9] |
| Retinyl Palmitate | 16.71 | 0.015 | -20.6 | N/A | [10] |
Note: Data is collated from different studies and experimental conditions may vary. N/A indicates data not available in the cited sources.
Table 2: In Vitro Cytotoxicity of Betulinic Acid (BA) Esters and their Liposomal Formulations
| Compound | Cell Line | IC50 (µM) after 48h |
| Pal-BA (Palmitate Ester) | MCF-7 (Breast Cancer) | > 100 |
| HT-29 (Colon Cancer) | > 100 | |
| NCI-H460 (Lung Cancer) | > 100 | |
| Pal-BA-Lip (Liposomal Formulation) | MCF-7 (Breast Cancer) | 88.01 |
| HT-29 (Colon Cancer) | 70.06 | |
| NCI-H460 (Lung Cancer) | 68.31 |
Source: Adapted from data presented in Molecules 2024, 29, 3399.[11][12][13]
This data highlights that encapsulating BA derivatives in liposomes can significantly enhance their cytotoxic effects against cancer cell lines.[11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the development and evaluation of these delivery systems.
Preparation of Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Soy phosphatidylcholine, cholesterol, and the active compound (e.g., Betulinic Acid) are dissolved in a suitable organic solvent like chloroform (B151607) or ethanol (B145695) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This step results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Preparation of SLNs and NLCs (High-Pressure Homogenization - HPH)
-
Lipid Phase Preparation: The solid lipid (for SLNs) or a mixture of solid and liquid lipids (for NLCs) is melted by heating it to 5-10°C above its melting point. The lipophilic drug (e.g., Betulin) is then dissolved in this molten lipid phase.
-
Aqueous Phase Preparation: The aqueous surfactant solution is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles. The high shear stress and cavitation forces lead to the formation of nano-sized lipid particles.
-
Cooling and Crystallization: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form SLNs or NLCs.
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The sample is diluted in an appropriate medium and analyzed to determine the average particle diameter and the width of the size distribution.
-
Zeta Potential: Determined using Laser Doppler Velocimetry or Electrophoretic Light Scattering. This measurement indicates the surface charge of the nanoparticles, which is a key predictor of their stability in suspension.
-
Encapsulation Efficiency (EE%): Typically determined by separating the unencapsulated drug from the nanoparticle suspension using methods like ultracentrifugation or dialysis. The amount of drug in the nanoparticles and in the supernatant is then quantified using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC). The EE% is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the free drug and the drug-loaded nanoparticle formulations for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is then calculated.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for nanoparticle formulation and the apoptotic signaling pathway induced by betulinic acid.
Caption: General experimental workflow for lipid nanoparticle formulation and evaluation.
Caption: Apoptotic signaling pathway induced by Betulinic Acid derivatives in cancer cells.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor drug effect of betulinic acid mediated by polyethylene glycol modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): Occlusive Effect and Penetration Enhancement Ability [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of Nanoemulsion-Based Gel of Betulin for the Treatment of Psoriasis-Like Skin Inflammation in a Small Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
Unveiling the Molecular Targets of Betulin Palmitate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) palmitate, a fatty acid ester of the naturally occurring pentacyclic triterpene betulin, is a compound of increasing interest in pharmacological research. While extensive research has elucidated the multi-target nature of its parent compound, betulin, and the closely related betulinic acid, direct studies on betulin palmitate are less common. This guide provides a comparative analysis of the known and putative molecular targets of this compound, drawing upon experimental data from studies on betulin and its derivatives. It is hypothesized that this compound acts as a prodrug, being hydrolyzed in vivo to betulin and palmitic acid, and thus shares a similar pharmacological profile. This guide will objectively compare its presumed mechanisms with those of its better-studied precursors and present supporting experimental data and protocols.
Comparative Analysis of Molecular Targets
The pharmacological activities of betulin and its derivatives, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, are attributed to their ability to modulate multiple molecular targets and signaling pathways.
Anti-inflammatory Activity
Betulin and its derivatives are potent anti-inflammatory agents. Their mechanisms primarily involve the inhibition of pro-inflammatory signaling pathways and the activation of anti-inflammatory responses.
Key Molecular Targets in Inflammation:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Betulin has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. This inhibition prevents the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[1][2][3]
-
MAPKs (Mitogen-Activated Protein Kinases): Betulin can modulate the activity of MAPKs, such as p38, JNK, and ERK, which are crucial for the production of inflammatory mediators.[1][3]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Betulin activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby reducing oxidative stress and inflammation.[1][4] This activation has been shown to be dependent on AMPK and AKT.[4]
-
COX-2 (Cyclooxygenase-2): While betulin itself has shown little direct effect on COX-2 activity, some of its derivatives have demonstrated significant inhibitory effects on this key inflammatory enzyme.[5][6][7]
-
Pro-inflammatory Cytokines: Betulin consistently demonstrates the ability to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models.[2][5][6]
Anticancer Activity
The anticancer effects of betulin and its derivatives, particularly betulinic acid, are a major focus of research. These compounds induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms.
Key Molecular Targets in Cancer:
-
Apoptosis Induction: Betulin and its derivatives are known to induce apoptosis in various cancer cell lines.[2][8] Studies on betulinic acid esters, including palmitate esters, have confirmed that they facilitate apoptosis by inducing nuclear morphological changes and increasing the activity of executioner caspases.[9][10][11]
-
Mitochondrial Pathway: A primary mechanism of apoptosis induction is through the mitochondrial pathway, involving the release of cytochrome c.[2]
-
Caspase Activation: Betulin has been shown to activate caspase-9 and caspase-3/7, key enzymes in the apoptotic cascade.[2]
-
Bcl-2 Family Proteins: Betulinic acid can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-XL and an increase in pro-apoptotic proteins like Bax.[9][12]
-
Topoisomerase: Betulinic acid has been identified as an inhibitor of topoisomerase, an enzyme essential for DNA replication in cancer cells.[13][14]
Metabolic Regulation
Recent studies have highlighted the role of betulin in regulating lipid metabolism, suggesting its potential in addressing metabolic disorders.
Key Molecular Targets in Metabolism:
-
SREBP1 (Sterol Regulatory Element-Binding Protein 1): Betulin and betulinic acid can inhibit the activity of SREBP1, a key transcription factor in lipogenesis, thereby reducing lipid accumulation.[15][16]
-
AMPK (AMP-activated protein kinase): Betulin activates AMPK, a central regulator of cellular energy homeostasis, which in turn can suppress lipid synthesis and promote fatty acid oxidation.[4][16]
-
Lipin1/2-P2X7r Pathway: A specific study has identified that betulin can attenuate lipid accumulation and metaflammation by regulating the lipin1/2-mediated P2X7 receptor signaling pathway.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, primarily on betulin and betulinic acid, to provide a comparative perspective on their potency.
Table 1: Cytotoxicity of Betulin and its Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Betulin | K562 (Leukemia) | 14.5 µM | [17] |
| Betulin | RPMI 8226 (Multiple Myeloma) | 6.4 µM | [17] |
| Betulin | HepG2 (Hepatoma) | 22.8 µM | [17] |
| Betulinic Acid | K1 (Chloroquine-resistant P. falciparum) | 19.6 µg/mL | [18] |
| Betulinic Acid | T9-96 (Chloroquine-sensitive P. falciparum) | 25.9 µg/mL | [18] |
| Betulinic Acid Butyrate Liposome | HT-29 (Colon Cancer) | 30.57 µM | [9][10] |
| Betulinic Acid Butyrate Liposome | NCI-H460 (Lung Cancer) | 30.74 µM | [9][10] |
| Betulin-Hippuric Acid Conjugate | MV4-11 (Leukemia) | 4.2 - 31.4 µM | [8] |
Table 2: Anti-inflammatory Activity of Betulin and its Derivatives
| Compound | Assay | Effect | Concentration | Reference |
| Betulin | H2O2-induced cytotoxicity in PC12 cells | IC50 = 6.88 µg/mL | 6.88 µg/mL | [1] |
| Betulin | IL-6 Secretion in Macrophages | Higher reduction than dexamethasone | 0.5 µM | [5] |
| Betulinic Acid | IL-6 Secretion in Macrophages | Higher reduction than dexamethasone | 0.5 µM | [5] |
| Betulin Derivative 9 | Carrageenan-induced paw inflammation in mice | Significant suppression | Not specified | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to identify and validate the molecular targets of betulin and its derivatives.
Western Blot Analysis for Signaling Protein Expression
-
Objective: To determine the effect of the compound on the expression and phosphorylation status of key signaling proteins (e.g., NF-κB, p-p38, p-JNK, p-ERK, Nrf2, AMPK, SREBP1).
-
Protocol:
-
Cells are cultured and treated with the test compound at various concentrations for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (and their phosphorylated forms).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Caspase Activity Assay
-
Objective: To measure the activity of caspases (e.g., caspase-3/7, caspase-9) as an indicator of apoptosis induction.
-
Protocol:
-
Cells are seeded in a 96-well plate and treated with the test compound.
-
A luminogenic or fluorogenic caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) is added to the wells.
-
The plate is incubated to allow for caspase cleavage of the substrate.
-
The resulting luminescent or fluorescent signal, which is proportional to caspase activity, is measured using a plate reader.
-
Cell Viability/Cytotoxicity Assay (MTT or Alamar Blue)
-
Objective: To determine the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Protocol:
-
Cells are seeded in a 96-well plate and treated with a serial dilution of the test compound for 24-72 hours.
-
MTT or Alamar Blue reagent is added to each well.
-
The plate is incubated to allow viable cells to metabolize the reagent, resulting in a color change.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by betulin and a general experimental workflow for target validation.
Caption: Anti-inflammatory signaling pathways modulated by Betulin.
Caption: Intrinsic apoptosis pathway induced by Betulin/Betulinic Acid.
Caption: General experimental workflow for target validation.
Conclusion
While direct experimental evidence for the molecular targets of this compound is still emerging, the extensive research on its parent compound, betulin, and the related betulinic acid provides a strong foundation for understanding its likely mechanisms of action. As a lipophilic ester, this compound may offer advantages in bioavailability, acting as a prodrug that releases the active betulin molecule. The primary molecular targets are centered around key signaling nodes in inflammation (NF-κB, MAPKs, Nrf2), cancer (intrinsic apoptosis pathway, Bcl-2 family, caspases), and metabolism (AMPK, SREBP1). Further research is warranted to directly confirm these targets for this compound and to explore the full therapeutic potential of this promising natural product derivative.
References
- 1. Pharmacological Potential of Betulin as a Multitarget Compound [mdpi.com]
- 2. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Multiple molecular targets in breast cancer therapy by betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. betulinic acid — TargetMol Chemicals [targetmol.com]
- 15. Betulin Targets Lipin1/2-Meidated P2X7 Receptor as a Therapeutic Approach to Attenuate Lipid Accumulation and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Betulinic acid alleviates non-alcoholic fatty liver by inhibiting SREBP1 activity via the AMPK-mTOR-SREBP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo evaluation of betulinic acid as an antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Betulin Palmitate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Betulin (B1666924) Palmitate was identified in the public domain. The following disposal procedures are based on general best practices for non-hazardous, solid chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, the compound-specific SDS before proceeding with disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Procedure
This procedure outlines the disposal of small quantities of betulin palmitate typically generated in a research laboratory.
-
Waste Identification and Classification:
-
Treat all chemical waste as hazardous until confirmed otherwise by your institution's EHS office.[2]
-
Based on available information for similar compounds, pure, uncontaminated this compound is not expected to be a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic). However, if it has been dissolved in a hazardous solvent or mixed with other hazardous chemicals, it must be disposed of as hazardous waste.
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated, solid this compound waste in a designated, well-labeled, and sealed container.
-
The container must be compatible with the chemical and clearly labeled "Non-Hazardous Solid Chemical Waste" and "this compound."
-
-
Contaminated Labware (e.g., weighing boats, pipette tips):
-
Place these items in the same designated solid waste container.
-
-
Empty Product Containers:
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, direct sunlight, and incompatible chemicals.
-
-
Final Disposal:
Quantitative Data Summary
No specific quantitative data regarding disposal limits or environmental concentrations for this compound were found in the conducted search. Disposal limits are typically determined by institutional and local regulations.
| Data Point | Value | Source |
| Molecular Formula | C46H80O3 | [1][4][5] |
| Molecular Weight | 681.1 g/mol | [1][4][5] |
| Physical Description | Powder | [1] |
| RCRA Hazardous Waste Code | Not listed (Assumed non-hazardous unless mixed with listed waste) | General Chemical Waste Disposal Guidelines |
Experimental Protocols
No experimental protocols for the specific disposal or neutralization of this compound were found. The recommended procedure is based on established guidelines for the management of non-hazardous laboratory chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. biocrick.com [biocrick.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. This compound | C46H80O3 | CID 11093655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betulin 3-O-palmitate | C46H80O3 | CID 146159257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Betulin palmitate
Personal Protective Equipment (PPE) and Safety Measures
When working with Betulin palmitate, which is typically a powder, it is crucial to minimize exposure.[1] The following table summarizes the recommended personal protective equipment and safety procedures.
| Protection Type | Equipment/Procedure | Rationale | Relevant Standards |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[2][3][4][5] | To protect eyes from dust particles and potential splashes. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[2][3][5] | To prevent skin contact with the powder.[2] | EN 374 (EU) or US F739[2][3][5] |
| Respiratory Protection | Use in a well-ventilated area.[2][4] A NIOSH (US) or CEN (EU) approved dust respirator is recommended if dust is generated.[2][3] | To avoid inhalation of fine particles.[2] | NIOSH (US) or CEN (EU) approved respirators.[3] |
| General Hygiene | Avoid eating, drinking, or smoking in the handling area.[2][4] Wash hands thoroughly after handling.[4][5] | To prevent ingestion and maintain good laboratory practice.[4] | Good Industrial Hygiene and Safety Practice.[6] |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for maintaining a safe laboratory and minimizing environmental impact.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4][6]
-
Stock solutions can be stored at temperatures below -20°C for several months.[1]
Handling:
-
Avoid generating dust.[2][4][5] Use dry clean-up procedures for spills.[2][4]
-
For higher solubility, the tube can be warmed to 37°C and shaken in an ultrasonic bath.[1]
Spill Management:
-
Minor Spills: Immediately clean up spills.[2][4] Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[2] Use dry methods to clean up and avoid creating dust.[2][4] Collect the spilled material in a sealed container for disposal.[3][4]
-
Major Spills: Evacuate the area and ensure adequate ventilation. Prevent the spillage from entering drains or waterways.[2][3]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[4] Place in a sealed, labeled container.[3][4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
